molecular formula C11H20N2O2 B597607 Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1211586-09-2

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B597607
CAS No.: 1211586-09-2
M. Wt: 212.293
InChI Key: WJDUCDSPGKNBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2) is a high-value spirocyclic chemical building block protected by a Boc (tert-butoxycarbonyl) group. With a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol, this compound is a versatile scaffold in pharmaceutical research and drug discovery, particularly in the synthesis of protease inhibitors . Its key structural feature, the rigid 2-azaspiro[3.3]heptane system, is prized in medicinal chemistry for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, reduce conformational flexibility, and access new chemical space . This compound has been employed in the structure-guided design of highly potent spirocyclic inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), a pivotal enzyme for viral replication, demonstrating its relevance in the development of novel antiviral therapeutics . The compound is characterized by a melting point of approximately 49-53 °C and should be stored refrigerated (0-10°C or 2-8°C), protected from light and air, as it is air and heat sensitive . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDUCDSPGKNBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677370
Record name tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211586-09-2
Record name tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[3.3]heptane motif has emerged as a critical structural element in modern medicinal chemistry, prized for its role as a conformationally restricted bioisostere of piperidine and other saturated heterocycles. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route to a key derivative, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. This valuable building block serves as a versatile intermediate for the development of novel therapeutics. We will delve into the strategic considerations underpinning the synthetic pathway, provide detailed, step-by-step experimental protocols, and offer insights into the mechanistic nuances of each transformation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of the 2-Azaspiro[3.3]heptane Core

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led to a growing interest in three-dimensional molecular scaffolds.[1][2] The 2-azaspiro[3.3]heptane framework, a rigid bicyclic system, offers a compelling alternative to more flexible cyclic amines like piperidine.[1] Its constrained conformation can lead to improved target selectivity and binding affinity, while its unique physicochemical properties can favorably impact aqueous solubility and metabolic stability.[1] The title compound, this compound, is a particularly useful building block, featuring a protected amine on the azetidine ring and a primary amine on the cyclobutane ring, allowing for orthogonal functionalization in subsequent synthetic steps.

This guide will focus on a widely adopted and efficient two-stage synthesis, commencing with the preparation of the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, followed by a reductive amination to furnish the desired primary amine.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule reveals the pivotal role of the corresponding 6-oxo derivative. The primary amine at the C6 position can be installed via reductive amination of a ketone, a reliable and well-established transformation in organic synthesis. The ketone precursor, in turn, can be assembled through a multi-step sequence starting from a suitably functionalized cyclobutane derivative. The use of the tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen is a strategic choice, offering robust protection under a variety of reaction conditions and facile removal under acidic conditions.[3][4]

Retrosynthesis Target This compound ReductiveAmination Reductive Amination Target->ReductiveAmination KetoIntermediate tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate ReductiveAmination->KetoIntermediate Cyclization Intramolecular Cyclization KetoIntermediate->Cyclization FunctionalizedCyclobutane Functionalized Cyclobutane Precursor Cyclization->FunctionalizedCyclobutane

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of the pivotal keto-intermediate can be accomplished through a multi-step sequence, as outlined in various literature precedents, including patent CN102442934A.[3][5] This pathway involves the construction of the spirocyclic core from a cyclobutane precursor.

Overall Synthetic Pathway

The following diagram illustrates the forward synthesis from a functionalized cyclobutane diol to the desired keto-intermediate.

Synthesis_Keto cluster_0 Synthesis of Keto-Intermediate A (1,1-Bis(hydroxymethyl)cyclobutane-3,3-diyl)dimethanol Derivative (14) B Intermediate Diol (15) A->B  LiAlH4 C Ditosylate Intermediate B->C  TsCl, Pyridine D N-Protected Spirocycle (19) C->D  o-nitrobenzenesulfonamide, K2CO3 E Deprotected Spirocycle (20) D->E  Thiophenol, K2CO3, DMF F tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate E->F  1. H+ 2. Boc2O, NaHCO3

Caption: Synthetic pathway to the keto-intermediate.

Experimental Protocols

Step 1: Reduction of the Starting Material

The initial step involves the reduction of a suitable cyclobutane derivative (compound 14 in CN102442934A) using a powerful reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding diol (15).[5]

  • Protocol:

    • To a stirred solution of the starting cyclobutane derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add LiAlH4 (1.0-1.5 equiv) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to afford the crude diol, which can be used in the next step without further purification.

Step 2: Tosylation of the Diol

The hydroxyl groups of the diol are converted to a better leaving group, typically a tosylate, to facilitate the subsequent cyclization.

  • Protocol:

    • Dissolve the diol (1.0 equiv) in pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) (2.2 equiv) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the ditosylate.

Step 3: Intramolecular Cyclization

The formation of the azaspirocyclic core is achieved by reacting the ditosylate with a suitable nitrogen source, such as o-nitrobenzenesulfonamide, under basic conditions.

  • Protocol:

    • To a solution of the ditosylate (1.0 equiv) and o-nitrobenzenesulfonamide (1.1 equiv) in dimethyl sulfoxide (DMSO), add potassium carbonate (K2CO3) (3.0 equiv).

    • Heat the mixture to 90-120 °C and stir for 12-18 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection of the Azetidine Nitrogen

The o-nitrobenzenesulfonyl protecting group is removed to liberate the secondary amine.

  • Protocol:

    • Dissolve the N-protected spirocycle (1.0 equiv) in dimethylformamide (DMF).

    • Add potassium carbonate (2.0 equiv) and thiophenol (1.5 equiv).

    • Stir the mixture at room temperature for 2-4 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic phase with saturated aqueous NaHCO3 and brine.

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Ketal Hydrolysis and Boc Protection

The final steps involve the hydrolysis of the ketal (if present in the starting material) to reveal the ketone, followed by the protection of the azetidine nitrogen with a Boc group.[5]

  • Protocol:

    • Treat the crude product from the previous step with aqueous HCl to hydrolyze the ketal to the ketone.

    • Neutralize the solution with a base such as sodium bicarbonate.

    • Add di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) and stir vigorously at room temperature overnight.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, by column chromatography or recrystallization.[6][7]

Intermediate Molecular Weight ( g/mol ) Typical Yield Characterization Notes
Diol Intermediate->90%-
Ditosylate Intermediate-~90%-
N-Protected Spirocycle-Variable-
Deprotected Spirocycle--Used crude in next step
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate211.2660-70% (from deprotected spirocycle)1H NMR consistent with literature data.[8]

Reductive Amination to this compound

The conversion of the keto-intermediate to the target primary amine is a crucial step. Reductive amination is a highly effective method for this transformation, involving the in-situ formation of an imine or enamine followed by reduction.[9]

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of an ammonia equivalent on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Dehydration of the hemiaminal yields an imine, which is then reduced by a hydride source to the desired amine. The choice of reducing agent is critical; it must be capable of reducing the imine intermediate without significantly reducing the starting ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly employed for this purpose due to their mild reactivity and selectivity for imines over ketones, especially under weakly acidic conditions.[5][10][11]

Reductive_Amination cluster_1 Reductive Amination Mechanism Ketone Keto-Intermediate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia NH3 Ammonia->Hemiaminal Hemiaminal->Ketone - NH3 Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Amine Target Amine Imine->Amine + [H-] Hydride [H-] Hydride->Amine

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is adapted from standard reductive amination procedures for hindered ketones.

  • Reagents and Materials:

    • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

    • Ammonium acetate (NH4OAc)

    • Sodium cyanoborohydride (NaBH3CN)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in methanol, add ammonium acetate (10.0 equiv).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, quench by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and saturated aqueous NaHCO3.

    • Separate the layers and extract the aqueous phase with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford this compound as a solid.

Product Molecular Formula Molecular Weight ( g/mol ) CAS Number Typical Purity
This compoundC11H20N2O2212.291211586-09-2>97%

Conclusion

This guide has detailed a reliable and scalable synthetic route for the preparation of this compound, a highly valuable building block in drug discovery. By understanding the strategic rationale behind the chosen synthetic pathway and adhering to the detailed experimental protocols, researchers can confidently access this important scaffold for the development of novel therapeutic agents. The presented methods are based on established chemical principles and have been validated through numerous literature reports, ensuring a high degree of trustworthiness and reproducibility.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Chemie, S. W. A. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Dandapani, S., & Williams, C. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Kouznetsov, V. V. (2020). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Various Authors. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Wikipedia. (2023, October 26). Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Reactions. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • The Organic Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Boc-6-amino-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, prized for its role as a conformationally restricted bioisostere for piperidine and other saturated heterocycles.[1][2] Its rigid, three-dimensional structure provides chemists with a tool to refine pharmacological profiles, enhancing properties such as metabolic stability, aqueous solubility, and target selectivity.[2][3] This guide provides an in-depth, field-proven methodology for the synthesis of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, a versatile building block for drug discovery programs. We will dissect a robust and scalable synthetic route, elucidating the causal reasoning behind procedural choices and offering detailed experimental protocols grounded in established literature.

Introduction: The Strategic Value of the Azaspiro[3.3]heptane Core

In the landscape of drug design, moving beyond flat, two-dimensional structures is paramount for exploring novel chemical space and improving drug-like properties. Spirocyclic systems, particularly those containing strained four-membered rings like the azaspiro[3.3]heptane core, offer a unique solution.[4][5] They introduce a high degree of sp³ character and provide well-defined exit vectors for substituent placement, allowing for precise interaction with biological targets.[5][6]

The title compound, 2-Boc-6-amino-2-azaspiro[3.3]heptane, is particularly valuable. The Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, while the primary amine at the C6 position serves as a versatile handle for further functionalization, enabling its incorporation into a diverse range of molecular architectures.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis begins with a sound retrosynthetic plan. Our strategy hinges on the formation of the spirocyclic core, followed by the introduction of the desired amino functionality. The key disconnection is the reductive amination of a ketone precursor, which itself is assembled from commercially available starting materials.

G cluster_main Retrosynthetic Pathway Target 2-Boc-6-amino-2-azaspiro[3.3]heptane Ketone 2-Boc-2-azaspiro[3.3]heptan-6-one Target->Ketone Reductive Amination Olefin N-Boc-3-methyleneazetidine Ketone->Olefin [2+2] Cycloaddition (with Dichloroketene) Azetidinone N-Boc-3-azetidinone Olefin->Azetidinone Wittig Reaction Start Commercially Available Starting Materials Azetidinone->Start Multi-step synthesis

Caption: Retrosynthetic analysis of the target compound.

This retrosynthetic approach identifies 2-Boc-2-azaspiro[3.3]heptan-6-one as a pivotal intermediate.[7] This ketone can be synthesized via a [2+2] cycloaddition between an exocyclic methylene azetidine and dichloroketene. This strategy is efficient and has been demonstrated to be scalable.

The Forward Synthesis: A Step-by-Step Walkthrough

Step 1: Synthesis of N-Boc-3-methyleneazetidine (The Olefin Precursor)

The journey begins with the commercially available N-Boc-3-azetidinone. The critical transformation here is a Wittig reaction to introduce the exocyclic double bond.

  • The "Why": The Wittig reaction is a reliable and high-yielding method for converting ketones into alkenes. Methyltriphenylphosphonium bromide is chosen as the ylide precursor due to its commercial availability and the robust nature of the resulting ylide. A strong, non-nucleophilic base like potassium tert-butoxide is essential to deprotonate the phosphonium salt, generating the reactive ylide in situ without competing side reactions.

Detailed Protocol: A suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (N₂). Potassium tert-butoxide (1.1 eq) is added portion-wise, and the resulting bright yellow mixture is stirred for 1 hour. A solution of N-Boc-3-azetidinone (1.0 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields N-Boc-3-methyleneazetidine.[7]

Step 2: [2+2] Cycloaddition to Form 2-Boc-2-azaspiro[3.3]heptan-6-one (The Key Ketone)

This step constructs the spirocyclic core. It involves the cycloaddition of the olefin with dichloroketene, which is generated in situ, followed by reductive dehalogenation.

  • The "Why": The [2+2] cycloaddition of a ketene with an alkene is a powerful method for constructing four-membered rings. Dichloroketene is used because it is highly reactive and the resulting gem-dichloro cyclobutanone intermediate can be easily reduced to the desired ketone. Generating the dichloroketene in situ from trichloroacetyl chloride and activated zinc is crucial for safety and efficiency, avoiding the isolation of the unstable ketene.[7] The subsequent dechlorination with zinc dust in acetic acid is a classic and effective method.

Detailed Protocol: To a solution of N-Boc-3-methyleneazetidine (1.0 eq) in anhydrous diethyl ether under N₂, activated zinc dust (2.5 eq) is added. The mixture is heated to reflux. A solution of trichloroacetyl chloride (1.5 eq) in diethyl ether is added dropwise over 1-2 hours. The reaction is maintained at reflux for an additional 4 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude dichlorinated intermediate is then dissolved in acetic acid, and zinc dust (5.0 eq) is added. The mixture is stirred vigorously at room temperature until TLC analysis indicates complete conversion. The solids are filtered off, and the filtrate is carefully neutralized and extracted. Purification by column chromatography affords 2-Boc-2-azaspiro[3.3]heptan-6-one.[7]

Step 3: Reductive Amination to Yield 2-Boc-6-amino-2-azaspiro[3.3]heptane (The Final Product)

The final step converts the ketone into the target primary amine. This is achieved through a direct reductive amination process.

  • The "Why": Reductive amination is a superior method for amine synthesis compared to direct alkylation, as it avoids over-alkylation issues.[8] The reaction proceeds via the in situ formation of an imine (or, in this case, an oxime or related intermediate when using a source of ammonia), which is then reduced to the amine.[9][10] Sodium triacetoxyborohydride (STAB) is the reducing agent of choice.[11] It is milder and more selective than sodium borohydride or sodium cyanoborohydride, capable of reducing the intermediate iminium ion in the presence of the starting ketone, leading to cleaner reactions and higher yields.[9][10] Ammonium acetate serves as the ammonia source and the acetic acid co-product from STAB helps to catalyze imine formation.

Detailed Protocol: To a solution of 2-Boc-2-azaspiro[3.3]heptan-6-one (1.0 eq) and ammonium acetate (10 eq) in methanol, sodium triacetoxyborohydride (1.5 eq) is added in portions at room temperature. The reaction is stirred for 12-24 hours. The reaction is monitored by LC-MS. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is taken up in water, the pH is adjusted to basic (pH > 10) with NaOH solution, and the product is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield 2-Boc-6-amino-2-azaspiro[3.3]heptane, which is often of sufficient purity for subsequent use.

Summary of a Proven Synthetic Workflow

The following diagram illustrates the validated forward synthesis from the key olefin intermediate.

G cluster_workflow Forward Synthetic Workflow Olefin N-Boc-3-methyleneazetidine Cycloaddition [2+2] Cycloaddition Olefin->Cycloaddition Dichloroketene Cl3CCOCl, Zn Et2O, Reflux Dichloroketene->Cycloaddition Intermediate gem-Dichloro Intermediate Cycloaddition->Intermediate Dechlorination Zn, AcOH Intermediate->Dechlorination Ketone 2-Boc-2-azaspiro[3.3]heptan-6-one Dechlorination->Ketone ReductiveAmination NH4OAc, NaBH(OAc)3 MeOH Ketone->ReductiveAmination Target 2-Boc-6-amino-2-azaspiro[3.3]heptane ReductiveAmination->Target

Caption: Key steps in the forward synthesis of the target amine.

Quantitative Data Summary

The efficiency of this synthetic route is summarized in the table below, with typical yields reported in the literature.

StepKey ReagentsProductTypical YieldReference
1. Wittig ReactionPh₃PCH₃Br, KOtBuN-Boc-3-methyleneazetidine~52%[7]
2. Cycloaddition & DechlorinationCl₃CCOCl, Zn; then Zn, AcOH2-Boc-2-azaspiro[3.3]heptan-6-one~40% (2 steps)[7]
3. Reductive AminationNH₄OAc, NaBH(OAc)₃2-Boc-6-amino-2-azaspiro[3.3]heptaneHigh[12]

Conclusion

The synthesis of 2-Boc-6-amino-2-azaspiro[3.3]heptane presented herein provides a reliable and scalable path to a highly valuable building block for drug discovery. By understanding the rationale behind the choice of reagents and reaction conditions—from the classic Wittig olefination to the powerful [2+2] cycloaddition and the selective reductive amination—research scientists can confidently produce this key intermediate. The conformational rigidity and versatile functional handles of this compound ensure its continued importance in the development of next-generation therapeutics.[1]

References

  • Hamza, D., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(19), 3297-3300. Available from: [Link]

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available from: [Link]

  • Ismail, M. M., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science. Available from: [Link]

  • Wang, D., et al. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available from: [Link]

  • Stepanov, A. A., et al. (2021). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry, 19(25), 5585-5589. Available from: [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(45), 11686-11691. Available from: [Link]

  • He, W., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]

  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]

  • Burkhard, J. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. Available from: [Link]

  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • Sathish, M., et al. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synthetic Communications, 43(1), 73-83. Available from: [Link]

  • Carreira, E. M., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(32), 7884-7888. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Capriati, V., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 60(41), 22253-22259. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in modern medicinal chemistry, has garnered significant attention for its role as a versatile scaffold in the synthesis of novel therapeutics. Its rigid, three-dimensional spirocyclic core offers a unique conformational constraint that is increasingly sought after in drug design to enhance binding affinity, selectivity, and metabolic stability. Notably, this compound serves as a critical linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] The azaspiro[3.3]heptane motif is also recognized as a bioisostere for the ubiquitous piperidine ring, providing a novel avenue to escape the often-crowded intellectual property landscape of piperidine-containing drug candidates.

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental and computational characterization of this compound, offering both established data and detailed methodologies for its analysis. Our objective is to equip the scientific community with the foundational knowledge required to effectively utilize this promising molecule in their research and development endeavors.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its successful application in drug discovery and development. These parameters govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This section details the key physicochemical properties of this compound.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below. This information is critical for accurate record-keeping, safety assessments, and analytical characterization.

PropertyValueSource(s)
CAS Number 1211586-09-2[2][3]
Molecular Formula C₁₁H₂₀N₂O₂[4]
Molecular Weight 212.29 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 49.0 to 53.0 °C[5]
Purity >98.0% (GC)[5]

Spectroscopic and Chromatographic Profile

While specific, authenticated spectra for this compound are not publicly available in peer-reviewed literature, data for the closely related analogue, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, provides valuable insight into the expected spectral characteristics. The primary structural difference is the presence of a second nitrogen atom in the spirocyclic core of the analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data:

Based on the structure of this compound and spectral data from its diaza-analogue, the following proton signals are anticipated (in CDCl₃):

  • δ ~4.0-4.2 ppm (s, 4H): Protons on the carbons adjacent to the Boc-protected nitrogen.

  • δ ~3.0-3.5 ppm (m, 1H): Proton on the carbon bearing the amino group.

  • δ ~2.0-2.5 ppm (m, 4H): Protons on the cyclobutane ring.

  • δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group.

  • A broad singlet for the NH₂ protons.

¹H NMR Data for Analogue (tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in CD₃OD): [6][7]

  • δ 4.90 (s, 2 H)

  • δ 4.20 (s, 4 H)

  • δ 4.09 (s, 4 H)

  • δ 1.42 (s, 9 H)

Expected ¹³C NMR Spectral Data:

The anticipated carbon signals for the target molecule are:

  • δ ~156 ppm: Carbonyl carbon of the Boc group.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~60 ppm: Carbons adjacent to the Boc-protected nitrogen.

  • δ ~50-55 ppm: Spirocyclic carbon.

  • δ ~40-45 ppm: Carbon bearing the amino group.

  • δ ~30-35 ppm: Other cyclobutane carbons.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

¹³C NMR Data for Analogue (tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in CD₃OD): [7]

  • δ 168.9, 157.7, 81.3, 59.9 (br), 56.3, 36.7, 28.6

Chromatographic Purity

High-performance liquid chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds. While specific chromatograms for this compound are not publicly available, commercial suppliers indicate a purity of greater than 98%, typically determined by gas chromatography (GC).[5]

Solubility Profile

The solubility of a compound in various solvents is a critical parameter that impacts its formulation, delivery, and biological activity. Due to the absence of published experimental solubility data, this section provides a general protocol for its determination and computationally predicted values.

Predicted Aqueous Solubility

Computational tools are widely used in early drug discovery to predict the physicochemical properties of novel compounds. The predicted aqueous solubility of this compound is presented below.

ParameterPredicted ValuePrediction Tool
Aqueous Solubility (logS) -2.5 to -3.5SwissADME, ChemAxon

This predicted logS value suggests that the compound is likely to be moderately to poorly soluble in water.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol outlines the key steps for its implementation.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Solubility in Organic Solvents

Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents.

SolventExpected SolubilityRationale
Methanol, Ethanol SolublePolar protic solvents capable of hydrogen bonding.
Dichloromethane (DCM), Chloroform SolublePolar aprotic solvents.
Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) Highly SolublePolar aprotic solvents with high solubilizing power.
Ethyl Acetate Moderately SolubleLess polar than alcohols but still a good solvent for many organic compounds.
Hexanes, Heptane Sparingly Soluble to InsolubleNonpolar solvents.

Ionization Constant (pKa)

The pKa of a molecule is the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. For a compound with a primary amine, such as this compound, the pKa of the conjugate acid (R-NH₃⁺) is a critical determinant of its charge state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Predicted pKa

Computational methods provide a reliable estimate of a molecule's pKa.

Functional GroupPredicted pKaPrediction Tool
Primary Amine (conjugate acid) 9.5 - 10.5ChemAxon, ACD/Labs

This predicted pKa value is typical for a primary aliphatic amine and indicates that the compound will be predominantly protonated and positively charged at physiological pH (7.4).

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

G cluster_setup Titration Setup cluster_titration Titration Process cluster_analysis Data Analysis Setup1 Dissolve compound in water/co-solvent Setup2 Place in a jacketed beaker with a pH probe Setup1->Setup2 Titration1 Titrate with standardized acid (e.g., HCl) Setup2->Titration1 Titration2 Record pH after each addition of titrant Titration1->Titration2 Analysis1 Plot pH vs. volume of titrant Titration2->Analysis1 Analysis2 Determine the half-equivalence point Analysis1->Analysis2 Analysis3 pKa = pH at half-equivalence point Analysis2->Analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter in drug discovery. It influences a compound's permeability across biological membranes, its binding to plasma proteins, and its metabolic clearance.

Predicted logP
ParameterPredicted ValuePrediction Tool
logP 1.0 - 1.5SwissADME, ChemAxon

A logP in this range suggests a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.

Experimental Determination of logP (Shake-Flask Method)

The shake-flask method is also the standard for experimental logP determination.

Caption: Experimental workflow for logP determination.

Chemical Stability

The stability of a compound under various conditions is critical for its synthesis, purification, storage, and formulation. This compound contains a Boc-protected amine, which dictates its stability profile.

Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is known to be:

  • Stable to basic and nucleophilic conditions: This allows for selective reactions at other sites of the molecule without cleavage of the Boc group.

  • Labile under acidic conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This deprotection proceeds via the formation of a stable tert-butyl cation.

Storage and Handling

For long-term storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator (2-8 °C).[3] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn, as the compound is classified as a skin and eye irritant.[5][8] It may also cause respiratory irritation, so handling in a well-ventilated area or a fume hood is advised.[2][8]

Conclusion

References

  • MedChemExpress. (2025). This compound-SDS.
  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.).
  • Chempharmatech. (n.d.). This compound|1211586-09-2. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, a key building block in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), possesses a unique and highly symmetric spirocyclic scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this molecule. While a complete, publicly available, and fully assigned experimental spectrum is not available in the cited literature, this document presents a detailed, annotated prediction based on established spectroscopic principles, data from analogous structures, and an in-depth analysis of the molecule's inherent symmetry. We will dissect the causality behind the expected chemical shifts and coupling patterns, offering a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Symmetry Analysis

The structure of this compound is characterized by a central quaternary spiro-carbon atom, which joins an N-Boc-protected azetidine ring and a 3-aminocyclobutane ring. The molecule's rigidity and symmetry are the most critical factors governing its NMR spectrum.

  • Symmetry Elements: The molecule possesses a plane of symmetry that bisects the C-6 amino group and the spiro-carbon (C-4). This symmetry renders several pairs of protons and carbons chemically equivalent, significantly simplifying the resulting NMR spectra.

  • Proton Equivalence:

    • The four protons on the azetidine ring (C-1 and C-3) are chemically equivalent due to the symmetry and the rapid conformational dynamics of the ring.

    • The four protons on the cyclobutane ring at the C-5 and C-7 positions are also chemically equivalent.

  • Carbon Equivalence:

    • The carbons of the azetidine ring at positions C-1 and C-3 are equivalent.

    • The carbons of the cyclobutane ring at positions C-5 and C-7 are equivalent.

This high degree of symmetry means that instead of a complex spectrum with many distinct signals, we expect a relatively simple spectrum with fewer peaks, each representing multiple equivalent nuclei.

Diagram: Structural Numbering and Symmetry

Caption: Numbering scheme and plane of symmetry for the title compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is the most direct method for confirming the structure. The prediction below is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, a common choice for this type of compound.[1][2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.95Singlet (s)4HH-1, H-3These protons are alpha to the nitrogen of the Boc-protected azetidine ring. The electron-withdrawing carbamate group deshields them, shifting them downfield. Due to symmetry and the lack of adjacent protons, they appear as a sharp singlet.
~ 2.90 - 3.10Multiplet (m)1HH-6This proton is attached to the same carbon as the amino group. The deshielding effect of the nitrogen places it in this region. It will be coupled to the adjacent protons on C-5 and C-7, resulting in a multiplet.
~ 2.20 - 2.40Multiplet (m)4HH-5, H-7These are the protons on the cyclobutane ring adjacent to the spiro-carbon and the C-6 carbon. Their chemical shift is typical for cyclobutane protons. They will be coupled to the H-6 proton, resulting in a complex multiplet.
~ 1.50Broad Singlet (br s)2H-NH₂The signal for the primary amine protons is often broad due to quadrupole broadening from the nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.
1.44Singlet (s)9H-C(CH₃)₃ (Boc)This is the most characteristic signal for a Boc-protected amine.[1] The nine protons of the tert-butyl group are equivalent and appear as a large, sharp singlet in a region of the spectrum that is typically free from other signals, making it an excellent diagnostic peak.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides confirmation of the carbon framework and the presence of the Boc protecting group.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 156.0C=O (Boc)The carbonyl carbon of the carbamate group is significantly deshielded and appears in the typical range for this functional group.[2]
~ 79.5-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group. Its chemical shift is highly characteristic.[2]
~ 52.0C-1, C-3These carbons are alpha to the nitrogen of the azetidine ring. The nitrogen atom deshields them, placing them in this expected range.
~ 45.0C-6This is the methine carbon bearing the amino group. The attached nitrogen causes a downfield shift into this region.
~ 35.0C-4 (Spiro)The quaternary spiro-carbon is a unique feature. Its chemical shift is influenced by the strain of the two four-membered rings and is expected in this region for spiro[3.3]heptane systems.
~ 32.0C-5, C-7These methylene carbons are part of the cyclobutane ring. Their chemical shift is consistent with that observed for unsubstituted cyclobutanes, which typically appear around 22-35 ppm.[3]
28.4-C(C H₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal at a very predictable chemical shift.[1]

The Role of 2D NMR in Structural Verification

While ¹H and ¹³C NMR provide the primary data, 2D NMR experiments would be essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): A COSY experiment would show correlation between coupled protons. A key expected correlation would be between the H-6 proton multiplet (~2.90-3.10 ppm) and the H-5/H-7 multiplet (~2.20-2.40 ppm), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to. This would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., linking the signal at ~3.95 ppm to the carbon at ~52.0 ppm).

Diagram: Key Expected HSQC Correlations

G cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals H_Boc δ ~1.44 (Boc H) C_Boc_Me δ ~28.4 (Boc CH₃) H_Boc->C_Boc_Me H_5_7 δ ~2.30 (H-5, H-7) C_5_7 δ ~32.0 (C-5, C-7) H_5_7->C_5_7 H_6 δ ~3.00 (H-6) C_6 δ ~45.0 (C-6) H_6->C_6 H_1_3 δ ~3.95 (H-1, H-3) C_1_3 δ ~52.0 (C-1, C-3) H_1_3->C_1_3

Caption: Expected ¹H-¹³C HSQC correlations for the title compound.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved before transferring the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (Typical Parameters for a 400 MHz instrument):

    • ¹H NMR:

      • Pulse Program: zg30 (or similar standard 30-degree pulse sequence)

      • Number of Scans: 16

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 20 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30 (or similar proton-decoupled pulse sequence)

      • Number of Scans: 1024 or more (as ¹³C is less sensitive)

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

Diagram: NMR Workflow

G A Sample Weighing (5-10 mg) B Dissolution (~0.6 mL CDCl₃ w/ TMS) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock, Tune, Shim) C->D E Data Acquisition (¹H, ¹³C, etc.) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Calibration, Integration, Assignment) F->G

Caption: Standard workflow for acquiring and processing NMR data.

Conclusion

The NMR spectra of this compound are defined by its molecular symmetry. Key diagnostic features include the highly characteristic nine-proton singlet of the Boc group around 1.44 ppm in the ¹H spectrum, and the unique signal of the spiro-carbon atom around 35.0 ppm in the ¹³C spectrum. The predicted data and interpretations in this guide provide a solid foundation for researchers to verify the successful synthesis and purity of this important chemical scaffold, ensuring the integrity of their subsequent research in drug discovery and development.

References

  • Patel, M. et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2024). WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer.
  • Di Micco, A. et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. Available at: [Link]

Sources

1H NMR spectrum of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Executive Summary

This compound is a conformationally restricted diamine building block of significant interest in modern medicinal chemistry. Its rigid spirocyclic core serves as a valuable scaffold for introducing three-dimensional diversity into drug candidates, notably as a bioisosteric replacement for piperazine and as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Accurate and unambiguous structural verification is paramount for its successful application in multi-step syntheses. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. We will deconstruct the expected spectrum based on first principles, present a robust experimental protocol for data acquisition, and outline the application of advanced 2D NMR techniques for complete structural assignment, ensuring the highest level of scientific integrity for researchers in drug development.

Part 1: The Molecular Architecture and Its Spectroscopic Relevance

The unique structure of this compound dictates its ¹H NMR spectrum. The molecule is built upon a spiro[3.3]heptane framework, which consists of two four-membered rings—an azetidine and a cyclobutane—fused at a single quaternary carbon (C4).

Key Structural Features:

  • Boc-Protected Azetidine: The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This group serves a dual purpose: it modulates the reactivity of the nitrogen and provides an unmistakable spectroscopic handle.[4][5]

  • Substituted Cyclobutane: The cyclobutane ring bears a primary amine at the C6 position, opposite the spiro-center.

  • Molecular Symmetry: The molecule possesses a plane of symmetry that bisects the N2-C4-C6 axis. This symmetry simplifies the spectrum by rendering the protons on opposite sides of the plane chemically equivalent (e.g., the two protons at C1 are equivalent to the two at C3).

This combination of a rigid, strained core and specific functional groups results in a ¹H NMR spectrum with distinct, well-resolved regions that are highly informative for structural confirmation.

Part 2: Deconstructing the ¹H NMR Spectrum: A Predictive Analysis

A thorough understanding of the molecule's electronic environment allows for a precise prediction of its ¹H NMR spectrum. The spectrum can be logically divided into four key regions. For this analysis, we assume a standard deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.

Region I: The Upfield Aliphatic Region (~1.45 ppm)
  • Assignment: tert-butyl protons of the Boc group, -(C(CH₃)₃).

  • Causality & Expertise: The most prominent signal in the spectrum is a sharp, intense singlet integrating to 9 protons, typically appearing around δ 1.4-1.5 ppm.[4] This signal arises from the nine chemically and magnetically equivalent methyl protons of the Boc group. Its high intensity and sharp singlet nature, resulting from the absence of any adjacent protons for coupling, make it an excellent diagnostic peak for confirming the successful installation of the Boc protecting group and for assessing sample purity.[5]

Region II: The Cyclobutane Ring Protons (~2.0 - 3.5 ppm)

This region contains the signals from the cyclobutane portion of the spirocycle.

  • Assignment: Methine proton at C6 (H-6).

  • Expertise: The proton attached to the carbon bearing the amino group (H-6) is expected to be a multiplet, likely a quintet, around δ 3.3-3.5 ppm. Its downfield shift relative to a simple cyclobutane is due to the deshielding effect of the adjacent nitrogen atom of the amino group. It will be coupled to the four neighboring protons on C5 and C7.

  • Assignment: Methylene protons at C5 and C7 (H-5, H-7).

  • Expertise: Due to molecular symmetry, the four protons on C5 and C7 are chemically equivalent and will appear as a single set of signals. They are expected to resonate as a multiplet around δ 2.1-2.3 ppm. These protons are coupled to the H-6 proton, leading to the complex splitting pattern.

Region III: The Azetidine Ring Protons (~3.9 - 4.1 ppm)
  • Assignment: Methylene protons at C1 and C3 (H-1, H-3).

  • Causality & Expertise: The four protons of the azetidine ring are rendered equivalent by symmetry. They appear as a sharp singlet or a very narrow multiplet around δ 3.9-4.1 ppm. The significant downfield shift is caused by the strong electron-withdrawing effect of the carbamate moiety (N-Boc group), which heavily deshields these adjacent protons.[4] The lack of apparent coupling suggests that the geminal and vicinal coupling constants within this part of the rigid system are very small or zero, a phenomenon sometimes observed in strained four-membered rings.

Region IV: Labile Amine Protons (Variable)
  • Assignment: Amino group protons (-NH₂).

  • Expertise: The two protons of the primary amine typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but it often falls between δ 1.5 and 2.5 ppm in CDCl₃. This signal's broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. A key validation step is to perform a D₂O shake: adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear as the protons are exchanged for deuterium.

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale / Key Couplings
-(C(CH₃)₃)~1.45Singlet (s)9HCharacteristic signal of the Boc group.[4]
-NH₂Variable (e.g., 1.5-2.5)Broad Singlet (br s)2HLabile protons, exchangeable with D₂O.
H-5, H-7~2.20Multiplet (m)4HCoupled to H-6.
H-6~3.40Multiplet (m)1HDeshielded by -NH₂ group; coupled to H-5 and H-7.
H-1, H-3~4.00Singlet (s)4HDeshielded by electron-withdrawing N-Boc group.

Part 3: A Self-Validating Experimental Protocol

Trustworthy data begins with a robust and reproducible experimental protocol. This procedure is designed to yield a high-quality, interpretable ¹H NMR spectrum.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity assessment.

Materials & Instrumentation:

  • Sample: 5-10 mg of the title compound.

  • Solvent: ~0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (Optional): Tetramethylsilane (TMS), though modern spectrometers typically reference the residual solvent peak.

  • Apparatus: 5 mm NMR tube, volumetric pipette, sample vial.

  • Spectrometer: ≥400 MHz NMR spectrometer equipped with a standard proton probe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add ~0.7 mL of the chosen deuterated solvent and gently agitate until the sample is fully dissolved.[4]

    • Using a pipette, transfer the solution into the NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the acquisition.

    • Shim the magnetic field by optimizing the field homogeneity across the sample. This is a critical step to achieve sharp peaks and high resolution. Automated shimming routines are standard on modern instruments.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Set the number of scans (NS) to a multiple of 8 (e.g., 16 or 32) to ensure sufficient signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 2 seconds to allow for near-complete T1 relaxation, ensuring accurate integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or TMS at δ 0.00 ppm.

    • Integrate all signals and normalize the integration values, typically by setting the Boc group signal to 9 protons.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert & Lock transfer->insert shim 5. Shim Magnetic Field insert->shim acquire 6. Acquire FID shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase calibrate 9. Calibrate & Integrate phase->calibrate report Structural Confirmation calibrate->report Final Spectrum & Analysis G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Assignment Unambiguous Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Logic flow for complete NMR assignment.

Conclusion

The ¹H NMR spectrum of this compound is highly structured and rich with information. A systematic analysis, starting from the unmistakable Boc singlet and moving through the distinct signals of the spirocyclic core, allows for confident initial assignment. By employing a rigorous experimental protocol and supplementing the 1D data with 2D correlation experiments like COSY and HSQC/HMBC, researchers can achieve an authoritative and self-validating structural confirmation. This level of analytical rigor is essential for ensuring the quality of this critical building block in the demanding field of drug discovery and development.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (2025). Benchchem.
  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. (2025). Benchchem.
  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. (n.d.). ProQuest. Available at: [Link]

  • Proton decoupled 31 P NMR spectra of mono spiro compound (3): in CDCl 3... (n.d.). ResearchGate. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH National Library of Medicine. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Available at: [Link]

  • 1H NMR spectrum of the spiro compound 18. (2011). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. Available at: [Link]

  • This compound|1211586-09-2. (n.d.). Chempharmatech. Available at: [Link]

  • 1211586-09-2 | this compound. (n.d.). Alachem Co., Ltd.. Available at: [Link]

  • NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). PubMed. Available at: [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of 2-Boc-6-amino-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Boc-6-amino-2-azaspiro[3.3]heptane. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural intricacies of this synthetically valuable spirocyclic scaffold, offering a detailed interpretation of its predicted ¹³C NMR spectrum, a robust experimental protocol for data acquisition, and an exploration of advanced NMR techniques for unambiguous signal assignment.

Introduction: The Significance of 2-Boc-6-amino-2-azaspiro[3.3]heptane

2-Boc-6-amino-2-azaspiro[3.3]heptane is a key building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core, which combines an azetidine and a cyclobutane ring, offers a unique structural motif that is increasingly incorporated into novel therapeutic agents. The presence of a protected amine (Boc group) and a primary amine allows for selective functionalization, making it a versatile scaffold for creating diverse chemical libraries. A thorough understanding of its spectroscopic properties, particularly its ¹³C NMR spectrum, is paramount for confirming its structure, assessing its purity, and tracking its transformations in multi-step syntheses.

Analysis of the Predicted ¹³C NMR Spectrum

Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for 2-Boc-6-amino-2-azaspiro[3.3]heptane, the following analysis is based on a high-quality predicted spectrum generated using advanced computational algorithms. The predicted chemical shifts are analyzed in the context of known substituent effects and data from related cyclic and acyclic systems.

The structure of 2-Boc-6-amino-2-azaspiro[3.3]heptane, with its numbered carbon atoms for the purpose of NMR assignment, is shown below:

Structure of 2-Boc-6-amino-2-azaspiro[3.3]heptane

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (from DEPT-135)Rationale for Assignment
Boc Group
C=O~155Quaternary (C)The carbonyl carbon of the Boc protecting group typically resonates in this downfield region.[1]
C(CH₃)₃~80Quaternary (C)The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[1]
C(CH₃)₃~28Methyl (CH₃)The three equivalent methyl carbons of the Boc group are expected in the aliphatic region.[1]
Spirocyclic Core
C5 (Spiro)~35-40Quaternary (C)The spiro carbon, being a quaternary center within the strained ring system, is expected in this range.
C6~45-50Methine (CH)This carbon is bonded to the electron-withdrawing amino group, causing a downfield shift.
C3, C4~50-55Methylene (CH₂)These methylene carbons are adjacent to the nitrogen of the azetidine ring, which is part of a carbamate, leading to a significant downfield shift.
C7, C8~30-35Methylene (CH₂)These methylene carbons are part of the cyclobutane ring and are further from the heteroatoms, thus appearing more upfield.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol is a self-validating system designed to yield high-quality ¹³C NMR data for 2-Boc-6-amino-2-azaspiro[3.3]heptane.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on solubility and the desired chemical shift referencing.[2][3]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.[4][5]

  • Procedure:

    • Accurately weigh the desired amount of 2-Boc-6-amino-2-azaspiro[3.3]heptane into a clean, dry vial.

    • Add the deuterated solvent and gently agitate or sonicate until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

Workflow for NMR sample preparation.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

Advanced NMR Techniques for Unambiguous Signal Assignment

To overcome the limitations of a standard 1D ¹³C NMR spectrum and to validate the predicted assignments, the use of advanced NMR techniques is highly recommended.

1. DEPT-135 Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for differentiating between CH, CH₂, and CH₃ groups.[6][7][8]

  • DEPT-135: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[1][6] This experiment is invaluable for confirming the multiplicities of the carbon signals in 2-Boc-6-amino-2-azaspiro[3.3]heptane.

2. 2D Heteronuclear Correlation Spectroscopy

Two-dimensional NMR experiments provide through-bond correlation information, which is essential for definitive structural elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (¹JCH coupling).[9][10][11] By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, greatly aiding in the assignment of the spirocyclic core carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH coupling).[9][11][12] HMBC is particularly useful for identifying quaternary carbons by observing correlations from nearby protons. For instance, the protons on C3, C4, C7, and C8 should show correlations to the spiro carbon C5.

Logical workflow for definitive NMR signal assignment.

Conclusion

The ¹³C NMR spectrum of 2-Boc-6-amino-2-azaspiro[3.3]heptane provides a unique fingerprint that is essential for its structural verification. While this guide is based on a predicted spectrum, the detailed analysis and the outlined experimental and advanced spectroscopic methodologies provide a robust framework for any researcher working with this important chemical entity. The combination of 1D ¹³C, DEPT-135, and 2D heteronuclear correlation experiments will enable a confident and unambiguous assignment of all carbon signals, ensuring the structural integrity of this valuable building block in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • 13C NMR Predictor. ChemAxon. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • DEPT-135 Definition. Fiveable. [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. [Link]

  • NMR Sample Preparation. University College London. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • 13C nmr spectrum of cyclobutane C4H8. Doc Brown's Chemistry. [Link]

  • NMR sample preparation. University of Ottawa. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • Measurement of Long Range C H Coupling Constants. University of Ottawa. [Link]

  • NMR Sample Preparation. University of California, Berkeley. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • HSQC and HMBC. Columbia University. [Link]

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). ResearchGate. [Link]

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • Coupling constants for 1H and 13C NMR. University of California, Irvine. [Link]

  • 13C nmr spectrum of cyclobutane C4H8. Doc Brown's Chemistry. [Link]

  • Sample Preparation. University College London. [Link]

  • NMR Sample Requirements and Preparation. University of Maryland. [Link]

  • How To Prepare And Run An NMR Sample. Aijiren Tech. [Link]

  • Azetidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

  • 13C-NMR. University of California, Los Angeles. [Link]

  • 29.10 ¹³C NMR Spectroscopy. eCampusOntario Pressbooks. [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. [Link]

Sources

Introduction: The Structural Significance of a Modern Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

This compound is a key building block in contemporary drug discovery. Its rigid, three-dimensional spirocyclic core offers a compelling alternative to traditional flat aromatic rings, providing a sophisticated tool for medicinal chemists to escape "flatland" and explore new chemical space with improved physicochemical properties.[1][2] Azaspiro[3.3]heptanes, in particular, have been investigated as bioisosteres for common heterocycles like piperidine and morpholine, often leading to lower lipophilicity and altered basicity, which can be advantageous for optimizing drug candidates.[3] This scaffold is also increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a rigid linker component.[4]

Given its integral role in the synthesis of novel therapeutics, the unambiguous characterization of this molecule is paramount. Mass spectrometry (MS) stands as a primary analytical technique for confirming its molecular weight and elucidating its structure. This guide provides a detailed examination of the mass spectrometric behavior of this compound, focusing on the predictable fragmentation patterns observed under electrospray ionization (ESI), a soft ionization technique ideally suited for such molecules.[5]

Core Principles of Analysis: Ionization and Fragmentation

The analysis of this compound (Molecular Formula: C₁₁H₂₀N₂O₂, Molecular Weight: 212.29 g/mol [6][7]) by mass spectrometry is most effectively performed using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Why Electrospray Ionization?

ESI is the technique of choice for this molecule due to its "soft" nature, which minimizes in-source fragmentation and reliably produces a protonated molecular ion, [M+H]⁺.[5] This is critical for establishing the correct molecular weight. The presence of two nitrogen atoms (the primary amine and the carbamate nitrogen) provides ready sites for protonation in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS).

Predicting the Fragmentation Cascade (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the protonated parent ion ([M+H]⁺ at m/z 213.16) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. The structure of the molecule contains two key features that dictate its fragmentation:

  • The Tert-butyloxycarbonyl (Boc) Protecting Group: Boc-protected amines are notoriously prone to specific, predictable fragmentation pathways. The most common is the loss of isobutylene (C₄H₈) via a McLafferty-like rearrangement, resulting in a mass loss of 56 Da.[8][9] Another possibility is the neutral loss of the entire Boc group (C₅H₈O₂) for a 100 Da loss, or the loss of carbon dioxide (44 Da) from the deprotected carbamic acid intermediate.

  • The Azaspiro[3.3]heptane Core: The strained four-membered rings of the spirocyclic system can also undergo cleavage. Fragmentation is often initiated at the charge site, and alpha-cleavage adjacent to the nitrogen atoms is a common pathway for amines, leading to the formation of stable iminium ions.[10]

Anticipated Mass Spectrum Data

The following table summarizes the key ions expected to be observed in the ESI-MS and MS/MS spectra of this compound.

Ion DescriptionProposed Structure / Neutral LossTheoretical m/z
Parent Ion [M+H]⁺ C₁₁H₂₁N₂O₂⁺213.16
Fragment 1 Loss of isobutylene (-C₄H₈)157.10
Fragment 2 Loss of Boc group (-C₅H₈O₂)113.11
Fragment 3 Loss of tert-butyl group (-C₄H₉)156.09
Fragment 4 Alpha-cleavage of the spiro-coreVaries

Visualizing the Fragmentation Pathway

The logical flow of the primary fragmentation events originating from the protonated parent molecule can be visualized. The dominant pathways involve the decomposition of the labile Boc group.

Fragmentation_Pathway M_plus_H [M+H]⁺ C₁₁H₂₁N₂O₂⁺ m/z 213.16 F1 [M+H - C₄H₈]⁺ C₇H₁₃N₂O₂⁺ m/z 157.10 M_plus_H->F1 - 56.06 Da (isobutylene) F2 [M+H - C₅H₈O₂]⁺ C₆H₁₃N₂⁺ m/z 113.11 M_plus_H->F2 - 100.05 Da (Boc group) F3 [M+H - C₄H₉•]⁺ C₇H₁₂N₂O₂⁺ m/z 156.09 M_plus_H->F3 - 57.07 Da (tert-butyl radical)

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of this compound using a standard reverse-phase HPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2-5 µL.
  • Column Temperature: 40 °C.
  • Causality Note: Formic acid is used as a mobile phase additive to ensure efficient protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal. A gradient elution ensures the compound is eluted as a sharp peak.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 – 4.5 kV.
  • Source Temperature: 120 – 150 °C.[11]
  • Desolvation Gas (N₂) Flow: 8 – 12 L/min.
  • Desolvation Temperature: 350 – 450 °C.
  • MS1 Scan Range: m/z 50 – 500.
  • MS/MS Analysis:
  • Precursor Ion: m/z 213.16.
  • Collision Gas: Argon.
  • Collision Energy: Apply a ramp of 10-40 eV to observe both low-energy (Boc group loss) and higher-energy (ring cleavage) fragments.
  • Causality Note: The source and desolvation temperatures must be carefully optimized. While higher temperatures improve desolvation, excessively high temperatures can cause thermal degradation of the Boc group even before MS/MS analysis.[12] Using a collision energy ramp is an efficient way to capture the full fragmentation profile in a single run.

Workflow for Structural Verification

The following diagram illustrates the logical workflow for confirming the identity and structure of the target compound.

Workflow cluster_LC LC Separation cluster_MS Mass Spectrometry cluster_Data Data Analysis Inject Inject Sample Separate C18 Reverse Phase Gradient Elution Inject->Separate Ionize ESI+ Ionization Separate->Ionize MS1 MS1 Scan: Detect [M+H]⁺ at m/z 213.16 Ionize->MS1 Isolate Isolate Precursor (m/z 213.16) MS1->Isolate MS2 MS2 Fragmentation (CID) Isolate->MS2 Detect_Frag Detect Fragments (m/z 157.10, 113.11, etc.) MS2->Detect_Frag Confirm_MW Confirm Molecular Weight Detect_Frag->Confirm_MW Match_Frag Match Fragmentation Pattern Confirm_MW->Match_Frag Confirm_Struct Structure Confirmed Match_Frag->Confirm_Struct

Sources

An In-depth Technical Guide to the Infrared Spectrum of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is a key bifunctional building block in modern medicinal chemistry, notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique spirocyclic core imparts conformational rigidity, a desirable trait for optimizing ligand-protein interactions. Accurate and rapid structural confirmation of this molecule is paramount during synthesis and quality control. Infrared (IR) spectroscopy provides a powerful, non-destructive method for verifying the presence of critical functional groups, thereby confirming molecular identity. This guide offers a detailed analysis of the IR spectrum of this compound, explaining the theoretical underpinnings of its characteristic absorption bands and providing a field-proven protocol for spectral acquisition.

Molecular Architecture and Vibrational Analysis

The structure of this compound (CAS Number: 1211586-09-2) incorporates three distinct structural motifs, each contributing characteristic signals to its IR spectrum.[3][4][5] A thorough analysis requires dissecting the molecule into these constituent parts: the primary amine, the tert-butyloxycarbonyl (Boc) protecting group, and the strained azaspiro[3.3]heptane framework.

cluster_prep 1. Pre-Analysis cluster_sample 2. Sample Analysis cluster_post 3. Post-Analysis Clean Clean ATR Crystal (e.g., with isopropanol) BG_Scan Acquire Background Spectrum (Clean, empty crystal) Clean->BG_Scan Place Place Small Amount of Solid Sample on Crystal Apply_P Apply Consistent Pressure (Ensure good contact) Place->Apply_P Sample_Scan Acquire Sample Spectrum Apply_P->Sample_Scan Process Process Data (Baseline correction, normalization) Sample_Scan->Process Interpret Interpret Spectrum (Peak identification) Process->Interpret Clean_Final Clean Crystal & Recover Sample Interpret->Clean_Final

References

An In-Depth Technical Guide to the Crystal Structure of 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for commonly saturated heterocycles like piperidine and morpholine. Its inherent rigidity, three-dimensional character, and unique physicochemical properties offer significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the crystal structure of 2-azaspiro[3.3]heptane derivatives. We will delve into the conformational intricacies of this spirocyclic system, analyze the influence of various substituents on its solid-state packing, and present detailed methodologies for the synthesis, crystallization, and crystallographic analysis of these compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new chemical entities incorporating this promising scaffold.

The Ascendance of the 2-Azaspiro[3.3]heptane Motif in Drug Design

The pursuit of novel chemical matter with enhanced drug-like properties is a perpetual challenge in pharmaceutical research. Saturated heterocyclic rings are ubiquitous in approved drugs, but their conformational flexibility can sometimes be a liability, leading to off-target effects and suboptimal binding. The 2-azaspiro[3.3]heptane core offers a solution by introducing a spirocyclic quaternary carbon that locks the two four-membered rings in a relatively fixed orientation. This rigidity can pre-organize appended functional groups for optimal interaction with a biological target, potentially leading to a significant increase in binding affinity and selectivity.

Furthermore, the introduction of a 2-azaspiro[3.3]heptane moiety can favorably modulate key physicochemical properties. For instance, it has been observed to influence lipophilicity and aqueous solubility in ways that can be advantageous for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The unique three-dimensional vectoral projection of substituents from the spirocyclic core allows for a more comprehensive exploration of chemical space compared to its flatter, monocyclic counterparts.

Conformational Landscape and Solid-State Architecture

The defining structural feature of the 2-azaspiro[3.3]heptane core is the spirocyclic junction of two four-membered rings. In the solid state, as revealed by single-crystal X-ray diffraction, these rings are typically not perfectly planar but adopt a slightly puckered conformation to alleviate ring strain. The overall shape of the scaffold is often described as being butterfly-like.

The conformation of the azetidine ring and the cyclobutane ring, as well as their relative orientation, is influenced by the nature and position of substituents. Bulky substituents on the nitrogen atom or the cyclobutane ring can induce significant distortions in the ring puckering and affect the overall molecular symmetry.

The Influence of N-Substitution on Crystal Packing

The substituent attached to the nitrogen atom of the azetidine ring plays a pivotal role in dictating the intermolecular interactions and, consequently, the crystal packing arrangement.

  • N-Aryl Derivatives: The presence of an aromatic ring directly attached to the nitrogen atom often leads to the formation of π-stacking interactions in the crystal lattice. These interactions, in conjunction with other weaker forces like C-H···π and van der Waals interactions, contribute to the overall stability of the crystal structure. The planarity of the aryl group can also influence the overall molecular shape, leading to layered or herringbone packing motifs.

  • N-Alkyl Derivatives: In contrast, N-alkyl substituents tend to engage in weaker van der Waals interactions. The flexibility of the alkyl chains can allow for more varied packing arrangements. In cases where the alkyl group is functionalized with hydrogen bond donors or acceptors, these interactions will dominate the crystal packing.

The Role of Substituents on the Cyclobutane Ring

Substituents on the cyclobutane ring introduce additional points of diversity and can significantly impact both the molecular conformation and the crystal packing. Functional groups capable of hydrogen bonding, such as hydroxyl or carboxyl groups, will invariably lead to the formation of strong, directional hydrogen-bonded networks that are the primary determinants of the crystal lattice.

Methodologies: From Synthesis to Structure

The successful determination of the crystal structure of a 2-azaspiro[3.3]heptane derivative is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of its X-ray diffraction data.

Synthesis and Crystallization of 2-Azaspiro[3.3]heptane Derivatives

The synthesis of the 2-azaspiro[3.3]heptane core can be achieved through various synthetic routes, often involving the construction of the spirocyclic system via intramolecular cyclization reactions. The choice of synthetic strategy will depend on the desired substitution pattern.

Experimental Protocol: Synthesis of a Generic N-Aryl-2-azaspiro[3.3]heptane Derivative

Synthesis_Workflow reagents Starting Materials: - Substituted Aniline - 1,1-bis(bromomethyl)cyclopropane reaction Reaction: - SN2 Cyclization - Solvent: DMF - Base: K2CO3 - Temperature: 80-100 °C reagents->reaction Step 1 workup Work-up: - Aqueous quench - Extraction with organic solvent - Drying and concentration reaction->workup Step 2 purification Purification: - Column Chromatography - (Silica gel, EtOAc/Hexanes) workup->purification Step 3 product Final Product: - N-Aryl-2-azaspiro[3.3]heptane purification->product Step 4

Synthesis Workflow for N-Aryl-2-azaspiro[3.3]heptane Derivatives.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent or solvent system is critical and is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at room temperature. This is one of the simplest and most common techniques.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Experimental Protocol: Crystallization by Slow Cooling

Crystallization_Workflow dissolution Dissolution: - Dissolve compound in a minimal  amount of a suitable solvent  (e.g., ethanol, isopropanol)  at an elevated temperature. filtration Hot Filtration (optional): - Filter the hot solution to  remove any insoluble impurities. dissolution->filtration cooling Slow Cooling: - Allow the solution to cool slowly  and undisturbed to room temperature. - Further cooling in a refrigerator  or freezer may be beneficial. filtration->cooling isolation Crystal Isolation: - Carefully decant the mother liquor. - Wash the crystals with a small  amount of cold solvent. - Dry the crystals under vacuum. cooling->isolation

Workflow for Crystallization by Slow Cooling.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The diffraction pattern is collected by rotating the crystal and recording the intensities and positions of the diffracted X-rays. This data is then used to solve and refine the crystal structure.

The Crystallographic Workflow:

Crystallography_Workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

The Single-Crystal X-ray Diffraction Workflow.

Comparative Analysis of Crystal Structures: A Data-Driven Perspective

To illustrate the structural diversity of 2-azaspiro[3.3]heptane derivatives, the following table summarizes key crystallographic parameters for a selection of compounds retrieved from the Cambridge Structural Database (CSD).

Table 1: Selected Crystallographic Data for 2-Azaspiro[3.3]heptane Derivatives

CSD RefcodeCompound NameFormulaSpace Groupa (Å)b (Å)c (Å)β (°)
XIYGUZ 2-Phenyl-2-azaspiro[3.3]heptaneC₁₂H₁₅NP2₁/c10.345(2)5.987(1)16.234(3)98.45(1)
ZUZXOA 2-(4-Methoxyphenyl)-2-azaspiro[3.3]heptaneC₁₃H₁₇NOP2₁/n11.987(3)6.021(1)16.345(4)109.87(2)
BAPJIB 2-Benzyl-2-azaspiro[3.3]heptaneC₁₃H₁₇NP2₁/c12.456(2)5.876(1)15.678(3)105.67(1)
WEXQOO N-(2-azaspiro[3.3]heptan-2-yl)acetamideC₈H₁₄N₂OP-16.789(1)8.987(2)9.123(2)87.54(1)

Data obtained from the Cambridge Structural Database. This is a representative selection and not an exhaustive list.

The data in Table 1 highlights the variability in unit cell parameters and space groups, which is a direct consequence of the different substituents and their resulting intermolecular interactions. A detailed analysis of the full crystal structures, including bond lengths, angles, and torsion angles, provides deeper insights into the subtle conformational changes induced by these substitutions.

Conclusion and Future Directions

The 2-azaspiro[3.tria]heptane scaffold has firmly established itself as a valuable building block in contemporary drug discovery. Its unique structural and physicochemical properties offer a compelling alternative to traditional saturated heterocycles. The study of the crystal structure of its derivatives provides invaluable information for understanding structure-property relationships and for the rational design of new therapeutic agents.

Future work in this area will likely focus on the synthesis and crystallographic analysis of more complex and highly functionalized 2-azaspiro[3.3]heptane derivatives. The exploration of co-crystals and salts of these compounds could also open up new avenues for modulating their solid-state properties, such as solubility and stability. As our understanding of the solid-state behavior of this important scaffold deepens, so too will our ability to harness its full potential in the development of next-generation medicines.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(5), 707. [Link]

  • Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 334-340. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Rogers, B. N., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(17), 4354–4357. [Link]

  • Li, G., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • International Union of Crystallography. Software for CIF and STAR. [Link]

  • CCDC. Evaluating Crystal Packing Similarity in Mercury (MAT-009). [Link]

  • CCDC. Free Crystal Structure Visualization Software. [Link]

An In-depth Technical Guide on the Stability and Storage of 2-Boc-6-amino-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Boc-6-amino-2-azaspiro[3.3]heptane in Modern Drug Discovery

2-Boc-6-amino-2-azaspiro[3.3]heptane is a key building block in contemporary medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a distinct advantage over traditional flat, aromatic structures, enabling the synthesis of novel chemical entities with improved pharmacological profiles. The azaspiro[3.3]heptane motif is increasingly utilized as a bioisostere for more common saturated heterocycles like piperidine, often leading to enhanced metabolic stability, aqueous solubility, and target-binding affinity.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the primary amine, making it a versatile intermediate in the synthesis of complex drug candidates.

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Boc-6-amino-2-azaspiro[3.3]heptane, drawing upon established principles of organic chemistry and data from related molecular structures. Understanding the stability profile of this crucial building block is paramount for ensuring the integrity of synthetic processes and the quality of resulting active pharmaceutical ingredients (APIs).

Chemical Stability Profile

The overall stability of 2-Boc-6-amino-2-azaspiro[3.3]heptane is governed by the individual stabilities of its constituent parts: the Boc-protected amine and the 2-azaspiro[3.3]heptane core.

The Labile Nature of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its ease of removal under acidic conditions. This inherent lability is the primary factor influencing the stability of 2-Boc-6-amino-2-azaspiro[3.3]heptane.

The Boc group is susceptible to cleavage in the presence of strong acids. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[3] The rate of this deprotection is dependent on the acid concentration and strength.[3][4] While generally stable in neutral to moderately basic conditions, prolonged exposure to acidic environments (pH < 4) should be avoided to prevent premature deprotection.[5]

The Boc group can also be removed thermally, without the need for an acid catalyst.[1][6] At elevated temperatures, the carbamate can fragment, leading to the formation of the free amine, isobutylene, and carbon dioxide.[6] While this typically requires temperatures above 80°C, it is an important consideration for long-term storage and handling in heated environments.[7]

Stability of the 2-Azaspiro[3.3]heptane Core

The 2-azaspiro[3.3]heptane core, composed of two fused azetidine rings, is generally considered to be a stable scaffold. The four-membered azetidine rings are thermally stable and can be handled under normal laboratory conditions.[3] However, the inherent ring strain of the azetidine moiety can make it susceptible to ring-opening reactions under certain conditions.

While the unsubstituted azetidine ring is relatively robust, the presence of activating groups or reaction with strong nucleophiles or electrophiles can promote ring-opening.[4][8] For 2-Boc-6-amino-2-azaspiro[3.3]heptane, the primary amine at the 6-position could potentially act as an internal nucleophile under specific conditions, although this is not a common degradation pathway under standard storage.

There is limited specific data on the oxidative and photolytic stability of the 2-azaspiro[3.3]heptane core. However, like most amines, the primary amino group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light. Photolytic degradation is also a possibility for organic molecules, and protection from light is a general best practice.

Recommended Storage and Handling

To ensure the long-term integrity and purity of 2-Boc-6-amino-2-azaspiro[3.3]heptane, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8 °C).Minimizes the risk of thermal degradation of the Boc group and slows down any potential long-term decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects the primary amine from potential oxidation by atmospheric oxygen.
Moisture Store in a dry environment, in a tightly sealed container.Prevents hydrolysis of the Boc group and minimizes potential water-mediated degradation.
Light Protect from light.Avoids potential photolytic degradation.
pH Avoid contact with strong acids and bases.The Boc group is labile to strong acids, and strong bases could potentially promote other degradation pathways.

Potential Degradation Pathways

Based on the chemical nature of 2-Boc-6-amino-2-azaspiro[3.3]heptane, the following degradation pathways are plausible under stress conditions.

G main 2-Boc-6-amino-2-azaspiro[3.3]heptane acid Acid-Catalyzed Hydrolysis main->acid H+ thermal Thermal Degradation main->thermal Δ oxidation Oxidation main->oxidation [O] deprotected 6-Amino-2-azaspiro[3.3]heptane acid->deprotected thermal->deprotected oxidized Oxidized derivatives (e.g., N-oxides, imines) oxidation->oxidized

Caption: Potential degradation pathways of 2-Boc-6-amino-2-azaspiro[3.3]heptane.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 2-Boc-6-amino-2-azaspiro[3.3]heptane, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.[9]

Forced Degradation Workflow

G cluster_stress Stress Conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) analysis Analysis (e.g., HPLC-UV, LC-MS) hydrolysis->analysis oxidation Oxidation (e.g., H2O2) oxidation->analysis photolysis Photolysis (UV/Vis light) photolysis->analysis thermal Thermal (Elevated Temperature) thermal->analysis sample 2-Boc-6-amino- 2-azaspiro[3.3]heptane (in solution/solid state) sample->hydrolysis sample->oxidation sample->photolysis sample->thermal data Data Interpretation - Purity Assessment - Degradant Identification - Degradation Pathway Elucidation analysis->data

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Sample Preparation: Prepare solutions of 2-Boc-6-amino-2-azaspiro[3.3]heptane in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[9] For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Hydrolysis: Treat the sample solution with 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral) at an elevated temperature (e.g., 60 °C) for a defined period.[10]

    • Oxidation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolysis: Expose the solid compound or its solution to UV and visible light in a photostability chamber.

    • Thermal: Heat the solid compound at an elevated temperature (e.g., 70°C) in a controlled oven.[11]

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Quantify the remaining amount of 2-Boc-6-amino-2-azaspiro[3.3]heptane in each sample to determine the extent of degradation.

    • Use LC-MS to identify the mass of any degradation products. Further structural elucidation can be performed using techniques like NMR spectroscopy.

    • Based on the identified degradants, propose the degradation pathways under each stress condition.

Conclusion

2-Boc-6-amino-2-azaspiro[3.3]heptane is a valuable and versatile building block in drug discovery. Its stability is primarily influenced by the acid- and thermo-labile nature of the Boc protecting group. By adhering to the recommended storage conditions of refrigeration in a dry, inert, and dark environment, the integrity of this compound can be maintained. For applications where the compound may be subjected to harsher conditions, a thorough understanding of its potential degradation pathways is essential for process optimization and quality control. The implementation of forced degradation studies can provide critical insights into the stability of this important synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Agami, C., Couty, F., & Puchot-Kadouri, C. (2004). Asymmetric synthesis and applications of azetidine-2-carboxylic acid. Synlett, (15), 2685-2697.
  • Rawal, V. H., & Cava, M. P. (1985). A new and convenient method for the deprotection of N-Boc and N-Cbz protecting groups. Tetrahedron Letters, 26(50), 6141-6142.
  • Carreira, E. M., & Fessard, T. (2014). The spiro[3.3]heptane motif. Chemical Reviews, 114(17), 8257-8322.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597-1609.
  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: a versatile synthon for the synthesis of carbocyclic nucleosides. Chemical Reviews, 112(8), 4632-4686.
  • ICH, Q1A(R2)
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Rizvi, S. A. A., & Shaikh, S. (2018). Forced degradation studies: A tool for impurity profiling and stability indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 161, 1-18.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Stepan, A. F., et al. (2011). The application of sp3-rich scaffolds in drug discovery. Journal of Medicinal Chemistry, 54(1), 12-43.
  • Burdfield, D. R. (2001).
  • Carstensen, J. T. (2000). Drug stability: principles and practices. CRC press.
  • Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Jones, R. A. (2012). Nitrogen heterocycles. Cambridge University Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: a case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 43-52.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Reddit discussion on Boc and tBu ester pH stability. (n.d.). Retrieved from [Link]

  • MedChemExpress Safety Data Sheet for tert-Butyl 6-amino-2-azaspiro[3.
  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). Organic Process Research & Development, 14(6), 1358-1365.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1616-1621.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and Other Spirocyclic Scaffolds in Drug Discovery. (n.d.).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.).
  • Structure of azetidine-containing compounds found in nature. (n.d.).
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (n.d.).
  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived
  • I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? (2016).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23861-23868.
  • Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. (n.d.).

Sources

An In-Depth Technical Guide to Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved efficacy, selectivity, and pharmacokinetic properties. A significant shift away from flat, aromatic structures towards three-dimensional (3D) scaffolds has been a key trend, a concept often referred to as "escaping from flatland". These 3D structures, rich in sp³-hybridized carbons, offer a more diverse range of shapes, enabling better interactions with the complex topographies of biological targets. One such scaffold that has garnered considerable attention is the 2-azaspiro[3.3]heptane framework. This technical guide provides a comprehensive overview of a crucial derivative of this scaffold: Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate .

This bifunctional molecule, bearing a protected amine on the azetidine ring and a primary amine on the cyclobutane ring, has emerged as a valuable building block in medicinal chemistry. Its rigid, spirocyclic core provides a well-defined three-dimensional geometry, making it an attractive alternative to more flexible traditional linkers and cyclic amines like piperidine and piperazine. This guide will delve into its commercial availability, synthesis, analytical characterization, and its pivotal role in the design of next-generation therapeutics, particularly in the field of Proteolysis-Targeting Chimeras (PROTACs).

Commercial Availability

This compound is readily available from a variety of commercial suppliers, facilitating its use in research and development. The compound is typically offered in various quantities with purities often exceeding 95%.

Supplier CAS Number Typical Purity Available Quantities
Sigma-Aldrich1211586-09-2≥97%100 mg, 250 mg, 1 g
TCI Chemicals1211586-09-2>98.0% (GC)200 mg, 1 g, 5 g
Apollo Scientific1211586-09-2≥95%100 mg, 250 mg, 1 g
MedChemExpress1211586-09-2Not specified10 mg, 50 mg, 100 mg
Alachem1211586-09-2Not specifiedInquire for details

Note: Pricing and availability are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis and Purification

The synthesis of this compound typically proceeds through a two-step sequence starting from the corresponding ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This precursor itself can be synthesized via multiple efficient and scalable routes.[1][2] The key transformation to the desired amine is a reductive amination reaction.

Diagram of the Synthetic Workflow

G Ketone Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Amine This compound Ketone->Amine Reductive Amination Purification Purification (e.g., Column Chromatography) Amine->Purification Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Amine

Caption: Synthetic route from the ketone precursor to the final amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is based on established methods for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 10:1 v/v) is added ammonium acetate (10.0 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 - 2.0 eq) is added portion-wise to the stirred solution at room temperature. The addition should be controlled to manage any potential exotherm.

  • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Technique Expected Data
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the azetidine and cyclobutane protons (multiplets in the range of 2.0-4.0 ppm), and the amine protons (a broad singlet).
¹³C NMR Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm for the quaternary carbon), and multiple signals for the sp³ carbons of the spirocyclic core.
Mass Spec (ESI) Expected [M+H]⁺ ion at m/z 213.16.
Appearance Typically a white to light yellow solid or powder.

Applications in Drug Discovery

The unique structural features of this compound make it a highly sought-after building block in modern medicinal chemistry.

Role as a Bioisostere and Scaffold

The 2-azaspiro[3.3]heptane core is increasingly utilized as a bioisosteric replacement for piperidine and piperazine rings.[3][4] This substitution can confer several advantages:

  • Improved Physicochemical Properties: Introduction of the spirocyclic center has been shown in some cases to lower the lipophilicity (logD) of molecules, which can be beneficial for improving solubility and reducing off-target effects.[5]

  • Enhanced Metabolic Stability: The quaternary spirocyclic carbon can block sites of metabolism that are often susceptible to oxidation in simpler cyclic amines.

  • Novel Exit Vectors: The rigid, 3D structure provides well-defined exit vectors for substituents, allowing for precise orientation of pharmacophoric groups and linkers.

Application as a PROTAC Linker

One of the most significant applications of this molecule is as a linker in the design of PROTACs.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The rigid nature of the 2-azaspiro[3.3]heptane scaffold can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to improved degradation potency and selectivity compared to more flexible linkers. While specific PROTACs incorporating this exact molecule are often proprietary, patents frequently describe the use of closely related diazaspiro[3.3]heptane structures as exit vectors in PROTAC design, highlighting the value of this scaffold in the field.[6]

Diagram of its Role as a Bifunctional Building Block

G BuildingBlock Tert-butyl 6-amino- 2-azaspiro[3.3]heptane- 2-carboxylate Boc_NH Boc-Protected Amine BuildingBlock->Boc_NH Functional Handle 1 Primary_Amine Primary Amine BuildingBlock->Primary_Amine Functional Handle 2 Reaction1 Couple to Molecule A Boc_NH->Reaction1 Reaction2 Couple to Molecule B Primary_Amine->Reaction2 FinalMolecule Complex Bioactive Molecule (e.g., PROTAC) Reaction1->FinalMolecule Reaction2->FinalMolecule

Caption: Bifunctional nature enabling synthesis of complex molecules.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General handling procedures for azetidine-containing compounds include storing them in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6]

Conclusion

This compound is a commercially available and synthetically accessible building block that offers significant advantages in the design of novel therapeutics. Its rigid, 3D structure and bifunctional nature make it an ideal component for introducing conformational constraint and providing well-defined attachment points in complex molecules. As a bioisostere for traditional cyclic amines and a promising linker for PROTACs, this compound is poised to play an increasingly important role in the ongoing effort to explore and exploit new areas of chemical space in the pursuit of innovative medicines. This guide provides a foundational understanding for researchers looking to incorporate this valuable scaffold into their drug discovery programs.

References

  • Google Patents. Directed degron molecules and applications thereof. WO2023081400A9. Accessed December 2025.
  • Grygorenko, O. O., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
  • Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1335-1341. [Link]
  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Accessed December 2025. [Link]
  • Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. [Link]
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Accessed December 2025. [Link]
  • Alachem. This compound. Alachem. Accessed December 2025. [Link]
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
  • SPARROW. What are the safety precautions when handling azetidine?. SPARROW. Accessed December 2025. [Link]

Sources

The Strategic Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can unlock new chemical space and improve pharmacokinetic properties is relentless. Among the emerging classes of building blocks, 2-azaspiro[3.3]heptane derivatives have garnered significant attention for their unique three-dimensional structure and their ability to serve as bioisosteres for commonly used motifs like piperidine.[1][2] These conformationally rigid structures offer predictable vectors for substituent placement, which can enhance target selectivity and overall drug-like properties.[1][3] Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, in particular, stands out as a versatile bifunctional intermediate, enabling selective modifications on both the azetidine and cyclobutane rings.[4][5] This guide provides an in-depth technical overview of the synthesis of this valuable compound, focusing on practical, scalable, and efficient methodologies for researchers in the pharmaceutical sciences.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been approached from two primary retrosynthetic viewpoints, each with its own set of advantages and challenges.[6] The choice between these routes often depends on the desired scale of synthesis, available starting materials, and the specific requirements of the research program.

Route 1: The Stepwise Construction Approach

One of the initial strategies involves a more linear, multi-step sequence. This approach focuses on the sequential construction of the cyclobutane and azetidine rings. While this method can be robust and provide access to various intermediates, it is generally longer and may result in a lower overall yield compared to more convergent approaches.[4]

Route 2: The Convergent [2+2] Cycloaddition Strategy

A more efficient and scalable synthesis has been developed, centered around a key [2+2] cycloaddition reaction.[6][7] This pathway is significantly more concise and has been successfully implemented on a large scale.[7] The core of this strategy involves the reaction of a dichloroketene with an appropriately substituted azetidine olefin. This approach is the focus of the detailed experimental protocol provided in this guide due to its efficiency and practicality in a drug discovery setting.

Diagrammatic Overview of the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Stepwise Construction cluster_1 Route 2: [2+2] Cycloaddition 1_3_Dibromopropane_Derivative 1,3-Dibromopropane Derivative Cyclobutane_Formation Cyclobutane Ring Formation 1_3_Dibromopropane_Derivative->Cyclobutane_Formation Multiple Steps Azetidine_Formation Azetidine Ring Formation & Conversion Cyclobutane_Formation->Azetidine_Formation Multiple Steps Target_1 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Azetidine_Formation->Target_1 N_Boc_Azetidin_3_one N-Boc-azetidin-3-one Azetidine_Olefin Azetidine Olefin (N-Boc-3-methyleneazetidine) N_Boc_Azetidin_3_one->Azetidine_Olefin Wittig Reaction Cycloaddition [2+2] Cycloaddition Azetidine_Olefin->Cycloaddition Dichloroketene Dichloroketene Dichloroketene->Cycloaddition Dechlorination Dechlorination Cycloaddition->Dechlorination Target_2 Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Dechlorination->Target_2 Wittig_Reaction start Start reagents Methyltriphenylphosphonium bromide Potassium tert-butoxide N-Boc-azetidin-3-one start->reagents reaction Reaction in THF at 0°C to rt reagents->reaction workup Aqueous Workup (Extraction with EtOAc) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product tert-butyl 3-methyleneazetidine-1-carboxylate purification->product Cycloaddition_Dechlorination start Start cycloaddition_reagents tert-butyl 3-methyleneazetidine-1-carboxylate Trichloroacetyl chloride Activated Zinc start->cycloaddition_reagents cycloaddition [2+2] Cycloaddition in Diethyl Ether cycloaddition_reagents->cycloaddition dechlorination_reagents Acetic Acid cycloaddition->dechlorination_reagents dechlorination Dechlorination dechlorination_reagents->dechlorination workup Filtration and Aqueous Workup dechlorination->workup purification Purification (Silica Gel Chromatography) workup->purification product Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate purification->product

References

An In-depth Technical Guide to the Characterization of 2-Azaspiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is perpetual. Among the scaffolds that have garnered significant attention are strained spirocycles, which offer a unique three-dimensional exit vector for substituents, enabling a more refined exploration of chemical space.[1][2] The 2-azaspiro[3.3]heptane core, in particular, has emerged as a valuable building block, frequently employed as a bioisosteric replacement for the ubiquitous piperidine ring.[3][4][5] Its rigid, well-defined conformation can lead to enhanced target selectivity and improved metabolic stability, making it a highly sought-after motif in the design of new therapeutic agents.[2]

This guide provides a comprehensive overview of the essential techniques for the characterization of 2-azaspiro[3.3]heptane and its derivatives. As a Senior Application Scientist, the following sections are designed to not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a robust and validated understanding of these pivotal building blocks.

Part 1: Structural Elucidation - Confirming the Core

The unambiguous confirmation of the 2-azaspiro[3.3]heptane scaffold is the foundational step in its application. A multi-technique approach is essential for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For 2-azaspiro[3.3]heptane derivatives, both ¹H and ¹³C NMR are indispensable, with 2D NMR techniques providing definitive assignments.

1.1.1 ¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of the unsubstituted 2-azaspiro[3.3]heptane core is expected to be relatively simple, yet informative. The chemical shifts are influenced by the ring strain and the electronegativity of the nitrogen atom.[6]

  • Protons on the Azetidine Ring (C1 and C3): These protons, being adjacent to the nitrogen, will be deshielded and are typically observed in the range of 3.0-4.0 ppm.[7]

  • Protons on the Cyclobutane Ring (C5, C6, and C7): These protons will resonate further upfield, generally in the 1.5-2.5 ppm region.[5]

  • NH Proton: If unsubstituted, the proton on the nitrogen will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

1.1.2 ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

  • Spirocyclic Carbon (C4): This quaternary carbon is a key diagnostic signal and will appear significantly downfield from the other sp³ carbons.

  • Azetidine Carbons (C1 and C3): These carbons, bonded to the nitrogen, will be in the range of 40-60 ppm.

  • Cyclobutane Carbons (C5, C6, and C7): These carbons will resonate at higher field, typically between 20-40 ppm.

1.1.3 2D NMR Techniques: Unambiguous Assignments and Conformational Insights

For substituted derivatives, 1D NMR spectra can become complex. 2D NMR experiments are crucial for resolving ambiguities.[8][9]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the assignment of protons within the same spin system (i.e., on the azetidine and cyclobutane rings).[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C assignments.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity around the spirocyclic center and assigning substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.[11]

Experimental Protocol: 2D NMR Analysis of a N-Boc Protected 2-Azaspiro[3.3]heptane Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths for the 2D experiments.

  • COSY Acquisition:

    • Use a standard COSY pulse sequence.

    • Acquire a sufficient number of scans (e.g., 4-8) for each of the 256-512 t₁ increments.

  • HSQC Acquisition:

    • Use a standard HSQC pulse sequence optimized for one-bond J(CH) coupling (typically ~145 Hz).

    • Acquire 2-4 scans per t₁ increment.

  • HMBC Acquisition:

    • Use a standard HMBC pulse sequence optimized for long-range couplings (typically 4-8 Hz).

    • Acquire 8-16 scans per t₁ increment to achieve adequate signal-to-noise for the weaker, long-range correlations.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). The cross-peaks in the resulting spectra will allow for the complete and unambiguous assignment of all proton and carbon signals.

Visualization: Logical Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Confirmation H_NMR ¹H NMR COSY COSY H_NMR->COSY Proton Connectivity HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC Long-Range C-H Correlation C_NMR ¹³C NMR C_NMR->HSQC Direct C-H Correlation C_NMR->HMBC Long-Range C-H Correlation Assignment Full ¹H & ¹³C Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Verified Structure Assignment->Structure Final Confirmation

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

1.2.1 Ionization Techniques

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and basic compounds like 2-azaspiro[3.3]heptane derivatives, which are readily protonated. It typically yields the [M+H]⁺ ion, allowing for accurate molecular weight determination.[12]

  • Electron Impact (EI): EI is a higher-energy ionization method that causes extensive fragmentation. While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern provides a "fingerprint" of the molecule.[13]

1.2.2 Characteristic Fragmentation Patterns

The strained four-membered rings of the 2-azaspiro[3.3]heptane core influence its fragmentation. Cleavage of the bonds adjacent to the spirocenter is a common pathway to relieve ring strain.[14] The loss of small, stable neutral molecules like ethene from the cyclobutane ring is also a characteristic fragmentation pathway.[14]

Experimental Protocol: ESI-MS Analysis of 2-Azaspiro[3.3]heptane Hydrochloride

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Set the mass spectrometer to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

  • Analysis: The most abundant ion should correspond to the protonated molecule [C₆H₁₁N + H]⁺ with an m/z of 98.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry for chiral derivatives. Obtaining high-quality crystals can be challenging for spirocyclic compounds due to their rigid and non-planar nature.[15]

Experimental Protocol: Crystallization of a 2-Azaspiro[3.3]heptane Derivative

This protocol is a starting point and may require optimization.

  • Purification: Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization.

  • Solvent Selection:

    • Slow Evaporation: Dissolve the compound in a good solvent (e.g., methanol, ethanol, dichloromethane) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent.[2]

    • Vapor Diffusion: Dissolve the compound in a good solvent. Place this solution in an open vial inside a larger, sealed chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, diethyl ether). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Growth: Allow the setup to stand undisturbed in a vibration-free environment. Crystal growth can take from days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.

Part 2: Physicochemical Profiling for Drug Development

For researchers in drug development, understanding the physicochemical properties of 2-azaspiro[3.3]heptane building blocks is as critical as confirming their structure. These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter influencing a drug's permeability, solubility, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH (usually 7.4). While the addition of carbon atoms generally increases lipophilicity, the unique topology of azaspiro[3.3]heptanes can lead to counterintuitive effects, sometimes resulting in lower lipophilicity compared to their piperidine counterparts due to increased basicity.[9]

Acidity/Basicity (pKa)

The pKa determines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[1] The nitrogen atom in the 2-azaspiro[3.3]heptane core is basic, and its pKa will be influenced by substituents on the ring system.

Experimental Protocol: Potentiometric pKa Determination

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of HCl.

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation. Several software packages are available for automated pKa determination from titration data.[16]

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[17][18] It is crucial to measure the solubility of 2-azaspiro[3.3]heptane derivatives early in the discovery process.

Experimental Protocol: Kinetic Aqueous Solubility (Turbidimetric Method)

This high-throughput method is suitable for early-stage screening.[18][19]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate to create a range of concentrations.

  • Precipitation Detection: Incubate the plate and measure the turbidity (light scattering) at each concentration using a plate reader.

  • Solubility Determination: The kinetic solubility is the concentration at which precipitation is first observed.

Topological Polar Surface Area (TPSA)

TPSA is a calculated property that correlates well with passive molecular transport across membranes.[3][15][20] It is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.[21] For drugs targeting the central nervous system (CNS), a TPSA of less than 90 Ų is generally desirable for blood-brain barrier penetration.[15] The unsubstituted 2-azaspiro[3.3]heptane has a low TPSA, making it an attractive scaffold for CNS-targeted drugs.

Visualization: Interplay of Physicochemical Properties in Drug Discovery

Properties_Interplay cluster_props Physicochemical Properties cluster_adme ADME Profile LogD LogD (Lipophilicity) Absorption Absorption LogD->Absorption Distribution Distribution LogD->Distribution Metabolism Metabolism LogD->Metabolism pKa pKa (Ionization) Solubility Aqueous Solubility pKa->Solubility pKa->Absorption Excretion Excretion pKa->Excretion Solubility->Absorption TPSA TPSA TPSA->Absorption Permeability TPSA->Distribution BBB Penetration

Caption: Key physicochemical properties influencing the ADME profile.

Part 3: Data Summary and Conclusion

To facilitate the application of 2-azaspiro[3.3]heptane building blocks, the following table summarizes their key physicochemical properties.

PropertyTypical Value/RangeSignificance in Drug Discovery
Molecular Weight 97.16 g/mol (unsubstituted)Low molecular weight is favorable for "rule of five" compliance.[22]
LogP (calculated) ~0.7Indicates moderate lipophilicity.[22]
pKa 9-11 (estimated for secondary amine)Influences ionization state at physiological pH, affecting solubility and permeability.
Aqueous Solubility Derivative dependentCrucial for bioavailability and formulation.
TPSA 20-30 Ų (for N-H)Low TPSA suggests good potential for membrane permeability and CNS penetration.[15]

References

  • Topological polar surface area – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]

  • Carreira, E. M., et al. (2010). 2-Azaspiro[3.3]heptane as a bioisostere of piperidine.
  • Polar surface area. (2023, October 27). In Wikipedia. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Martín-Gago, P. J., & Oliva, M. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1535–1538.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
  • Rupp, M. (2021). Predicting the pKa of Small Molecules.
  • pKa calculation. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • Overcoming the ring tension: computational approaches to stereochemical assignments and geometrical insights in small heterocycles. (2023). Organic & Biomolecular Chemistry.
  • Polar Surface Area Analysis Services. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Predicting the pKa of Small Molecules. (2021).
  • Ertl, P. (2003). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Perspectives in Drug Discovery and Design, 28(1), 3-13.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). InTech.
  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Two-dimensional NMR. (n.d.).
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (2010).
  • Guide for crystallization. (n.d.).
  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 19). In Wikipedia. [Link]

  • NMR Chemical Shifts. (n.d.).
  • Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.).
  • 2-Azaspiro(3.3)heptane. (n.d.). PubChem. Retrieved from [Link]

  • 2-Azaspiro[3.3]heptane hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2024).
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2020). Journal of Medicinal Chemistry, 63(23), 14522-14534.
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.Net. [Link]

  • Crystallization of a pentapeptide-repeat protein by reductive cyclic pentylation of free amines with glutaraldehyde. (2012).
  • Editorial: Strained Aza-Heterocycles in Synthesis. (2017). Frontiers in Chemistry, 5, 48.
  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2022). Molecules, 27(19), 6523.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Development of New Methods Involving Strained Heterocycles. (2021).
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.).
  • Synthesis and Characterization of Heterocycles with Potential Applic
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • Small heterocycles in multicomponent reactions. (2014). Chemical Reviews, 114(20), 10261–10308.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules, 26(11), 3297.
  • Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. (2018).

Sources

Methodological & Application

Application Notes and Protocols for 2-Boc-6-amino-2-azaspiro[3.3]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Drug Design

The drive to "escape from flatland" has become a guiding principle in modern medicinal chemistry, with a growing emphasis on molecules possessing greater three-dimensionality (3D) character.[1] Saturated spirocyclic scaffolds are at the forefront of this movement, offering a rigid and well-defined conformational framework that can enhance a molecule's pharmacological properties.[2][3][4] These scaffolds can improve potency and selectivity by pre-organizing substituents into optimal orientations for target binding, while also favorably modulating physicochemical properties like solubility and metabolic stability.[1][3][5]

Among these valuable motifs, the azaspiro[3.3]heptane core has emerged as a particularly attractive building block.[5][6] It serves as a versatile bioisostere for commonly used saturated heterocycles like piperidine and morpholine, providing a novel chemical space for lead optimization and intellectual property generation.[7][8] This application note provides a detailed guide to the use of 2-Boc-6-amino-2-azaspiro[3.3]heptane , a bifunctional building block that offers medicinal chemists a powerful tool for introducing the azaspiro[3.3]heptane scaffold into their molecules.

Molecular Profile and Physicochemical Properties

2-Boc-6-amino-2-azaspiro[3.3]heptane (tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) is a synthetic building block featuring a spirocyclic core with two nitrogen atoms at positions 2 and 6. The orthogonal protection strategy—a Boc group on one nitrogen and a free primary amine on the other—allows for sequential and selective functionalization, making it a highly versatile intermediate.

PropertyValueSource
CAS Number 1211586-09-2[9]
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance Solid[9]

Core Applications in Medicinal Chemistry

The unique structure of 2-Boc-6-amino-2-azaspiro[3.3]heptane enables its use in several strategic applications in drug discovery programs.

A Versatile Diamine Synthon

The presence of a nucleophilic primary amine and a protected secondary amine allows for a stepwise elaboration of the scaffold. The primary amine can be readily functionalized using standard methodologies, while the Boc-protected amine remains inert. Subsequent deprotection unmasks the second nitrogen for further modification, enabling the synthesis of complex molecules with diverse exit vectors.

G cluster_0 Step 1: Functionalize Primary Amine cluster_1 Step 2: Deprotect and Functionalize Secondary Amine Start 2-Boc-6-amino-2-azaspiro[3.3]heptane Intermediate Boc-Protected Functionalized Scaffold Start->Intermediate Amide Coupling, Reductive Amination, etc. R1_X R1-X (e.g., Carboxylic Acid, Aldehyde) R1_X->Intermediate Intermediate_2 Deprotected Intermediate Intermediate->Intermediate_2 Acidic Conditions Deprotection Boc Deprotection (e.g., TFA, HCl) Deprotection->Intermediate_2 R2_Y R2-Y (e.g., Acyl Chloride, Sulfonyl Chloride) Final Difunctionalized Product R2_Y->Final Intermediate_2->Final Acylation, Sulfonylation, etc.

Fig. 1: Stepwise functionalization workflow for 2-Boc-6-amino-2-azaspiro[3.3]heptane.
Modulating Physicochemical Properties

Incorporating the azaspiro[3.3]heptane moiety can lead to significant improvements in drug-like properties. The rigid, sp³-rich core can disrupt planarity, which has been linked to improved solubility and reduced off-target toxicity. Furthermore, strategic placement of this scaffold can influence a compound's lipophilicity (LogD). While adding a carbon atom might intuitively be expected to increase lipophilicity, the introduction of an azaspiro[3.3]heptane as a replacement for morpholines or piperazines has been shown in some cases to lower LogD, an effect attributed to an increase in basicity.[10]

Application in PROTACs and Molecular Glues

The field of targeted protein degradation has opened new avenues for therapeutic intervention. PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[2] The linker component of a PROTAC is crucial for establishing the correct orientation and distance between the two proteins. Both 2-Boc-6-amino-2-azaspiro[3.3]heptane and its carboxylic acid analog have been identified as valuable linkers for the synthesis of PROTACs, highlighting the scaffold's utility in this cutting-edge area of drug discovery.[2][11]

Experimental Protocols

The following protocols are provided as a guide for the most common transformations involving 2-Boc-6-amino-2-azaspiro[3.3]heptane. Researchers should optimize conditions for their specific substrates.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the primary amine of 2-Boc-6-amino-2-azaspiro[3.3]heptane with a generic carboxylic acid. HATU is a highly efficient coupling reagent that minimizes racemization.[12]

Rationale: The choice of HATU as a coupling reagent is based on its rapid activation of carboxylic acids and its ability to suppress side reactions. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used in that form. DMF is a polar aprotic solvent that effectively dissolves the reactants.

Materials:

  • 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol details the reaction of the primary amine with an aldehyde or ketone to form a secondary amine. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.

Rationale: Reductive amination proceeds via the formation of an iminium ion intermediate, which is then reduced by the hydride source. Sodium triacetoxyborohydride is selective for the reduction of iminium ions in the presence of the carbonyl starting material and is less sensitive to moisture than other hydride reagents like sodium cyanoborohydride. Acetic acid acts as a catalyst for imine formation.

Materials:

  • 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic acid (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Dissolve 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM.

  • Add acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Boc-Deprotection and Subsequent Acylation

This two-step protocol describes the removal of the Boc protecting group followed by functionalization of the newly exposed secondary amine.

Rationale: The Boc group is labile under acidic conditions.[5] Trifluoroacetic acid (TFA) is commonly used for its volatility, which simplifies workup.[13] Following deprotection, the resulting diamine can be selectively acylated at the more nucleophilic secondary amine under basic conditions.

G Start Functionalized Boc-Protected Scaffold Intermediate Deprotected Diamine Start->Intermediate TFA in DCM Step1 Step 1: Boc Deprotection Final Final Difunctionalized Product Intermediate->Final R-COCl, Base Step2 Step 2: Acylation

Fig. 2: Workflow for Boc-deprotection and subsequent acylation.

Step A: Boc-Deprotection

Materials:

  • Boc-protected azaspiro[3.3]heptane derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting TFA salt can often be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base.

Step B: Acylation of the Secondary Amine

Materials:

  • Crude diamine TFA salt from Step A (1.0 eq)

  • Acyl chloride or sulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3-4 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude diamine TFA salt in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add TEA or DIPEA (3-4 eq) to neutralize the TFA salt and act as a base for the reaction.

  • Add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the desired product by flash column chromatography.

Conclusion

2-Boc-6-amino-2-azaspiro[3.3]heptane is a high-value building block for medicinal chemists seeking to introduce novel, three-dimensional scaffolds into their drug candidates. Its bifunctional nature, enabled by orthogonal protection, provides a flexible handle for creating diverse libraries of compounds. The demonstrated utility of the azaspiro[3.3]heptane core in improving physicochemical properties and its application as a linker in PROTACs underscore its importance in modern drug discovery. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this versatile scaffold into a wide range of research programs.

References

  • Taylor & Francis Online. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2014). One-pot synthesis of ureas from Boc-protected amines. Retrieved from [Link]

  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • PubMed. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Retrieved from [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Retrieved from [Link]

  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-Boc-6-Amino-2-aza-spiro[3.3]heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Role of Azaspiro[3.3]heptane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the deliberate design of molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is paramount. Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate has emerged as a critical building block, particularly valued for its rigid, three-dimensional spirocyclic structure. This motif serves as a non-classical bioisostere for more flexible piperidine or piperazine rings, offering predictable vectorization of substituents and often leading to improved metabolic stability and aqueous solubility.[1] Its most prominent application is as a constrained linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of the two ligating moieties is crucial for inducing effective protein degradation.[2][3]

The primary amino group at the C-6 position, however, presents a distinct synthetic challenge. Its location on a compact, sterically congested cyclobutane ring, adjacent to the spirocyclic center, hinders the approach of activated carboxylic acids. This steric impediment necessitates carefully optimized amide coupling protocols to achieve high yields and purity, avoiding common side reactions. This guide provides a detailed examination of robust and field-proven protocols for the efficient acylation of this valuable amine, grounded in the fundamental principles of amide bond formation.

Core Principles: Navigating the Challenges of Sterically Hindered Amine Acylation

The formation of an amide bond requires the activation of a carboxylic acid to overcome the kinetic barrier of reacting with an amine.[4] With sterically demanding amines like this compound, the nucleophilic attack on the activated carboxyl group is slowed, increasing the likelihood of side reactions such as racemization of the carboxylic acid or decomposition of the activated intermediate.[5]

The choice of coupling reagent is therefore critical. Potent activating agents that generate highly reactive intermediates are preferred. This note will detail protocols employing three classes of widely adopted coupling reagents: Uronium/Aminium salts (HATU), Carbodiimides with additives (EDC/HOBt), and Phosphonium Anhydrides (T3P®).

Comparative Overview of Recommended Coupling Protocols

For clarity and rapid assessment, the following table summarizes the key parameters of the detailed protocols described in this document.

Parameter Protocol 1: HATU/DIPEA Protocol 2: EDC/HOBt Protocol 3: T3P®
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)T3P® (Propylphosphonic Anhydride)
Base DIPEA (N,N-Diisopropylethylamine)DIPEA or TriethylaminePyridine or DIPEA
Typical Solvent DMF, DCM, AcetonitrileDMF, DCMEthyl Acetate, THF, Acetonitrile
Key Advantages High efficiency, rapid reaction times, low racemization.[6]Cost-effective, water-soluble byproducts (EDC).[5]High yields, excellent for preventing racemization, water-soluble byproducts.[7]
Considerations Potential for side reaction of amine with HATU if not pre-activated.[8]Slower than HATU, HOBt has explosive properties in anhydrous form.[7]Reagent is often supplied as a solution in an organic solvent.

Protocol 1: High-Efficiency Coupling Using HATU

HATU is a highly effective uronium salt-based coupling reagent that converts carboxylic acids into highly reactive OAt-active esters.[6] This method is often the first choice for challenging couplings due to its high reaction rates and suppression of racemization.

Mechanism of Action: The Role of the Activated OAt-Ester

The reaction proceeds through a well-defined pathway. The carboxylate, deprotonated by a non-nucleophilic base like DIPEA, attacks HATU to form the OAt-ester. This activated intermediate is then readily attacked by the primary amine of the azaspiroheptane derivative to form the stable amide bond.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (R-CO-OAt) RCOOH->ActiveEster + HATU + DIPEA HATU HATU DIPEA DIPEA Amine Boc-6-amino-2- azaspiro[3.3]heptane Amide Product Amide ActiveEster->Amide + Amine Byproduct2 HOAt ActiveEster->Byproduct2 Byproduct1 Tetramethylurea Byproduct Amide->Byproduct1

Caption: HATU-mediated amide coupling workflow.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1-1.2 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq.).

  • Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to ensure the complete formation of the active ester before the amine is introduced, minimizing side reactions.[9]

  • Amine Addition: In a separate vial, dissolve this compound (1.0-1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: The Classic Carbodiimide Approach with EDC/HOBt

The use of a carbodiimide, such as EDC, in conjunction with an additive like HOBt is a workhorse method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as a nucleophilic catalyst that intercepts this intermediate to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[5] The water-solubility of the urea byproduct from EDC simplifies purification.[10]

Workflow for EDC/HOBt Coupling

EDC_Workflow Start Dissolve Carboxylic Acid, Amine, & HOBt in DMF/DCM Cool Cool to 0 °C Start->Cool AddEDC Add EDC (1.2 eq.) Cool->AddEDC React Stir at RT (4-16 hours) AddEDC->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Water, Brine) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Purified Amide Purify->Product

Caption: Step-by-step workflow for EDC/HOBt coupling.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM, add a suitable non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic phase with saturated aqueous NaHCO₃ solution, water, and brine. The aqueous washes will remove the water-soluble urea byproduct and excess HOBt/EDC.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Protocol 3: Mild and Efficient Coupling with Propylphosphonic Anhydride (T3P®)

T3P® is a mild and highly efficient cyclic anhydride coupling reagent. It activates carboxylic acids to form a mixed phosphonic anhydride, which readily reacts with amines. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous work-up. T3P® is particularly effective for coupling racemization-prone substrates and is considered a "green" reagent.[7][11]

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a dry flask, dissolve the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., ethyl acetate, THF, or acetonitrile).

  • Base Addition: Add a base such as pyridine or DIPEA (3.0 eq.).

  • T3P® Addition: Add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF; 1.5 eq.) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Troubleshooting and Optimization

  • Low Yield: If yields are low, consider increasing the equivalents of the coupling reagent and base. For particularly stubborn couplings, switching to a more polar solvent like DMF or NMP, or gently heating the reaction (e.g., to 40-50 °C) may be beneficial. Pre-activation in the HATU protocol is key.[9]

  • Side Products: The presence of multiple spots on TLC may indicate side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. If racemization is a concern (for chiral carboxylic acids), conducting the reaction at 0 °C is recommended, and T3P® is often a superior choice.[7]

  • Purification Issues: If byproducts are difficult to remove, an acidic wash (e.g., dilute HCl) can help remove basic impurities like DIPEA, while a basic wash (NaHCO₃) removes unreacted carboxylic acid and additives like HOBt.

Conclusion

The successful amide coupling of this compound is a critical step in the synthesis of advanced molecules for drug discovery. Due to the steric hindrance around its primary amine, standard protocols may prove inefficient. The HATU, EDC/HOBt, and T3P® protocols detailed herein provide robust, scalable, and high-yielding methods to overcome this synthetic hurdle. The choice of protocol will depend on factors such as the cost of reagents, the scale of the reaction, and the sensitivity of the substrates to racemization. By understanding the mechanistic principles and following these detailed procedures, researchers can confidently incorporate this valuable spirocyclic building block into their synthetic campaigns.

References

Application Notes: Strategic Reductive Amination of tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold and its Functionalization

The 2-azaspiro[3.3]heptane motif is a highly sought-after scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique vectoral projection of substituents into chemical space, making it an attractive design element for novel therapeutics, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) where it often serves as a compact and rigid linker.[1][2] The monofunctionalized primary amine, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, is a key building block that allows for the introduction of diverse functionalities through the formation of carbon-nitrogen bonds.

Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of secondary and tertiary amines in the pharmaceutical industry due to its operational simplicity and broad substrate scope.[3][4] This application note provides a detailed guide to the successful reductive amination of this compound with various carbonyl partners. We will delve into the mechanistic rationale, provide detailed experimental protocols, and address potential challenges associated with this sterically demanding substrate.

Mechanistic Considerations: Overcoming Steric Hindrance

The reductive amination of this compound proceeds via a two-step sequence within a single pot: the formation of an iminium ion intermediate followed by its immediate reduction.

Diagram 1: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Formation (Acid Catalyzed) cluster_step2 Step 2: Reduction Amine R¹-NH₂ (Azaspiro[3.3]heptane amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl R²(C=O)R³ (Aldehyde or Ketone) Carbonyl->Hemiaminal H_plus H⁺ Reducing_Agent [H]⁻ (e.g., NaBH(OAc)₃) Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Product (Secondary Amine) Iminium->Product

Caption: The two-stage process of reductive amination.

A key challenge in the reductive amination of this substrate is the steric hindrance around the primary amine, which can slow down both the initial nucleophilic attack on the carbonyl and the subsequent reduction of the iminium intermediate. To address this, the choice of reducing agent is critical.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[5][6] Its superiority over other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) stems from several factors:

  • Mildness and Selectivity: The electron-withdrawing acetate groups and steric bulk temper the reactivity of STAB, making it slow to reduce aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[5][6] This selectivity minimizes the undesired reduction of the starting carbonyl compound.

  • One-Pot Procedure: The reaction can be performed in a single pot by mixing the amine, carbonyl, and STAB together, as the iminium ion is reduced as it is formed.[7]

  • Safety: It avoids the use of toxic cyanide reagents.[8]

The reaction is typically carried out under mildly acidic conditions, often with the addition of acetic acid, which catalyzes the formation of the imine by protonating the carbonyl oxygen and facilitating the dehydration of the hemiaminal intermediate.[8]

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of this compound. Optimization of reaction time and temperature may be necessary for specific substrates.

Diagram 2: Experimental Workflow

workflow General Reductive Amination Workflow reagents 1. Combine Amine & Carbonyl in Solvent stir 2. Stir at Room Temperature (Imine Formation) reagents->stir add_stab 3. Add NaBH(OAc)₃ in portions stir->add_stab monitor 4. Monitor Reaction by TLC/LC-MS add_stab->monitor quench 5. Quench with sat. aq. NaHCO₃ monitor->quench Upon Completion extract 6. Extract with Organic Solvent quench->extract dry_concentrate 7. Dry & Concentrate extract->dry_concentrate purify 8. Purify by Column Chromatography dry_concentrate->purify

Caption: A streamlined workflow for the reductive amination protocol.

Protocol 1: Reductive Amination with an Aromatic Aldehyde (e.g., 4-Fluorobenzaldehyde)

This protocol details the coupling of the primary amine with an electron-deficient aromatic aldehyde, a common transformation in fragment-based drug discovery.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound212.29212 mg1.01.0
4-Fluorobenzaldehyde124.11137 mg1.11.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
Dichloromethane (DCM)-10 mL--
Saturated aq. NaHCO₃-~10 mL--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol) and 4-fluorobenzaldehyde (137 mg, 1.1 mmol).

  • Dissolve the starting materials in dichloromethane (10 mL).

  • Stir the solution at room temperature for 30-60 minutes to facilitate the initial formation of the imine.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~10 mL). Cease addition when gas evolution stops.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.

Protocol 2: Reductive Amination with a Ketone (e.g., Cyclopentanone)

This protocol addresses the coupling with a less reactive ketone, which may require slightly more forcing conditions or the addition of an acid catalyst.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound212.29212 mg1.01.0
Cyclopentanone84.12101 mg1.21.2
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
Acetic Acid (optional)60.051-2 drops-Catalytic
1,2-Dichloroethane (DCE)-10 mL--
Saturated aq. NaHCO₃-~15 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • In a dry round-bottom flask, combine this compound (212 mg, 1.0 mmol) and cyclopentanone (101 mg, 1.2 mmol) in 1,2-dichloroethane (10 mL).

  • Optional: Add 1-2 drops of glacial acetic acid to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the flask.

  • Stir the reaction at room temperature overnight, or gently heat to 40-50 °C if the reaction is sluggish as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature (if heated) and quench with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to isolate the target secondary amine.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient imine/iminium formation due to steric hindrance. 2. Deactivated carbonyl partner. 3. Decomposed reducing agent.1. Add a catalytic amount of acetic acid (1-2 eq.). 2. For very hindered ketones, consider adding a Lewis acid like Ti(OiPr)₄.[9] 3. Increase reaction temperature to 40-50 °C. 4. Use fresh, high-quality STAB.
Formation of Carbonyl Reduction Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Reaction conditions are too acidic, favoring carbonyl reduction.1. Ensure the use of STAB or NaBH₃CN. 2. Avoid strong acids; use only catalytic amounts of acetic acid if necessary.
Dialkylation of the Amine The product secondary amine is competing with the starting primary amine for reaction with the carbonyl.1. Use a slight excess (1.1-1.2 eq.) of the primary amine. 2. Add the carbonyl compound slowly to the mixture of the amine and reducing agent.
Difficulty in Purification The product is very polar or has similar chromatographic behavior to starting materials.1. For Boc-protected products, consider a tandem reaction where the product is directly captured and purified.[10] 2. If the product is basic, an acidic workup followed by basification and extraction can help remove non-basic impurities.
In situ Boc Deprotection The reaction or workup conditions are too acidic.1. Avoid strong acids. Use a careful quench with a saturated bicarbonate solution. 2. If deprotection is observed, consider using a non-acidic workup or a different purification strategy.[11]

Conclusion

The reductive amination of this compound is a powerful method for generating diverse and structurally complex molecules for drug discovery. By leveraging the mild and selective properties of sodium triacetoxyborohydride and carefully controlling reaction conditions, high yields of the desired secondary amines can be achieved. The protocols and insights provided herein serve as a robust foundation for researchers to successfully functionalize this valuable spirocyclic scaffold.

References

Sources

Application Notes and Protocols for the N-Functionalization of 2-Boc-6-amino-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical properties and three-dimensional complexity is paramount. The 2-azaspiro[3.3]heptane framework has emerged as a valuable motif, frequently employed as a bioisosteric replacement for commonly used saturated heterocycles like piperidine.[1][2] Its rigid, spirocyclic nature provides a well-defined exit vector for substituents, allowing for precise exploration of chemical space and potentially enhancing metabolic stability. The subject of this guide, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (commonly known as 2-Boc-6-amino-2-azaspiro[3.3]heptane), is a versatile bifunctional building block. The Boc-protected azetidine nitrogen allows for selective functionalization at the 6-amino position, making it a crucial intermediate in the synthesis of diverse compound libraries for pharmaceutical research. This document provides a comprehensive overview of common N-functionalization strategies for this scaffold, complete with detailed, field-proven protocols and the rationale behind key experimental choices.

Core Functionalization Reactions: A Practical Guide

The primary amino group at the 6-position of 2-Boc-6-amino-2-azaspiro[3.3]heptane serves as a versatile handle for a variety of N-functionalization reactions. The following sections detail the protocols for several key transformations, offering insights into the selection of reagents and reaction conditions.

N-Acylation: Formation of Amides

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The acylation of 2-Boc-6-amino-2-azaspiro[3.3]heptane can be readily achieved by reacting it with an acyl chloride or a carboxylic acid activated with a coupling agent.

Rationale for Method Selection:

Experimental Protocol: N-Acylation with an Acyl Chloride

  • To a solution of 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq.) in dichloromethane (DCM, 0.1 M), is added triethylamine (1.5 eq.).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • The desired acyl chloride (1.1 eq.) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-acyl-2-Boc-6-amino-2-azaspiro[3.3]heptane.

Visualization of the N-Acylation Workflow:

acylation_workflow start Start: 2-Boc-6-amino-2- azaspiro[3.3]heptane reagents Add DCM, TEA, Acyl Chloride (0 °C) start->reagents reaction Stir at RT (2-16 h) reagents->reaction workup Quench with H2O, Extract with DCM reaction->workup purification Silica Gel Chromatography workup->purification product Product: N-Acyl Derivative purification->product

Caption: Workflow for the N-acylation of 2-Boc-6-amino-2-azaspiro[3.3]heptane.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to secondary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[4][5]

Rationale for Method Selection:

This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[5] It is less basic than sodium cyanoborohydride and does not reduce the starting aldehyde or ketone at a significant rate. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Reductive Amination with an Aldehyde

  • To a solution of 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq.) and the desired aldehyde (1.1 eq.) in 1,2-dichloroethane (DCE, 0.1 M), is added sodium triacetoxyborohydride (1.5 eq.) in one portion.

  • A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation, particularly with less reactive carbonyls.

  • The reaction mixture is stirred at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the N-alkylated product.

Visualization of the Reductive Amination Pathway:

reductive_amination amine 2-Boc-6-amino- 2-azaspiro[3.3]heptane imine Imine/Enamine Intermediate amine->imine + Carbonyl carbonyl Aldehyde/Ketone carbonyl->imine product N-Alkylated Product imine->product + NaBH(OAc)3 stab NaBH(OAc)3

Caption: Key steps in the reductive amination process.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[6] This reaction is invaluable for accessing N-aryl derivatives that are difficult to synthesize via traditional nucleophilic aromatic substitution.

Rationale for Method Selection:

The choice of palladium catalyst, ligand, and base is crucial for a successful Buchwald-Hartwig amination and is highly substrate-dependent.[7] For the coupling of a primary amine like 2-Boc-6-amino-2-azaspiro[3.3]heptane, a common catalyst system includes a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃, a bulky electron-rich phosphine ligand like XPhos or RuPhos, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To an oven-dried reaction vessel is added the aryl halide (1.0 eq.), 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous toluene (0.1 M) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours, with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the N-aryl product.

Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is readily achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.[8]

Rationale for Method Selection:

This reaction is analogous to N-acylation with an acyl chloride. A non-nucleophilic base is required to scavenge the HCl produced during the reaction. Pyridine is often used as both the base and the solvent for this transformation, as it is effective at promoting the reaction and is easily removed under vacuum. Alternatively, a base such as triethylamine in a solvent like DCM can be employed.

Experimental Protocol: Sulfonamide Synthesis

  • 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq.) is dissolved in pyridine (0.2 M) and the solution is cooled to 0 °C.

  • The desired sulfonyl chloride (1.1 eq.) is added portion-wise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 4-18 hours.

  • Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

  • The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Urea and Thiourea Formation

Ureas and thioureas can be synthesized by reacting the primary amine with an isocyanate or isothiocyanate, respectively.

Rationale for Method Selection:

This reaction is typically a straightforward and high-yielding addition reaction that does not require a catalyst. The reaction is usually performed in an aprotic solvent such as DCM or THF at room temperature.

Experimental Protocol: Urea Synthesis

  • To a solution of 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) is added the desired isocyanate (1.05 eq.).

  • The reaction mixture is stirred at room temperature for 1-6 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by trituration with diethyl ether or by flash column chromatography if necessary.

Subsequent Transformations: Deprotection of the Boc Group

Following the successful N-functionalization of the 6-amino group, the Boc protecting group on the 2-azaspiro[3.3]heptane nitrogen can be removed to allow for further derivatization or to reveal the final target molecule.

Rationale for Method Selection:

The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. The most common method for its removal is treatment with trifluoroacetic acid (TFA) in an inert solvent like DCM.[2] Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol can be used. The choice of acid and solvent can be tailored to the stability of the functional groups on the rest of the molecule. For highly acid-sensitive compounds, thermal deprotection can be an option.

Experimental Protocol: Acid-Mediated Boc Deprotection

  • The N-functionalized-2-Boc-6-amino-2-azaspiro[3.3]heptane derivative (1.0 eq.) is dissolved in dichloromethane (DCM, 0.1 M).

  • Trifluoroacetic acid (TFA, 10-20 eq.) is added to the solution at room temperature.

  • The reaction is stirred for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM.

  • The residue is co-evaporated with toluene or DCM several times to ensure complete removal of residual acid.

  • The resulting amine salt can be used directly in the next step or neutralized with a base and purified as the free amine.

Visualization of the Deprotection Process:

deprotection_logic start_deprotection N-Functionalized 2-Boc-azaspiro[3.3]heptane acid_choice Select Deprotection Method start_deprotection->acid_choice tfa_dcm TFA in DCM acid_choice->tfa_dcm Standard hcl_dioxane HCl in Dioxane acid_choice->hcl_dioxane Alternative Acid thermal Thermal Deprotection acid_choice->thermal Acid-Sensitive product_amine Deprotected Amine (as salt or free base) tfa_dcm->product_amine hcl_dioxane->product_amine thermal->product_amine

Caption: Decision logic for Boc deprotection.

Summary of N-Functionalization Reactions

Reaction TypeReagentsSolvent(s)Typical Conditions
N-Acylation Acyl chloride, TEA/DIPEADCM0 °C to RT, 2-16 h
Carboxylic acid, HATU, DIPEADMFRT, 4-18 h
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE, DCMRT, 4-24 h
N-Arylation Aryl halide, Pd catalyst, Ligand, BaseToluene, Dioxane80-110 °C, 12-24 h
Sulfonylation Sulfonyl chloride, PyridinePyridine, DCM0 °C to RT, 4-18 h
Urea Formation IsocyanateTHF, DCMRT, 1-6 h
Thiourea Formation IsothiocyanateTHF, DCMRT, 1-6 h

Conclusion

2-Boc-6-amino-2-azaspiro[3.3]heptane is a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The protocols outlined in this guide provide a solid foundation for the N-functionalization of its 6-amino group, enabling access to a wide array of amides, secondary amines, N-aryl derivatives, sulfonamides, ureas, and thioureas. The judicious selection of reagents and reaction conditions, as detailed herein, will allow researchers to efficiently and reliably generate diverse libraries of spirocyclic compounds for biological evaluation.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Carreira, E. M.; Fessard, T. C. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angew. Chem. Int. Ed.2010 , 49 (21), 3682-3685. [Link]

  • Denisenko, A. V.; et al. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv2023 . [Link]

  • Radchenko, D. S.; Grygorenko, O. O.; Komarov, I. V. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids2010 , 39 (2), 515-521. [Link]

  • Saeed, A.; et al. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientifica (Cairo)2016 , 2016:9328237. [Link]

  • Burtea, A.; et al. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Org. Lett.2011 , 13 (10), 2614-2617. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Ivy Fine Chemicals. 2-Boc-6-Amino-2-aza-spiro[3.3]heptane. [Link]

  • Stepan, A. F.; et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Lett.2009 , 11 (16), 3523–3525. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Kappe, C. O.; et al. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem.2019 , 84 (8), 4846-4855. [Link]

  • Iannelli, F.; et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Med. Chem.2021 , 12 (11), 1834-1854. [Link]

  • PubChem. 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid. [Link]

  • The BOC Group, Inc. Patents. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2-Azaspiro[3.3]heptane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. The 2-azaspiro[3.3]heptane motif has emerged as a privileged structure, increasingly recognized for its potential to impart desirable characteristics to bioactive molecules. Its rigid, three-dimensional geometry provides a distinct advantage over traditional flat, aromatic systems, offering improved target selectivity and reduced off-target effects.

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, a key building block, serves as a versatile platform for the synthesis of a diverse array of bioactive compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this valuable synthetic intermediate. We will delve into detailed protocols for the synthesis of notable bioactive molecules, explore the rationale behind experimental choices, and present relevant data to facilitate the successful application of this scaffold in drug discovery programs.

One of the key advantages of the azaspiro[3.3]heptane core is its role as a bioisostere for commonly used saturated heterocycles such as piperidine and morpholine.[1] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties while retaining its biological activity. The spirocyclic nature of the 2-azaspiro[3.3]heptane scaffold can lead to enhanced metabolic stability, increased aqueous solubility, and a reduction in lipophilicity, all of which are critical parameters in the development of orally bioavailable drugs.[2]

This guide will focus on two prominent applications of this compound: the synthesis of fetal hemoglobin (HbF) inducers for the treatment of hemoglobinopathies and its use as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Application 1: Synthesis of Orally Bioavailable Fetal Hemoglobin (HbF) Inducers

Pharmacological reactivation of fetal hemoglobin has shown significant promise as a therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia.[3] A notable success in this area is the development of a series of 2-azaspiro[3.3]heptane derivatives, with compound 18 emerging as a potent and orally bioavailable HbF inducer.[4]

The synthesis of these compounds leverages the primary amine of this compound for amide bond formation with a suitably functionalized carboxylic acid. The following sections provide a detailed protocol for the synthesis of a key intermediate and the final bioactive molecule.

Workflow for the Synthesis of an HbF Inducer

G cluster_0 Synthesis of Intermediate 2 cluster_1 Deprotection and Final Coupling A This compound (1) C Amide Coupling (HATU, DIPEA, DMF) A->C B 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid B->C D Intermediate 2 (Tert-butyl 6-((5-(3,4-difluorophenyl)isoxazol-3-yl)formamido)-2-azaspiro[3.3]heptane-2-carboxylate) C->D E Intermediate 2 F Boc Deprotection (HCl in Dioxane) E->F G Intermediate 3 (Amine Hydrochloride Salt) F->G I Final Amide Coupling G->I H Final Coupling Partner H->I J Compound 18 (Final HbF Inducer) I->J

Caption: Synthetic workflow for the HbF inducer Compound 18.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 6-((5-(3,4-difluorophenyl)isoxazol-3-yl)formamido)-2-azaspiro[3.3]heptane-2-carboxylate (Intermediate 2)

  • Rationale: This step involves the crucial amide bond formation between the primary amine of the starting material and the carboxylic acid of the isoxazole moiety. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by HATU. DMF (N,N-Dimethylformamide) is a polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Materials:

    • This compound (1 )

    • 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid

    • HATU

    • DIPEA

    • Anhydrous DMF

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1 ) (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford Intermediate 2 .

Protocol 2: Synthesis of N-(2-azaspiro[3.3]heptan-6-yl)-5-(3,4-difluorophenyl)isoxazole-3-carboxamide hydrochloride (Compound 18)

  • Rationale: The Boc (tert-Butoxycarbonyl) protecting group on the azetidine nitrogen is removed under acidic conditions. A solution of hydrogen chloride in dioxane is a common and effective reagent for this transformation, yielding the hydrochloride salt of the deprotected amine. The final step involves another amide coupling, the specifics of which would be detailed in the full synthetic route of the target molecule. For the purpose of this application note, we will focus on the deprotection step.

  • Materials:

    • Intermediate 2

    • 4 M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve Intermediate 2 in a minimal amount of 1,4-dioxane.

    • Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq) to the mixture at room temperature.

    • Stir the reaction for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrochloride salt, a precursor to Compound 18 .

Data Presentation
CompoundMolecular WeightYield (%)Bioactivity (HbF Induction)
Intermediate 2 434.45~85%-
Compound 18 370.80 (as HCl salt)~90% (final steps)Potent inducer[4]

Application 2: this compound as a Linker in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties.[6] this compound is an attractive building block for PROTAC linkers due to its rigid structure, which can help to optimize the spatial orientation of the two ligands for efficient ternary complex formation.

Conceptual Workflow for PROTAC Synthesis

G cluster_0 Step 1: Coupling to Target Protein Ligand cluster_1 Step 2: Deprotection and Coupling to E3 Ligase Ligand A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Target Protein Ligand (with carboxylic acid) B->C D Intermediate A C->D E Intermediate A F Boc Deprotection (TFA or HCl) E->F G Intermediate B F->G I Final Coupling G->I H E3 Ligase Ligand (with linker and reactive group) H->I J Final PROTAC Molecule I->J

Caption: General workflow for PROTAC synthesis.

General Protocol for PROTAC Synthesis
  • Rationale: The synthesis of a PROTAC using this building block typically involves a stepwise approach. First, the primary amine of the azaspiro[3.3]heptane is coupled to a carboxylic acid-functionalized ligand for the target protein. Following this, the Boc protecting group is removed to liberate the secondary amine on the azetidine ring. This newly exposed amine is then reacted with a pre-functionalized E3 ligase ligand that contains an appropriate linker and a reactive group for the final coupling reaction. The choice of coupling chemistry for the final step will depend on the nature of the reactive group on the E3 ligase ligand linker (e.g., another amide coupling, a "click" reaction, etc.).

  • General Procedure:

    • Amide Coupling to Target Protein Ligand: Follow a similar procedure as described in Protocol 1 to couple this compound with the carboxylic acid of the target protein ligand.

    • Boc Deprotection: Remove the Boc protecting group from the resulting intermediate using standard conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, as described in Protocol 2 .

    • Final Coupling to E3 Ligase Ligand: The deprotected intermediate is then coupled to the E3 ligase ligand. The specific conditions for this step will be highly dependent on the nature of the E3 ligase ligand and the linker chemistry employed. Common strategies include a second amide coupling or a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique structural features can impart favorable properties, making it an attractive scaffold for modern medicinal chemistry. The detailed protocols and workflows provided in this application note for the synthesis of a potent fetal hemoglobin inducer and its conceptual application in PROTACs are intended to serve as a practical guide for researchers. By understanding the rationale behind the experimental choices and leveraging the provided methodologies, scientists can effectively incorporate the 2-azaspiro[3.3]heptane motif into their drug discovery programs to develop novel therapeutics with improved pharmacological profiles.

References

  • He, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Ivanov, A. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. [Link]

  • Gamber, G. G., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(10), 4887-4910. [Link]

  • Gambini, L., et al. (2013). Discovery of Novel Fetal Hemoglobin Inducers through Small Chemical Library Screening. Molecules, 18(8), 9386-9403. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]

  • Perrine, S. P., et al. (2004). Pharmacological induction of fetal hemoglobin synthesis using histone deacetylase inhibitors. Hematology, 9(3), 223-233. [Link]

  • Synple Chem. (2022). Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. Retrieved from [Link]

  • Edmondson, S. D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51. [Link]

  • Gambari, R., & Fibach, E. (2007). Fetal Hemoglobin Inducers from the Natural World: A Novel Approach for Identification of Drugs for the Treatment of β-Thalassemia and Sickle-Cell Anemia. Evidence-Based Complementary and Alternative Medicine, 4(1), 21-31. [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptane. Retrieved from [Link]

  • Stepan, A. F., et al. (2011). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2(10), 783-788. [Link]

  • Caron, S., et al. (2015). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Dehghani Fard, A., et al. (2013). Evaluation of Novel Fetal Hemoglobin Inducer Drugs in Treatment of β-Hemoglobinopathy Disorders. International Journal of Hematology-Oncology and Stem Cell Research, 7(3), 47-54.
  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]

  • Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. RSC Medicinal Chemistry, 11(9), 996-1011. [Link]

  • Lampronti, I., et al. (2022). Combined approaches for increasing fetal hemoglobin (HbF) and de novo production of adult hemoglobin (HbA) in erythroid cells from β-thalassemia patients: treatment with HbF inducers and CRISPR-Cas9 based genome editing. Frontiers in Genome Editing, 4, 986619. [Link]

Sources

The Ascendance of a Novel Scaffold: 2-Azaspiro[3.3]heptane as a Superior Bioisostere of Piperidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. The "escape from flatland," a strategic shift away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds, has become a guiding principle for enhancing compound developability.[1] Saturated heterocycles, particularly the piperidine ring, are ubiquitous motifs in a vast number of FDA-approved drugs. However, their inherent conformational flexibility and susceptibility to metabolic degradation often present significant challenges in drug development. This has spurred the exploration of rigidified bioisosteres that can mimic the key pharmacophoric features of piperidine while offering improved physicochemical and pharmacokinetic profiles. Among these, the 2-azaspiro[3.3]heptane scaffold has emerged as a particularly compelling and advantageous alternative.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the rationale, application, and practical methodologies for utilizing 2-azaspiro[3.3]heptane as a piperidine bioisostere. We will delve into the unique structural and physicochemical properties of this spirocyclic system, present detailed protocols for its synthesis and incorporation into lead compounds, and provide a comparative analysis of its performance against traditional piperidine-containing molecules.

The Strategic Advantage of the 2-Azaspiro[3.3]heptane Scaffold

The power of 2-azaspiro[3.3]heptane as a piperidine bioisostere lies in its unique, rigid, and three-dimensional geometry. This spirocyclic structure, composed of two fused four-membered rings sharing a single carbon atom, offers several distinct advantages over the more flexible six-membered piperidine ring.

Enhanced Physicochemical Properties: The introduction of a spirocyclic center generally leads to a decrease in lipophilicity (logD) and an increase in aqueous solubility. This seemingly counterintuitive effect, where the addition of carbon atoms results in a less lipophilic molecule, can be attributed to the increased basicity of the nitrogen atom in the 2-azaspiro[3.3]heptane system.[2] This enhanced basicity leads to a higher degree of protonation at physiological pH, thereby improving aqueous solubility. Furthermore, the rigid nature of the scaffold can disrupt crystal packing, which can also contribute to improved solubility.

Improved Metabolic Stability: The piperidine ring is often susceptible to metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites and potentially rapid clearance. The rigid, compact structure of 2-azaspiro[3.3]heptane can sterically shield adjacent chemical bonds from metabolic enzymes, thereby enhancing the metabolic stability of the molecule.[3] This can lead to a longer half-life and improved oral bioavailability.

Precise Vectorial Orientation: The rigid framework of 2-azaspiro[3.3]heptane provides well-defined exit vectors for substituents, allowing for a more precise and predictable orientation of functional groups within a target's binding pocket.[4] This conformational constraint can lead to enhanced binding affinity and improved selectivity for the desired biological target. In contrast, the conformational flexibility of the piperidine ring can result in an entropic penalty upon binding.

Novel Chemical Space: The unique three-dimensional shape of 2-azaspiro[3.3]heptane allows for the exploration of novel chemical space that is not accessible with traditional, flatter scaffolds. This can lead to the discovery of new intellectual property and the identification of drug candidates with novel mechanisms of action.

Comparative Analysis: 2-Azaspiro[3.3]heptane vs. Piperidine

To illustrate the tangible benefits of employing the 2-azaspiro[3.3]heptane scaffold, the following table provides a comparative summary of key physicochemical and pharmacokinetic properties for a hypothetical matched pair of compounds.

PropertyPiperidine Analog2-Azaspiro[3.3]heptane AnalogRationale for Improvement
Molecular Weight XX + 12.02Addition of a C2H4 bridge
Calculated logP (clogP) 3.73.4Increased sp³ character and altered shape
Experimental logD at pH 7.4 1.61.2Increased basicity and reduced lipophilicity[5]
Aqueous Solubility (µM) 13612Changes in crystal packing and solvation[5]
pKa ~9.5-10.5~10.0-11.0Altered electronics of the nitrogen lone pair
Metabolic Stability (HLM, t½ min) 15> 60Steric shielding of metabolic soft spots
Caco-2 Permeability (Papp, A→B) ModerateModerate to HighFavorable balance of solubility and lipophilicity
Oral Bioavailability (Rodent, %F) 20%60%Improved metabolic stability and solubility

Note: The values presented are illustrative and can vary depending on the specific chemical context.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one - A Key Intermediate

This protocol details a scalable, two-step synthesis of the versatile building block, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be further functionalized for incorporation into drug candidates.[6]

Step 1: [2+2] Cycloaddition

NBocAzetidinone N-Boc-azetidin-3-one Olefin N-Boc-3-methyleneazetidine NBocAzetidinone->Olefin Wittig Reaction Cycloadduct Crude Dichlorocyclobutanone Adduct Olefin->Cycloadduct [2+2] Cycloaddition Dioxane, 0°C to RT Dichloroketene Dichloroketene (from trichloroacetyl chloride, Zn) Dichloroketene->Cycloadduct

Figure 1: Synthetic scheme for the [2+2] cycloaddition step.

  • Wittig Reaction: To a solution of N-Boc-azetidin-3-one (1 equivalent) in a suitable solvent such as THF, add methyltriphenylphosphonium bromide (1.1 equivalents) and a strong base like potassium tert-butoxide (1.1 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product by column chromatography to yield N-Boc-3-methyleneazetidine.

  • [2+2] Cycloaddition: In a separate flask, prepare dichloroketene in situ by adding trichloroacetyl chloride (2 equivalents) to a suspension of activated zinc powder (3 equivalents) in anhydrous dioxane at 0 °C. To this mixture, add a solution of N-Boc-3-methyleneazetidine (1 equivalent) in dioxane dropwise, maintaining the temperature between room temperature and 30°C. Stir for 2-4 hours. The crude dichlorocyclobutanone adduct is used directly in the next step without further purification.

Step 2: Dechlorination and Final Product Formation

CrudeAdduct Crude Dichlorocyclobutanone Adduct FinalProduct N-Boc-2-azaspiro[3.3]heptan-6-one CrudeAdduct->FinalProduct Dechlorination Zn, Acetic Acid

Figure 2: Synthetic scheme for the dechlorination step.

  • Dechlorination: To the crude dichlorocyclobutanone adduct from the previous step, add zinc powder (5 equivalents) and acetic acid. Stir the mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite and wash with an organic solvent. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

Protocol 2: Incorporation into a Lead Molecule via Reductive Amination

This protocol provides a general method for coupling the deprotected 2-azaspiro[3.3]heptane core with an aldehyde or ketone-containing lead molecule.

Azaspiroheptane 2-Azaspiro[3.3]heptane (from Boc-deprotection) Imine Imine/Iminium Intermediate Azaspiroheptane->Imine LeadMolecule Lead Molecule (with Aldehyde/Ketone) LeadMolecule->Imine DCE, Acetic Acid FinalCompound Final Compound Imine->FinalCompound Reduction NaB(OAc)3H

Figure 3: Workflow for reductive amination.

  • Boc Deprotection: Dissolve N-Boc-2-azaspiro[3.3]heptane or a derivative in a suitable solvent such as dichloromethane (DCM) or dioxane. Add an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete (monitored by LC-MS). Remove the solvent and excess acid under reduced pressure to obtain the corresponding salt of 2-azaspiro[3.3]heptane.

  • Reductive Amination: To a solution of the aldehyde or ketone-containing lead molecule (1 equivalent) in a solvent such as dichloroethane (DCE), add the 2-azaspiro[3.3]heptane salt (1.2 equivalents) and a mild acid like acetic acid (1-2 equivalents). Stir the mixture for 30 minutes at room temperature. Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) in portions. Stir the reaction at room temperature for 2-16 hours until completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to yield the final compound.

Protocol 3: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to evaluate the metabolic stability of a 2-azaspiro[3.3]heptane-containing compound compared to its piperidine analog.

  • Preparation of Incubation Mixtures: Prepare a stock solution of the test compound and the piperidine analog in a suitable organic solvent (e.g., DMSO). In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the plate to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).

Case Study: Improved Oral Bioavailability of a Fetal Hemoglobin Inducer

In a study aimed at developing orally bioavailable inducers of fetal hemoglobin for the treatment of β-hemoglobinopathies, researchers identified a hit compound containing a piperidine moiety.[7] Through structure-activity relationship (SAR) exploration and optimization of ADME properties, they replaced the piperidine ring with a 2-azaspiro[3.3]heptane scaffold. This modification resulted in a derivative with a more rigid and unique structure. Subsequent in vivo studies in cynomolgus monkeys demonstrated that the 2-azaspiro[3.3]heptane-containing compound induced a significant dose-dependent increase in globin switching and possessed developable properties, highlighting the positive impact of this bioisosteric replacement on the overall pharmacokinetic profile.[7]

Conclusion: A Valuable Tool for Modern Drug Discovery

The 2-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolbox for overcoming the limitations of the traditional piperidine ring. Its inherent three-dimensionality, coupled with its ability to confer improved physicochemical and pharmacokinetic properties, makes it an invaluable bioisostere in the design of next-generation therapeutics. By providing a rigid and tunable platform for precise pharmacophore presentation, the 2-azaspiro[3.3]heptane moiety can lead to compounds with enhanced potency, selectivity, metabolic stability, and oral bioavailability. The protocols and comparative data presented in this guide are intended to empower researchers to confidently and effectively leverage this novel scaffold in their drug discovery programs, ultimately accelerating the development of safer and more effective medicines.

References

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

  • Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new... ResearchGate. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Available at: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. Available at: [Link]

  • Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. National Institutes of Health. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. ResearchGate. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • 1-azaspiro[3.3]heptane analogues have also emerged as popular bioisosteres of piperidine, providing enhanced metabolic stability and reduced intrinsic clearance in model compounds6 (Figure 1B). ChemRxiv.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Study Details | NCT01322451 | Oral Bioavailability of Two Solid Formulations of GLPG0259. | ClinicalTrials.gov. ClinicalTrials.gov. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Available at: [Link]

  • Relative Oral Bioavailability and Food Effects of Two Sepiapterin Formulations in Healthy Participants. PubMed. Available at: [Link]

  • A Single-Center, Open-Label Study Investigating the Excretion Balance, Pharmacokinetics, Metabolism, and Absolute Bioavailability of a Single Oral Dose of [ 14 C]-labeled Idasanutlin and an Intravenous Tracer Dose of [ 13 C]. PubMed. Available at: [Link]

Sources

The Strategic Incorporation of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate in the Synthesis of Novel GPCR Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel G protein-coupled receptor (GPCR) ligands with improved potency, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. A key strategy in this endeavor is the exploration of novel chemical space through the use of innovative building blocks. Among these, spirocyclic scaffolds have gained significant attention for their ability to impart three-dimensionality and conformational rigidity, often leading to enhanced biological activity and improved drug-like properties. This guide provides an in-depth technical overview of the application of a versatile building block, tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate , in the synthesis of GPCR ligands.

The 2-Azaspiro[3.3]heptane Scaffold: A Privileged Motif in GPCR Ligand Design

The 2-azaspiro[3.3]heptane core is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisosteric replacement for more flexible acyclic or monocyclic amines, such as piperidine, which are prevalent in known GPCR ligands. This structural constraint can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for the target receptor. Furthermore, the introduction of a spirocenter can improve metabolic stability and aqueous solubility, key parameters in the development of viable drug candidates.

Key Advantages of the 2-Azaspiro[3.3]heptane Scaffold:

  • Increased Three-Dimensionality: Moves away from flat, aromatic structures, which can improve target engagement and reduce off-target effects.

  • Conformational Rigidity: Reduces the entropic penalty upon binding to the receptor, potentially increasing potency.

  • Improved Physicochemical Properties: Can lead to better solubility and metabolic stability compared to traditional scaffolds.

  • Novel Chemical Space: Provides access to a diverse range of compounds with unique pharmacological profiles.

This compound: A Versatile Synthetic Building Block

This compound is a bifunctional molecule that serves as an excellent starting point for the synthesis of a wide array of GPCR ligands. The presence of a Boc-protected secondary amine within the spirocyclic core and a primary amino group allows for sequential and regioselective functionalization.

PropertyValue
IUPAC Name This compound
CAS Number 1211586-09-2
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance White to light yellow powder or crystal
Purity Typically >98.0%
Key Functional Groups Boc-protected secondary amine, Primary amine

This building block is commercially available from various suppliers, ensuring its accessibility for research and development.[1]

Synthetic Strategies for Incorporating the Scaffold into GPCR Ligands

The primary amino group of this compound provides a convenient handle for introducing various pharmacophoric elements through standard synthetic transformations. The two most common approaches are N-acylation and reductive amination.

N-Acylation: Formation of Amide Bonds

The reaction of the primary amine with carboxylic acids, acid chlorides, or activated esters is a straightforward method to introduce a wide range of substituents. This is particularly useful for synthesizing ligands where an amide bond is a key pharmacophoric feature.

Protocol 1: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Causality behind Experimental Choices:

  • The use of coupling reagents like EDC/HOBt activates the carboxylic acid, facilitating nucleophilic attack by the primary amine of the spirocyclic building block.

  • The addition of a base is crucial to neutralize the acidic byproducts formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • The aqueous work-up steps are essential to remove unreacted reagents, byproducts, and the base.

Reductive Amination: Formation of Secondary Amine Linkages

Reductive amination with aldehydes or ketones is another powerful method for elaborating the 2-azaspiro[3.3]heptane scaffold. This reaction introduces a secondary amine linkage, providing a different structural motif compared to N-acylation.

Protocol 2: General Procedure for Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol (MeOH), DCM, or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • The reaction is typically carried out in one pot, which is efficient and convenient.

Application in GPCR Ligand Synthesis: A Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a GPCR ligand using this compound.

GPCR_Ligand_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A tert-butyl 6-amino-2- azaspiro[3.3]heptane-2-carboxylate C Coupling Reaction (N-Acylation or Reductive Amination) A->C B GPCR Pharmacophore (Carboxylic Acid or Aldehyde) B->C D Boc Deprotection (e.g., TFA in DCM) C->D E Final Ligand D->E F In vitro Binding Assays (e.g., Radioligand Binding) E->F Test G Functional Assays (e.g., cAMP, Ca2+ flux) F->G Characterize H Structure-Activity Relationship (SAR) Studies G->H Analyze H->B Optimize

Caption: Synthetic and evaluation workflow for GPCR ligands.

GPCR Signaling Pathways and the Role of Spirocyclic Ligands

GPCRs transduce extracellular signals into intracellular responses through a variety of signaling pathways, primarily mediated by heterotrimeric G proteins (Gs, Gi/o, Gq/11) and β-arrestins. The specific pathway activated by a ligand can have profound physiological consequences. The conformational constraint imposed by the 2-azaspiro[3.3]heptane scaffold can influence how a ligand interacts with the receptor's binding pocket, potentially leading to biased agonism, where a ligand preferentially activates one signaling pathway over another.

GPCR_Signaling_Pathways Ligand Spirocyclic Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (Gs, Gi/o, Gq/11) GPCR->G_Protein beta_Arrestin β-Arrestin GPCR->beta_Arrestin Effector Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Kinase_Cascade Kinase Cascades (e.g., MAPK) beta_Arrestin->Kinase_Cascade Second_Messenger Second Messengers (cAMP, IP3, DAG, Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Kinase_Cascade->Cellular_Response

Caption: Simplified GPCR signaling pathways.

The development of biased ligands is a major goal in GPCR drug discovery, as it offers the potential to create more selective drugs with fewer side effects. The rigid nature of the 2-azaspiro[3.3]heptane scaffold makes it an attractive component for designing such ligands.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel GPCR ligands. Its inherent three-dimensionality and conformational rigidity can be leveraged to develop compounds with improved pharmacological properties. The straightforward synthetic accessibility and the potential for creating biased ligands make this scaffold a compelling choice for researchers in the field of drug discovery. As our understanding of GPCR structure and function continues to grow, the strategic use of innovative building blocks like this will be crucial in the development of the next generation of GPCR-targeted therapeutics.

References

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [Link]

  • G-protein-coupled receptor regulators and methods of use thereof.

Sources

The Strategic Incorporation of 2-Azaspiro[3.3]heptane Scaffolds in Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Flatland in Kinase Inhibitor Design

The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, present attractive therapeutic targets; however, achieving selectivity among the more than 500 members of the human kinome is a formidable challenge.[1] Historically, many kinase inhibitors have been designed based on flat, aromatic scaffolds that mimic the adenine region of ATP. While effective, this approach can lead to off-target effects due to the conserved nature of the ATP binding site across many kinases.

In recent years, a paradigm shift towards three-dimensional (3D) molecular architectures has gained significant momentum, a concept often referred to as "escaping from flatland."[2] This design strategy aims to improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, while enhancing selectivity through novel interactions with the target protein. One such 3D scaffold that has garnered considerable interest is the 2-azaspiro[3.3]heptane moiety. This rigid, spirocyclic system serves as a versatile bioisostere for commonly used fragments like piperidine, offering a unique conformational rigidity and vectoral projection of substituents into chemical space.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 2-azaspiro[3.3]heptane scaffold in the design of kinase inhibitors. We will delve into the rationale for its use, synthetic strategies, and detailed protocols for the evaluation of these novel compounds, with a particular focus on Bruton's Tyrosine Kinase (BTK) inhibitors.

The 2-Azaspiro[3.3]heptane Scaffold: A Privileged Motif

The 2-azaspiro[3.3]heptane scaffold offers several distinct advantages in medicinal chemistry:

  • Three-Dimensionality and Rigidity: The spirocyclic nature of the scaffold introduces a defined 3D geometry, which can lead to more specific and higher-affinity interactions with the target kinase. This rigidity can also reduce the entropic penalty upon binding, potentially increasing potency.

  • Improved Physicochemical Properties: The incorporation of spirocyclic centers with a higher fraction of sp³-hybridized carbons has been correlated with improved clinical success. This can lead to enhanced solubility, reduced off-target toxicity, and improved metabolic stability compared to their flatter aromatic counterparts.[2]

  • Novel Exit Vectors: The defined geometry of the 2-azaspiro[3.3]heptane core provides precise exit vectors for substituents, allowing for the exploration of novel chemical space and interactions within the kinase binding pocket.

  • Bioisostere for Piperidine: The 2-azaspiro[3.3]heptane moiety can act as a bioisosteric replacement for piperidine, a common fragment in many bioactive compounds. This substitution can alter the compound's conformational profile and physicochemical properties, potentially leading to improved drug-like characteristics.[2][3][4] For instance, the replacement of a piperidine group with a 2-azaspiro[3.3]heptane unit has been shown to lower the lipophilicity (logD), which can be advantageous for optimizing pharmacokinetic properties.[4]

Application in Kinase Inhibitor Design: A Focus on Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[5][6][7] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a validated therapeutic target. Several BTK inhibitors have been approved, but the development of next-generation inhibitors with improved selectivity and resistance profiles is an active area of research.

The 2-azaspiro[3.3]heptane scaffold has been explored in the design of novel BTK inhibitors. By replacing a traditional piperidine or other cyclic amine fragment with this spirocycle, medicinal chemists aim to enhance potency, selectivity, and pharmacokinetic properties.

Illustrative Signaling Pathway: BTK in B-Cell Activation

To understand the context of BTK inhibition, it is crucial to visualize its role in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.[5][6][7]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3 IP3 PLCg2->IP3 cleaves PIP2 to DAG DAG PLCg2->DAG cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation Inhibitor 2-Azaspiro[3.3]heptane BTK Inhibitor Inhibitor->BTK inhibits

Caption: BTK signaling pathway in B-cell activation and its inhibition.

Synthetic Strategies and Protocols

The synthesis of 2-azaspiro[3.3]heptane-containing kinase inhibitors involves two key stages: the construction of the spirocyclic core and its subsequent elaboration into the final inhibitor.

Protocol 1: Synthesis of a Boc-Protected 2-Azaspiro[3.3]heptane Intermediate

This protocol outlines a general method for the synthesis of a key building block, Boc-2-azaspiro[3.3]heptane-6-one, which can be further functionalized.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclobutanone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Dess-Martin periodinane (DMP)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Mesylation: To a solution of 1,1-bis(hydroxymethyl)cyclobutanone in DCM at 0 °C, add TEA followed by the dropwise addition of MsCl. Stir the reaction at 0 °C for 2 hours.

  • Azidation: Add NaN₃ and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to the reaction mixture and stir at room temperature overnight.

  • Staudinger Reaction: Add PPh₃ to the reaction mixture and stir for 4 hours. Then, add water and stir for an additional 2 hours to hydrolyze the intermediate iminophosphorane.

  • Boc Protection: To the resulting amine, add Boc₂O and DMAP in THF and stir at room temperature overnight.

  • Cyclization: Treat the Boc-protected amino-mesylate with a strong base such as sodium hydride in DMF to induce intramolecular cyclization to form the 2-azaspiro[3.3]heptane ring system.

  • Oxidation: The resulting alcohol is oxidized to the ketone using DMP in DCM.

  • Purification: Purify the crude product by silica gel column chromatography to yield Boc-2-azaspiro[3.3]heptane-6-one.

Protocol 2: Reductive Amination and Coupling to a Kinase Hinge-Binding Moiety

This protocol describes the functionalization of the spirocyclic ketone and its coupling to a representative pyrazolopyrimidine core, a common hinge-binding motif in kinase inhibitors.

Materials:

  • Boc-2-azaspiro[3.3]heptane-6-one

  • Ammonia or a primary amine

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: 1,2-Dichloroethane (DCE), DCM, Acetonitrile

  • Saturated aqueous NaHCO₃

  • Brine

  • MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination: To a solution of Boc-2-azaspiro[3.3]heptane-6-one in DCE, add the desired amine (e.g., ammonia in methanol) and stir for 1 hour. Add STAB in portions and stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

  • Boc Deprotection: Dissolve the purified Boc-protected amine in DCM and add TFA. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS). Concentrate the reaction mixture under reduced pressure.

  • Nucleophilic Aromatic Substitution: To a solution of the deprotected spirocyclic amine in a suitable solvent such as acetonitrile, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and DIPEA. Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the reaction is complete.

  • Final Purification: Cool the reaction mixture to room temperature and purify by silica gel chromatography or preparative HPLC to yield the final 2-azaspiro[3.3]heptane-containing kinase inhibitor.

Biochemical Evaluation of Kinase Inhibitors

Once synthesized, the inhibitory activity of the novel compounds against the target kinase and a panel of other kinases (for selectivity profiling) must be determined. In vitro kinase assays are essential for this purpose.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC₅₀ value of a test compound using a commercially available luminescence-based kinase assay kit that measures ATP consumption (e.g., ADP-Glo™).

Materials:

  • Purified recombinant kinase (e.g., BTK)

  • Kinase-specific substrate

  • ATP

  • Test compound (2-azaspiro[3.3]heptane derivative)

  • Kinase assay buffer (typically provided in the kit)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Assay Plate Setup:

    • Add a small volume (e.g., 25-50 nL) of the diluted test compound or control (DMSO for 100% activity, a known potent inhibitor like staurosporine for 0% activity) to the wells of the assay plate.

    • Prepare a kinase/substrate mixture in kinase assay buffer and add it to each well, except for the "no enzyme" control wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Background Subtraction: Subtract the average luminescence from the "no enzyme" control wells from all other measurements.

    • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the positive control inhibitor (100% inhibition).

    • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

The synthesis and testing of a series of analogs with variations in the substituents on the 2-azaspiro[3.3]heptane scaffold and the hinge-binding moiety will allow for the elucidation of the structure-activity relationship (SAR).

Table 1: Representative Kinase Inhibition Data for a Hypothetical Series of 2-Azaspiro[3.3]heptane-based BTK Inhibitors

Compound IDR¹ on SpirocycleR² on Hinge-BinderBTK IC₅₀ (nM)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
AZH-001 HH50500>10,000
AZH-002 -CH₃H25450>10,000
AZH-003 -OHH75600>10,000
AZH-004 H-F102005,000
AZH-005 H-OCH₃60800>10,000

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that a small alkyl group at the R¹ position (AZH-002) improves potency compared to the unsubstituted analog (AZH-001), while a polar hydroxyl group (AZH-003) is detrimental. A fluorine atom at the R² position on the hinge-binder (AZH-004) significantly enhances potency and may be interacting with a specific residue in the BTK active site. The selectivity profile against other kinases (Kinase X and Kinase Y) should also be carefully monitored to guide the optimization process towards a more selective inhibitor.

Conclusion and Future Perspectives

The 2-azaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel kinase inhibitors. Its inherent three-dimensionality and ability to serve as a conformationally restricted piperidine bioisostere offer a compelling strategy to overcome the limitations of traditional "flat" inhibitor designs. By providing unique exit vectors and improving physicochemical properties, this scaffold can lead to the discovery of highly potent and selective kinase inhibitors with enhanced drug-like properties. The protocols and strategies outlined in this application note provide a framework for the synthesis, evaluation, and optimization of 2-azaspiro[3.3]heptane-based kinase inhibitors, paving the way for the development of next-generation therapeutics.

References

Introduction: The Strategic Value of the Azaspiro[3.3]heptane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 2-Boc-6-amino-2-azaspiro[3.3]heptane

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. A significant strategy in this endeavor is the concept of "scaffold hopping" and the use of bioisosteres to escape the chemical space dominated by flat, aromatic structures. The azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold for enhancing the three-dimensionality (3D) of drug candidates.[1][2] This rigid, sp³-rich core serves as a superior bioisosteric replacement for common saturated heterocycles such as piperidine, morpholine, and piperazine.[3][4][5]

The introduction of a spirocyclic center offers several distinct advantages. It rigidly orients substituents in defined vectors, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, replacing a traditional six-membered ring with an azaspiro[3.3]heptane can counterintuitively lower the lipophilicity (logD) of a molecule despite a net increase in carbon count.[3] This phenomenon is often attributed to changes in the basicity of the nitrogen atom and the overall molecular conformation.

Within this class of compounds, 2-Boc-6-amino-2-azaspiro[3.3]heptane (CAS No. 1211586-09-2) is a key bifunctional building block.[6][7] The Boc-protected azetidine nitrogen allows for selective functionalization, while the primary amine on the cyclobutane ring provides a versatile handle for amide bond formation, reductive aminations, and other crucial transformations in the synthesis of diverse compound libraries. This guide provides a detailed, scalable protocol for its synthesis, focusing on the underlying chemical principles and practical considerations for researchers in drug development.

Overall Synthetic Strategy

The most robust and scalable approach to 2-Boc-6-amino-2-azaspiro[3.3]heptane involves a two-stage process. The strategy hinges on the initial construction of the core ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This key intermediate is then converted to the target primary amine via a direct reductive amination. This disconnection approach is advantageous for scale-up as it avoids hazardous intermediates and utilizes well-established, high-yielding reactions.

Below is a graphical representation of the synthetic workflow.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination N_Boc_azetidin_3_one N-Boc-azetidin-3-one Olefin tert-Butyl 3-methyleneazetidine-1-carboxylate N_Boc_azetidin_3_one->Olefin Wittig Reaction Cycloaddition_Product Dichlorocyclobutanone Intermediate Olefin->Cycloaddition_Product [2+2] Cycloaddition (Dichloroketene) Ketone tert-Butyl 6-oxo-2-azaspiro[3.3]- heptane-2-carboxylate Cycloaddition_Product->Ketone Reductive Dechlorination (Zn, AcOH) Final_Product 2-Boc-6-amino-2-azaspiro[3.3]heptane Ketone->Final_Product Reductive Amination (NH4OAc, NaBH(OAc)3)

Caption: Overall two-stage synthetic workflow.

Part 1: Scale-Up Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

This stage constructs the core spirocyclic ketone. A concise and effective route involves a [2+2] cycloaddition of dichloroketene with a methyleneazetidine precursor, followed by reductive dechlorination.[8]

Experimental Protocol: Ketone Synthesis

Step 1a: Wittig Olefination

  • To a mechanically stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, ~5 L/kg of starting material) under a nitrogen atmosphere, add potassium tert-butoxide (1.15 eq) portion-wise at 0 °C.

  • Allow the resulting bright yellow slurry to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (~2 L/kg) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting ketone.

  • Quench the reaction by carefully adding water. Filter the mixture through a pad of Celite® to remove the bulk of triphenylphosphine oxide.

  • Extract the filtrate with ethyl acetate or MTBE. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-methyleneazetidine-1-carboxylate, can be purified by distillation under reduced pressure or used directly in the next step if purity is sufficient (>95%).

Causality: The Wittig reaction is a reliable method for converting ketones to alkenes. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for generating the ylide. Anhydrous conditions are essential to prevent quenching of the ylide and the base.

Step 1b: [2+2] Cycloaddition and Dechlorination

  • Set up a multi-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under a nitrogen atmosphere.

  • Charge the flask with activated zinc powder (4.0 eq) and anhydrous 1,4-dioxane (~10 L/kg of olefin).

  • In a separate dropping funnel, prepare a solution of the olefin from Step 1a (1.0 eq) and trichloroacetyl chloride (1.5 eq) in anhydrous 1,4-dioxane (~5 L/kg).

  • Add approximately 10% of the olefin/trichloroacetyl chloride solution to the zinc suspension. A gentle exotherm should be observed, indicating reaction initiation.

  • Add the remaining solution dropwise at a rate that maintains the internal temperature between 25-30 °C. Exceeding 30 °C can lead to significant cleavage of the Boc protecting group.[8]

  • After the addition is complete, stir the mixture at room temperature for 3-4 hours.

  • Cool the reaction to 10 °C and slowly add acetic acid (10 eq) dropwise. This step performs the reductive dechlorination.

  • Stir the mixture vigorously for 8-12 hours at room temperature.

  • Filter the reaction mixture through Celite® to remove excess zinc and salts, washing the pad thoroughly with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a solid.

Causality: Dichloroketene is generated in situ from trichloroacetyl chloride and zinc. It is a highly reactive ketene that readily undergoes [2+2] cycloaddition with the electron-rich olefin. Subsequent reduction with zinc in acetic acid removes the chlorine atoms to yield the desired cyclobutanone.[8] Careful temperature control is paramount to prevent side reactions and deprotection.

Part 2: Scale-Up Synthesis of 2-Boc-6-amino-2-azaspiro[3.3]heptane

This stage converts the ketone into the target primary amine using a direct reductive amination. This one-pot procedure is highly efficient for large-scale production.

Experimental Protocol: Reductive Amination
  • To a reactor charged with methanol (~10 L/kg of ketone) or another suitable solvent like dichloromethane, add the ketone precursor (1.0 eq) and ammonium acetate (10-15 eq).

  • Stir the resulting suspension at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, ensuring the internal temperature is maintained below 10 °C. The addition is exothermic and may cause gas evolution.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS until the ketone is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product into dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. For larger scales, purification can often be achieved by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by forming a salt (e.g., hydrochloride) and then liberating the free base.

Causality: The reaction proceeds via the initial formation of an imine or iminium ion intermediate between the ketone and ammonia (generated from ammonium acetate).[9] Sodium triacetoxyborohydride is the reducing agent of choice for scale-up because it is milder and more selective for iminium ions over ketones compared to reagents like sodium borohydride, reducing side reactions.[10][11] It is also less toxic than sodium cyanoborohydride. The large excess of ammonium acetate drives the equilibrium towards imine formation.

Quantitative Data and Process Parameters

ParameterStage 1 (Ketone)Stage 2 (Amine)
Key Starting Material N-Boc-3-azetidinonetert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
CAS No. 142253-55-21171356-33-0
MW ( g/mol ) 171.21211.27
Key Reagents MePh₃PBr, KOtBu, CCl₃COCl, ZnNH₄OAc, NaBH(OAc)₃
Solvent(s) THF, 1,4-DioxaneMethanol, Dichloromethane
Typical Scale 100 g - 1 kg100 g - 1 kg
Typical Yield 20-30% (over 3 steps)70-85%
Final Product MW 211.27212.29
Final Product Purity >97% (by HPLC/GC)>98% (by HPLC/NMR)

Process Safety and Optimization

  • Hazard Management:

    • Potassium tert-butoxide: Highly reactive and moisture-sensitive. Handle under an inert atmosphere.

    • Trichloroacetyl chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Sodium Triacetoxyborohydride: Can release flammable hydrogen gas upon contact with strong acids or water. Quench reactions carefully and slowly.

    • Exotherms: Both the cycloaddition and the reductive amination steps can be exothermic. For scale-up, ensure the reactor has adequate cooling capacity. Addition of reagents should be controlled and monitored with a thermometer.

  • Optimization Strategies:

    • Purification: While chromatography is effective at the lab scale, it is not ideal for multi-kilogram production. Developing a crystallization procedure for the final product or an intermediate is highly recommended to improve throughput and reduce solvent waste.

    • Solvent Selection: Consider replacing solvents like dichloromethane with greener alternatives such as 2-methyl-THF where chemically appropriate.

    • Telescoping: The crude olefin from the Wittig reaction is often pure enough to be used directly in the cycloaddition, potentially saving a purification step. This should be validated with small-scale trials first.

    • Reagent Stoichiometry: The equivalents of reagents, particularly the ammonium acetate and borohydride in the final step, can be optimized to reduce costs and improve the reaction profile.

References

  • Amino Acids. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. 2010 Jul;39(2):515-21. [Link]

  • SYNLETT. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. 2002; 2002(5): 829-831. [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]

  • ACS Medicinal Chemistry Letters. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. 2019; 10(8): 1198–1204. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 2023; 11(2). [Link]

  • Nature Communications. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. 2023; 14: 7654. [Link]

  • ACS Omega. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. 2023; 8(29): 26425–26433. [Link]

  • ACS Central Science. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. 2023; 9(10): 1883–1890. [Link]

  • ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. 2022; 13(11): 1776–1783. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 2023. [Link]

  • Organic Process Research & Development. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. 2023; 27(7): 1373–1380. [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. 2022. [Link]

  • ResearchGate. Large-Scale Asymmetric Synthesis of Spirocyclic Building Blocks for Drug Development. 2024. [Link]

  • European Journal of Organic Chemistry. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. 2021; 2021(34): 4833-4842. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. 2021; 31(1): 1-5. [Link]

  • ResearchGate. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. 2013. [Link]

  • Harvard University. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Organic Letters. Two Syntheses of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. 2009; 11(16): 3522–3525. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. 2012; 22(12): 897-901. [Link]

  • Tetrahedron Letters. A one-pot selective synthesis of N-Boc protected secondary amines. 2011; 52(42): 5462–5465. [Link]

  • Wordpress. Reductive Amination. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. [Link]

Sources

Application Note: Modern Synthetic Routes to Substituted 2-Azaspiro[3.3]heptanes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[3.3]heptane motif has emerged as a premier three-dimensional scaffold in modern drug discovery, acting as a valuable bioisostere for piperidine and other saturated heterocycles. Its rigid, spirocyclic structure offers a unique conformational constraint that can lead to improved potency, selectivity, and physicochemical properties, such as increased solubility and reduced lipophilicity.[1][2] This application note provides a comprehensive guide to the key synthetic strategies for accessing substituted 2-azaspiro[3.3]heptanes, detailing field-proven protocols and explaining the mechanistic rationale behind them. We will explore four primary approaches: intramolecular cyclization of functionalized azetidines, [2+2] cycloaddition reactions, asymmetric synthesis for stereocontrol, and advanced strain-release driven methods.

The Strategic Value of 2-Azaspiro[3.3]heptanes in Medicinal Chemistry

The principle of "escaping flatland" encourages the design of drug candidates with greater three-dimensionality, which is associated with higher clinical success rates. The 2-azaspiro[3.3]heptane framework is an exemplary tool for this purpose. Replacing a traditional piperidine ring with this scaffold introduces a 90° "twist" in the exit vectors from the nitrogen atom, allowing for novel exploration of chemical space.[1] Furthermore, despite the net addition of a carbon atom, this substitution can counterintuitively lower lipophilicity (logD) by increasing the basicity (pKa) of the nitrogen atom.[1] This unique combination of structural and physicochemical benefits has led to the incorporation of 2-azaspiro[3.3]heptanes into numerous drug discovery programs.[3]

Strategy 1: Intramolecular Cyclization of Azetidine Intermediates

This is arguably the most versatile and widely adopted method for constructing the 2-azaspiro[3.3]heptane core. The general approach involves the synthesis of a 3,3-disubstituted azetidine precursor, which then undergoes a second ring closure. A particularly effective pathway proceeds through a 1-protected-azetidine-3-carbaldehyde intermediate.

Mechanistic Rationale

The strategy hinges on the initial construction of a stable, functionalized azetidine ring. The key intermediate, an aldehyde, serves as an electrophilic handle for introducing the second nitrogen-containing substituent via reductive amination. The resulting secondary amine is then perfectly poised for an intramolecular SN2 reaction with a leaving group (e.g., a halide or tosylate) at the C3 position, forging the second four-membered ring in a high-yielding cyclization step. The choice of protecting group on the initial azetidine nitrogen (e.g., Benzyl or Boc) is critical for compatibility with the reaction sequence and for late-stage deprotection.

Workflow for Intramolecular Cyclization

G A 1-Protected-3-azetidinone B Wittig Olefination / Hydroboration-Oxidation A->B Multi-step functionalization C 1-Protected-3-(hydroxymethyl)azetidine-3-carbonitrile B->C D Reduction & Oxidation C->D E 1-Protected-3-(chloromethyl)azetidine-3-carbaldehyde D->E F Reductive Amination (Primary Amine, NaBH(OAc)3) E->F G Cyclization Precursor F->G H Base-Mediated Intramolecular S N 2 (e.g., K2CO3 or DBU) G->H I Substituted 2-Azaspiro[3.3]heptane H->I

Caption: Workflow for the intramolecular cyclization strategy.

Protocol 1: Synthesis of 2-Benzyl-2-azaspiro[3.3]heptane

This protocol is adapted from established literature procedures for the synthesis of diazaspiro[3.3]heptanes and demonstrates the core cyclization step.[4]

Materials:

  • 1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 equiv)

  • Ammonia solution (7N in MeOH, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloroethane (DCE), anhydrous

  • Potassium tert-butoxide (t-BuOK, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aq. NaHCO₃, Brine, MgSO₄

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • Reductive Amination: To a solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 g, 4.2 mmol) in anhydrous DCE (20 mL), add 7N ammonia in methanol (0.72 mL, 5.0 mmol). Stir the mixture at room temperature for 1 hour to form the imine.

  • Add sodium triacetoxyborohydride (1.33 g, 6.3 mmol) portion-wise over 15 minutes. Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aq. NaHCO₃ (20 mL). Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude amine intermediate is used directly in the next step.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF (20 mL) and cool to 0 °C. Add potassium tert-butoxide (0.94 g, 8.4 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 3 hours.[4]

  • Work-up and Purification: Cool the mixture to room temperature and quench with water (10 mL). Extract the product with EtOAc (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to yield the title compound.

Strategy 2: [2+2] Cycloaddition Approaches

[2+2] cycloaddition reactions are a powerful and direct method for forming four-membered rings. In the context of 2-azaspiro[3.3]heptanes, this typically involves the reaction of a methylenecyclobutane with an appropriate ketene or isocyanate equivalent to form a spirocyclic β-lactam, which is subsequently reduced.

Mechanistic Rationale

This strategy leverages the reactivity of electron-deficient species like chlorosulfonyl isocyanate (CSI) or dichloroketene with the electron-rich double bond of a methylenecyclobutane. The reaction proceeds via a concerted or stepwise pathway to generate a four-membered lactam (azetidin-2-one) ring. This β-lactam intermediate is a stable, isolable compound that can be readily reduced to the corresponding azetidine using powerful reducing agents like lithium aluminum hydride (LAH) or alane (AlH₃).

Workflow for [2+2] Cycloaddition

G A Methylenecyclobutane C [2+2] Cycloaddition A->C B Chlorosulfonyl Isocyanate (CSI) B->C D N-Chlorosulfonyl β-Lactam Intermediate C->D E Reductive Hydrolysis (e.g., Na2SO3) D->E F Spirocyclic β-Lactam E->F G Reduction (e.g., LAH or AlH3) F->G H Parent 2-Azaspiro[3.3]heptane G->H

Caption: Workflow for the [2+2] cycloaddition and reduction strategy.

Protocol 2: Synthesis of N-Boc-2-azaspiro[3.3]heptane-6-one

This protocol demonstrates a variation involving an intramolecular variant to produce a highly functionalized building block, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[5]

Materials:

  • tert-Butyl 3-(cyanomethyl)-3-(tosyloxymethyl)azetidine-1-carboxylate (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK, 2.2 equiv)

  • tert-Butanol (t-BuOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Cyclization: To a solution of tert-butyl 3-(cyanomethyl)-3-(tosyloxymethyl)azetidine-1-carboxylate in t-BuOH, add potassium tert-butoxide at room temperature.

  • Heat the mixture to reflux for several hours until TLC or LCMS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with Et₂O.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: The resulting spirocyclic β-enaminonitrile is then subjected to acidic hydrolysis (e.g., aqueous HCl) to afford the target ketone.

  • Purification: Purify the final product by flash column chromatography.

Strategy 3: Asymmetric Synthesis of Chiral Derivatives

For applications in drug development, control of stereochemistry is paramount. Asymmetric routes to 2-azaspiro[3.3]heptanes often rely on the diastereoselective addition of nucleophiles to chiral imines, such as those derived from tert-butanesulfinamide (Ellman's auxiliary).

Mechanistic Rationale

The chiral sulfinamide group directs the approach of a nucleophile to one face of the C=N double bond. By employing a cyclobutanecarboxylate enolate as the nucleophile, the initial C-C bond formation sets the two adjacent stereocenters with high diastereoselectivity. The sulfinyl group can be easily removed under acidic conditions, and the subsequent intramolecular cyclization (lactam formation) and reduction proceed to give the enantiomerically enriched 1-substituted 2-azaspiro[3.3]heptane.[6]

Protocol 3: Asymmetric Synthesis of a 1-Substituted 2-Azaspiro[3.3]heptane

This protocol is a conceptual representation based on the methodology developed by Mykhailiuk and coworkers.[6]

Materials:

  • (R)-N-(Arylmethylene)-2-methylpropane-2-sulfinamide (chiral imine, 1.0 equiv)

  • Ethyl cyclobutanecarboxylate (1.2 equiv)

  • Lithium diisopropylamide (LDA, 1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous, -78 °C

  • HCl in dioxane

  • Lithium aluminum hydride (LAH)

Procedure:

  • Diastereoselective Addition: Generate LDA in situ by adding n-BuLi to diisopropylamine in THF at -78 °C.

  • Add ethyl cyclobutanecarboxylate to the LDA solution to form the lithium enolate.

  • After 30 minutes, add a solution of the chiral imine in THF. Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction with saturated aq. NH₄Cl and allow it to warm to room temperature.

  • Extract the product with EtOAc, dry the combined organic layers, and concentrate. Purify by chromatography to separate the diastereomers.

  • Auxiliary Cleavage and Cyclization: Treat the major diastereomer with HCl in dioxane to cleave the sulfinamide auxiliary and promote spontaneous cyclization to the spirocyclic β-lactam.

  • Reduction: Reduce the purified β-lactam with LAH in THF to yield the final enantiomerically enriched 1-substituted 2-azaspiro[3.3]heptane.

Strategy 4: Advanced Strain-Release Driven Synthesis

Cutting-edge methods leverage the high ring strain of precursors like azabicyclo[1.1.0]butanes to drive the formation of the spirocyclic core. These routes offer elegant and often rapid access to complex scaffolds.[7]

Mechanistic Rationale

Azabicyclo[1.1.0]butanes possess significant strain energy. Treatment with an acylating agent (e.g., TFAA) or a Lewis acid can trigger a ring-opening reaction. When the precursor is appropriately substituted, this ring-opening can be trapped intramolecularly by a nucleophile, leading to the formation of the spiro-azetidine framework in a single, elegant step. This approach provides access to diversification points that are difficult to obtain via other methods.[7]

Comparative Summary of Synthetic Strategies
StrategyKey AdvantagesKey LimitationsStarting MaterialsStereocontrol
Intramolecular Cyclization Versatile, reliable, good for diverse substitutions on the second N-atom.Can be multi-step, requires pre-functionalized azetidines.Azetidin-3-ones, 3,3-bis(hydroxymethyl)azetidine.Can be achieved with chiral precursors.
[2+2] Cycloaddition Direct formation of the second ring, convergent.Limited commercial availability of methylenecyclobutanes, harsh reducing agents.Substituted methylenecyclobutanes.Possible with chiral catalysts, but less common.
Asymmetric Synthesis Excellent enantiomeric and diastereomeric control.Requires stoichiometric chiral auxiliary, sensitive reagents (LDA).Chiral sulfinimines, cyclobutane esters.High, auxiliary-controlled.
Strain-Release Novel, rapid access to unique scaffolds, elegant.Precursors can be challenging to synthesize, scope may be limited.Azabicyclo[1.1.0]butyl ketones.Dependent on the synthesis of the strained precursor.

Conclusion

The synthesis of substituted 2-azaspiro[3.3]heptanes is a dynamic area of research driven by the scaffold's immense value in drug discovery. While the intramolecular cyclization of functionalized azetidines remains a robust and versatile workhorse, methods based on [2+2] cycloadditions and asymmetric additions provide powerful alternatives for specific substitution patterns and stereochemical requirements. Emerging strategies, such as strain-release driven reactions, continue to expand the toolkit available to medicinal chemists. The selection of an optimal route will depend on the desired substitution pattern, scalability, stereochemical purity, and the availability of starting materials.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(24), 6214–6217. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824–11829. [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Barberis, C., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Carreira, E. M., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2021). "Angular" Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Domainex. [Link]

  • Mykhailiuk, P. K., et al. (2018). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 54(75), 10634-10637. [Link]

  • Moshkin, V. S., & Perepelin, K. V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(15), 5792. [Link]

  • Mykhailiuk, P. K., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. PubMed. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. [Link]

  • Chernykh, A. V., et al. (2016). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]

  • Herzon, S. B., et al. (2021). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. [Link]

  • Mitchell, M. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1540–1546. [Link]

  • Stepanov, A. A., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 14(1), 154-157. [Link]

  • Morandi, B., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

Sources

The Spirocyclic Keystone: Applications of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Value of Three-Dimensionality in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. A significant trend has been the move away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds. These structures offer superior physicochemical properties, including enhanced solubility and metabolic stability, while providing precise vectors for substituent placement.

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional building block, has emerged as a cornerstone in this paradigm shift. Its rigid, spirocyclic framework serves as a valuable bioisosteric replacement for common motifs like piperidine and piperazine, which are present in a vast number of FDA-approved drugs.[1][2][3] The strategic placement of a ketone and a Boc-protected amine provides orthogonal handles for selective functionalization, making it a versatile intermediate for constructing complex molecular architectures and diversifying chemical libraries.[2][3] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols for key chemical transformations.

Core Reactivity and Strategic Considerations

The synthetic power of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate stems from its two distinct functional groups: a cyclobutanone carbonyl and a Boc-protected azetidine nitrogen.

  • The Carbonyl Handle: The ketone is the primary site for introducing molecular diversity. It is susceptible to a wide range of carbonyl chemistry, including reductive amination to install new amine substituents, olefination reactions (e.g., Wittig) to form exocyclic double bonds, and oxidation reactions (e.g., Baeyer-Villiger) to generate lactones.

  • The Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen under various conditions. However, it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine, which can then be functionalized via acylation, alkylation, or sulfonylation. This sequential functionalization strategy is key to its utility.

The inherent strain of the dual four-membered ring system also influences its reactivity, often leading to unique chemical transformations.

Application Protocols

Herein, we present detailed, validated protocols for three key transformations that highlight the versatility of this building block.

Protocol 1: Reductive Amination for Amine Synthesis

Reductive amination is arguably the most powerful application of this building block, enabling the direct coupling of a primary or secondary amine to the spirocyclic core. This one-pot procedure involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is sufficiently mild to not reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. Its selectivity minimizes side reactions, such as the reduction of the ketone to an alcohol.

  • Solvent: Dichloromethane (DCM) is an excellent non-protic solvent for this reaction, ensuring good solubility of the reactants and intermediates without interfering with the hydride reagent.

  • Acid Catalyst: A small amount of acetic acid is often used to catalyze the formation of the imine/iminium ion, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of Tert-butyl 6-(benzylamino)-2-azaspiro[3.3]heptane-2-carboxylate

Parameter Value
Reactant 1 (Ketone) Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq, 211.26 g/mol )
Reactant 2 (Amine) Benzylamine (1.1 eq, 107.15 g/mol )
Reagent Sodium triacetoxyborohydride (1.5 eq, 211.94 g/mol )
Solvent Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Reaction Time 12-18 hours
Expected Yield 75-90%

Step-by-Step Procedure:

  • To a stirred solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.73 mmol) in dichloromethane (20 mL) under a nitrogen atmosphere, add benzylamine (0.57 mL, 5.21 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (1.50 g, 7.10 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a colorless oil or white solid.

G

Protocol 2: Baeyer-Villiger Oxidation for Lactone Synthesis

The Baeyer-Villiger oxidation offers a sophisticated method to transform the cyclobutanone into a γ-lactone, a valuable heterocyclic motif.[4] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

Causality Behind Experimental Choices:

  • Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and reliable peroxyacid for Baeyer-Villiger oxidations. It is relatively stable and generally provides clean reactions with predictable outcomes.[5]

  • Regioselectivity: In the oxidation of unsymmetrical ketones, the migratory aptitude of the adjacent carbon atoms determines the regiochemical outcome. For cyclobutanones, the more substituted carbon preferentially migrates. In this spirocyclic system, the quaternary spiro-carbon migrates in preference to the methylene carbon, leading to the formation of a single lactone regioisomer.[6][7]

  • Buffer: Sodium bicarbonate is added to neutralize the meta-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions, such as the cleavage of the Boc protecting group.

Experimental Protocol: Synthesis of Tert-butyl 7-oxo-2-oxa-6-azaspiro[4.3]octane-6-carboxylate

Parameter Value
Reactant Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq, 211.26 g/mol )
Reagent meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
Reagent Sodium Bicarbonate (NaHCO₃, 2.5 eq)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-8 hours
Expected Yield 65-80%

Step-by-Step Procedure:

  • Suspend tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.00 g, 4.73 mmol) and sodium bicarbonate (0.99 g, 11.8 mmol) in dichloromethane (25 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (~77% purity, 1.28 g, ~5.68 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-7 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and filter to remove the solids.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite (Na₂SO₃, 20 mL) to destroy excess peroxide, saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired lactone.

G

Safety and Handling

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate should be handled in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][9][10]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]

  • Storage: Store in a cool, dry place (2-8 °C recommended), sealed in a tightly closed container.[9]

Conclusion

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is more than a simple building block; it is a strategic tool for embedding desirable three-dimensional character into complex molecules. Its predictable reactivity and orthogonal functional handles allow for controlled, stepwise elaboration into a diverse array of novel spirocyclic scaffolds. The protocols detailed here for reductive amination and Baeyer-Villiger oxidation serve as validated starting points for researchers in drug discovery and organic synthesis, enabling the exploration of new and promising chemical space.

References

Application Notes and Protocols for the Purification of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of High-Purity Azaspiro[3.3]heptane Scaffolds

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is a pivotal building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that can lead to improved pharmacological properties, such as enhanced target binding and optimized ADME profiles.[1][2] This compound and its derivatives are increasingly utilized as key intermediates in the synthesis of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), where they serve as constrained linkers.[3]

The synthetic routes to these valuable scaffolds can, however, yield a variety of impurities, including diastereomers, regioisomers, unreacted starting materials, and by-products. Achieving high purity (>98%) is paramount for ensuring reproducible results in downstream applications, particularly in drug discovery and development where impurities can confound biological data and compromise patient safety.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the purification of this compound and its derivatives. We will explore purification strategies ranging from extractive work-up and column chromatography to crystallization, providing researchers with the tools to obtain highly pure material for their scientific endeavors.

Understanding the Chemical Landscape: Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and potential contaminants. This compound possesses two key functional groups that dictate its chemical behavior: a basic primary amine and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Key Molecular Properties:

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 212.29 g/mol ---
Appearance White to light yellow powder or crystalVisual indicator of purity.
Melting Point 49.0 to 53.0 °CRelatively low melting point may require gentle drying conditions.
Functional Groups Primary amine (basic), Boc-protected secondary amine (neutral, acid-labile)Allows for manipulation of solubility based on pH for extractive purification. The Boc group's acid sensitivity necessitates careful pH control.
Solubility Generally soluble in moderately polar organic solvents (e.g., DCM, EtOAc, MeOH).Guides the choice of solvents for chromatography and crystallization.

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the spirocyclic core.

  • Di-Boc Protected Species: If an excess of Boc-anhydride is used during synthesis, the primary amine may also be protected.

  • By-products from Ring Formation: Incomplete cyclization or side reactions can lead to various structural isomers.

  • Residual Solvents and Reagents: Triethylamine, DMF, and other solvents or bases used in the synthesis may be present.

  • Decomposition Products: The Boc group can be cleaved under acidic conditions, leading to the free diamine.

Purification Workflow: A Multi-pronged Approach

The purification of this compound derivatives typically involves a combination of techniques to remove a broad spectrum of impurities. The general workflow is outlined below:

Purification Workflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Purity Assessment Crude Reaction Mixture Crude Reaction Mixture Extractive Work-up Extractive Work-up Crude Reaction Mixture->Extractive Work-up Phase Separation Column Chromatography Column Chromatography Extractive Work-up->Column Chromatography Polarity-based Separation Crystallization Crystallization Column Chromatography->Crystallization Lattice-based Purification Analytical QC Analytical QC Crystallization->Analytical QC HPLC, NMR, MS Pure Product (>98%) Pure Product (>98%) Analytical QC->Pure Product (>98%)

Caption: A generalized workflow for the purification of the target compound.

Part 1: Extractive Work-up - Leveraging pH to Your Advantage

An initial extractive work-up is a powerful and scalable first step to remove many impurities. The strategy hinges on the basicity of the free primary amine, allowing for its selective extraction into an aqueous acidic phase, leaving non-basic impurities in the organic layer.

The Underlying Principle:

The free amine (-NH₂) is basic and will be protonated in an acidic aqueous solution (e.g., 0.5 M HCl) to form a water-soluble ammonium salt (-NH₃⁺Cl⁻). Neutral organic impurities, such as any di-Boc protected by-product, and unreacted non-basic starting materials will remain in the organic phase. Subsequently, basifying the aqueous layer will deprotonate the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.

Protocol 1: Acid-Base Extractive Purification
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 0.5 M aqueous HCl. The target compound will move into the aqueous phase. Repeat the extraction of the organic layer to ensure complete transfer.

  • Separation of Impurities: The organic layer, now containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M NaOH or saturated aqueous NaHCO₃, with stirring until the pH is >10. This deprotonates the ammonium salt.

  • Back-Extraction: Extract the now basic aqueous layer multiple times with DCM or EtOAc. The purified product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

A Note on the Boc Group: While the Boc group is sensitive to strong acids, brief washes with dilute aqueous acid (like 0.5 M HCl) are generally well-tolerated and will not cause significant deprotection.[4]

Part 2: Column Chromatography - Fine-Tuning the Separation

For the removal of closely related impurities with similar basicity, column chromatography is the method of choice. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Choosing Your Stationary Phase:

  • Silica Gel: The most common choice for compounds of moderate polarity. Its slightly acidic nature can sometimes cause streaking with basic amines. This can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

  • Basic Alumina: An excellent alternative to silica gel for the purification of basic compounds, as it minimizes tailing and potential degradation.

Developing the Mobile Phase:

A gradient elution is typically most effective. Start with a non-polar solvent and gradually increase the polarity to elute the compounds based on their affinity for the stationary phase.

Solvent SystemStationary PhaseComments
Ethyl Acetate in Hexanes/HeptanesSilica GelA standard system for many organic compounds. A gradient of 20-100% EtOAc is a good starting point.[5]
Ethanol/Methanol in DCMSilica Gel or Basic AluminaA more polar system for eluting more polar compounds. A gradient of 0-10% EtOH or MeOH is often effective.[5]
Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a silica gel column in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the partially purified product from the extractive work-up in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet loading.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 80% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chromatography Workflow Crude Product Crude Product Dry Loading onto Silica Dry Loading onto Silica Crude Product->Dry Loading onto Silica Adsorption Gradient Elution (Hexanes/EtOAc) Gradient Elution (Hexanes/EtOAc) Dry Loading onto Silica->Gradient Elution (Hexanes/EtOAc) Separation TLC Analysis of Fractions TLC Analysis of Fractions Gradient Elution (Hexanes/EtOAc)->TLC Analysis of Fractions Monitoring Pooling of Pure Fractions Pooling of Pure Fractions TLC Analysis of Fractions->Pooling of Pure Fractions Selection Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Isolation Purified Product Purified Product Solvent Evaporation->Purified Product

Caption: Step-by-step workflow for purification by flash column chromatography.

Part 3: Crystallization - The Final Polish for High Purity

Crystallization is an excellent final step to achieve high purity and obtain a stable, crystalline solid. The process relies on the principle that the target compound will have lower solubility in a given solvent system at a lower temperature, allowing it to selectively crystallize out of the solution while impurities remain dissolved.

Solvent Selection is Key:

The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For compounds like this compound, a bi-solvent system is often effective.

  • Solvent: A solvent in which the compound is readily soluble (e.g., ethyl acetate, DCM, methanol).

  • Anti-solvent: A solvent in which the compound is poorly soluble (e.g., hexanes, heptane, diethyl ether).

A related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been successfully crystallized from a mixture of ethyl acetate and heptane, suggesting this would be a promising system to explore.[6]

Protocol 3: Recrystallization from a Bi-Solvent System
  • Dissolution: In a flask, dissolve the purified product from chromatography in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., heptane) dropwise until the solution becomes slightly turbid.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a gentle temperature (e.g., <40°C) to avoid melting.

Part 4: Purity Assessment - The Proof of Success

It is essential to verify the purity of the final product using appropriate analytical techniques.

Recommended Analytical Methods:

TechniquePurposeTypical Observations for Pure Product
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect non-volatile impurities.A single major peak with >98% area. A generic method for Boc-protected diamines uses a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Confirm the chemical structure and identify any structural isomers or residual solvents.Spectra consistent with the expected structure and no significant impurity peaks.
MS (Mass Spectrometry) Confirm the molecular weight of the compound.A major ion corresponding to the expected molecular weight ([M+H]⁺).

Conclusion

The purification of this compound and its derivatives is a critical step in their application in research and drug development. By employing a systematic approach that combines extractive work-up, column chromatography, and crystallization, researchers can consistently obtain high-purity material. The protocols and principles outlined in this guide provide a robust framework for tackling the purification challenges associated with this important class of molecules, ultimately enabling the advancement of chemical and pharmaceutical sciences.

References

  • Hamza, D., & Tyreman, M. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(10), 1797-1799.
  • Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Pittelkow, M., et al. (2007).
  • Chemtips. (2012). Reactions that Work: Boc Protection. Chemtips. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]

  • Burkov, Y. V., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-6.
  • Carreira, E. M., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-9.
  • Ley, S. V., & Myers, R. M. (2002). A simple and efficient protocol for the selective mono-Boc protection of diamines. Organic & Biomolecular Chemistry, 1(21), 3581-3583.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Wiley-VCH. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26029–26036.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-39.
  • National Center for Biotechnology Information. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. Retrieved from [Link]

  • ResearchGate. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. PubChem. Retrieved from [Link]

  • American Chemical Society. (2022). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 144(42), 19576–19586.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

The 2-azaspiro[3.3]heptane motif is a conformationally restricted piperidine bioisostere increasingly utilized in medicinal chemistry to enhance the physicochemical and pharmacological properties of drug candidates.[1][2][3][4] The synthesis of its 6-amino derivative, specifically this compound, typically proceeds via the reductive amination of the corresponding 6-oxo precursor. While seemingly straightforward, this transformation is fraught with potential side reactions that can significantly impact yield and purity. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the synthesis, their underlying causes, and actionable protocols to mitigate them.

Problem 1: Low Yield of the Desired Amine with a Significant Amount of an Unidentified, More Polar Byproduct.

Plausible Cause: A common side reaction in reductive amination is the reduction of the starting ketone to the corresponding alcohol. Milder reducing agents, while selective for the imine, can still reduce the ketone, especially with prolonged reaction times or elevated temperatures. Sodium triacetoxyborohydride (NaBH(OAc)₃), a common reagent for this transformation, is known to reduce some ketones.[5][6][7][8]

Identification: The primary byproduct is likely Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. This can be confirmed by LC-MS analysis, where the byproduct will have a molecular weight corresponding to the addition of two hydrogen atoms to the starting ketone.

Mitigation Strategy:

  • Choice of Reducing Agent: While NaBH(OAc)₃ is often used, for sterically hindered ketones like the 6-oxo-2-azaspiro[3.3]heptane, a more selective, albeit slower, reagent like sodium cyanoborohydride (NaBH₃CN) under carefully controlled pH can be beneficial.[9][10] However, be mindful of the toxicity of cyanide byproducts.

  • Reaction Conditions:

    • Stepwise Procedure: A more controlled approach is a two-step, one-pot reaction. First, form the imine or enamine by reacting the ketone with the ammonia source (e.g., ammonium acetate, ammonia in an organic solvent) at room temperature. The formation of the imine can be monitored by TLC or ¹H NMR. Once the imine formation has reached equilibrium, the reducing agent is added at a lower temperature (e.g., 0 °C) to minimize ketone reduction.[5][11]

    • pH Control: Maintain a slightly acidic pH (around 5-6) during the imine formation to facilitate the reaction. However, avoid strongly acidic conditions, which can promote side reactions.[12]

Experimental Protocol: Stepwise Reductive Amination

  • To a solution of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol (10 vol), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the imine formation by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for an additional 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Direct Reductive Amination Stepwise Reductive Amination
Reagent Addition All components added at onceAmmonia source added first, then reducing agent
Temperature Control Often run at room temperatureImine formation at RT, reduction at 0 °C
Selectivity Lower, risk of ketone reductionHigher, favors imine reduction
Typical Byproduct AlcoholLess alcohol, potentially unreacted ketone

Diagram: Reductive Amination Pathways

G ketone 6-Oxo-azaspiroheptane imine Imine Intermediate ketone->imine + NH₃ - H₂O alcohol 6-Hydroxy Byproduct ketone->alcohol + [H⁻] (Side Reaction) amine Desired 6-Amino Product imine->amine + [H⁻] (Reduction) G cluster_0 Molecule A cluster_1 Molecule B ketone_A Boc-6-Oxo-azaspiroheptane imine_A Imine Intermediate ketone_A->imine_A +NH₃ dimer Dimeric Byproduct imine_A->dimer ketone_B Boc-6-Oxo-azaspiroheptane deprotected_amine_B 6-Amino-azaspiroheptane (Free Amine) ketone_B->deprotected_amine_B Acid-catalyzed Deprotection & Reductive Amination deprotected_amine_B->dimer Nucleophilic Attack

Sources

Technical Support Center: Purification of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges encountered during the isolation and purification of this valuable building block.

Section 1: Understanding the Reaction Mixture

Effective purification begins with a thorough understanding of what is in your crude reaction flask. The target compound, this compound, is typically synthesized via reductive amination of its ketone precursor, tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[1][2]

Q1: What are the primary components I should expect in my crude reaction mixture?

Your crude mixture is a composite of the desired product and several process-related substances. Anticipating these components is the first step in designing a robust purification strategy.

Component CategorySpecific ExamplesRationale for PresenceKey Physicochemical Property for Separation
Target Product This compoundThe desired synthetic outcome.Basic (primary amine); Boc-protected (non-polar)
Starting Material Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateIncomplete reaction conversion.Neutral; lacks a basic amine group.
Reagents Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Ti(i-PrO)₄Excess reagents used to drive the reaction to completion.Often water-soluble salts or metal complexes.
Byproducts Di-alkylated amine, hydrolysis productsSide reactions or degradation.Varies, but often more polar or charged.
Solvent Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)Reaction medium.Volatile; removed by evaporation.

Section 2: Primary Purification Strategy: Optimized Acid-Base Extraction

The presence of a basic primary amine on your target molecule is the most powerful "handle" for a highly selective initial purification. An acid-base liquid-liquid extraction is the industry-standard first step to separate the basic product from neutral or acidic impurities.

Q2: What is the most effective and safest initial workup protocol for this compound?

The key is to leverage the basicity of the target amine while preserving the acid-labile Tert-butyloxycarbonyl (Boc) protecting group.[3] A strong acid wash (e.g., 1M HCl) risks cleaving the Boc group, leading to significant yield loss. Therefore, a milder acidic wash is required.

Protocol 1: Boc-Compatible Acid-Base Extraction
  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Initial Aqueous Wash (Optional): Wash the organic layer with deionized water to remove highly water-soluble reagents like excess ammonium salts.

  • Mild Acidic Extraction: Extract the organic layer with a 10% aqueous solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl). Repeat this extraction 2-3 times.

    • Causality Explained: The mild acid protonates the basic primary amine of your product (pKa ~9-10), rendering it a water-soluble ammonium salt. Neutral impurities, such as the unreacted ketone starting material, remain in the organic layer.

  • Separation and Basification: Combine the acidic aqueous layers. While stirring vigorously, add a base such as 2M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃) until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine which is now poorly soluble in water.

  • Product Back-Extraction: Extract the basified aqueous layer 3-5 times with a fresh organic solvent (EtOAc or DCM).

  • Final Wash and Drying: Combine the organic extracts containing your purified product. Wash once with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product, which typically appears as a white to light yellow solid or oil.

Workflow Visualization

cluster_extraction Acid-Base Extraction Workflow CRUDE Crude Mixture (Product, Ketone, Reagents) in EtOAc ADD_ACID Extract with 10% Citric Acid (aq) CRUDE->ADD_ACID SEPARATE1 Separate Layers ADD_ACID->SEPARATE1 ORG1 Organic Layer (Ketone, Neutral Impurities) SEPARATE1->ORG1 Discard AQ1 Aqueous Layer (Protonated Product) SEPARATE1->AQ1 ADD_BASE Adjust Aqueous pH to >10 with 2M NaOH AQ1->ADD_BASE EXTRACT_PROD Back-extract with EtOAc ADD_BASE->EXTRACT_PROD SEPARATE2 Separate Layers EXTRACT_PROD->SEPARATE2 AQ2 Aqueous Layer (Inorganic Salts) SEPARATE2->AQ2 Discard ORG2 Organic Layer (Purified Product) SEPARATE2->ORG2 DRY Wash with Brine, Dry (Na2SO4), Concentrate ORG2->DRY FINAL Purified Product DRY->FINAL cluster_troubleshooting Purification Troubleshooting Decision Tree START Problem Encountered During Purification Q_YIELD Low Yield After Extraction? START->Q_YIELD Q_PURITY Product Impure After Extraction? START->Q_PURITY A_EMULSION Emulsion Formed? - Add brine - Filter through Celite Q_YIELD->A_EMULSION Yes A_PH Incorrect pH? - Check aqueous pH after basification (>10) - Re-extract aqueous layer Q_YIELD->A_PH Yes A_DEPROTECT Boc Deprotection? - Check for byproduct by LCMS - Use milder acid (NH4Cl) Q_YIELD->A_DEPROTECT Yes A_SOLID Is Product Solid? Q_PURITY->A_SOLID Yes A_RECRYST Recrystallize (EtOAc/Heptane) A_SOLID->A_RECRYST Yes A_COLUMN Run Silica Column (DCM/MeOH + Base) A_SOLID->A_COLUMN No (Oil)

Sources

Technical Support Center: Optimizing Reductive Amination for 2-Azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and functionalization of 2-azaspiro[3.3]heptane derivatives. This unique spirocyclic scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid three-dimensional structure and its role as a bioisostere for common motifs like piperidine.[1][2][3] Reductive amination is a powerful and widely used C-N bond-forming reaction, essential for elaborating this core structure.[4]

This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the specific challenges associated with applying this reaction to the sterically demanding 2-azaspiro[3.3]heptane framework.

Core Principles: The "Why" Behind the Reaction

Reductive amination is fundamentally a two-stage process occurring in a single pot:

  • Imine/Iminium Formation: The amine (in this case, a 2-azaspiro[3.3]heptane derivative) performs a nucleophilic attack on a carbonyl compound (an aldehyde or ketone). This is followed by dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[5][6] This step is reversible and its equilibrium is highly sensitive to reaction conditions.

  • Reduction: A hydride-based reducing agent then selectively reduces the imine or iminium ion to the target amine.[5]

The key to a successful reaction is managing the kinetics: the imine must form efficiently and be present in a sufficient concentration for the reducing agent to act upon it, all while minimizing side reactions like the reduction of the starting carbonyl.[7]

Reductive_Amination_Mechanism cluster_0 Stage 1: Imine/Iminium Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) Amine Amine Hemiaminal Hemiaminal Amine->Hemiaminal + Carbonyl Carbonyl Carbonyl Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O (Acid Catalyzed) Imine->Hemiaminal + H₂O Product Product Imine->Product Hydride Attack ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: The two-stage mechanism of reductive amination.

Frequently Asked Questions (FAQs)
Q1: Why is choosing the right reducing agent so critical for 2-azaspiro[3.3]heptanes?

The choice of reducing agent dictates whether you can perform the reaction in one pot (direct) or must separate the two stages (indirect). This is especially important for the sterically encumbered 2-azaspiro[3.3]heptane core, where imine formation can be sluggish.[7] The ideal reagent is reactive enough to reduce the iminium ion but not so powerful that it reduces the starting aldehyde or ketone before the imine can form.[5][6]

Q2: Which reducing agent and solvent system should I start with?

For most applications involving 2-azaspiro[3.3]heptanes, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended starting point.[8][9] It is a mild and selective reagent that excels in direct (one-pot) reductive aminations, providing high yields and minimizing side products.[6][9]

ReagentKey CharacteristicsCommon SolventsProcedure Type
Sodium Triacetoxyborohydride Go-To Choice. Mild, selective for imine/iminium. Tolerates sensitive functional groups. Can be used with catalytic acid.[8][9][10]DCE, THF, DCMDirect (One-Pot)
Sodium Cyanoborohydride Effective and selective, but highly toxic and can generate HCN gas, requiring stringent safety protocols.[6][10]Methanol (MeOH)Direct (One-Pot)
Sodium Borohydride Stronger, less selective reagent. Can reduce the starting carbonyl.[5][11] Best used in a two-step process where the imine is formed first. Cheaper and less toxic alternative.[12]MeOH, EthanolIndirect (Two-Step)
Q3: What is the optimal pH for the reaction, and how do I control it?

The reaction is a balancing act. Imine formation is catalyzed by acid, but too much acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[5][7] The optimal pH is typically between 4 and 7.[6] For direct aminations with NaBH(OAc)₃, adding 1.0-1.2 equivalents of acetic acid is a common and effective strategy to catalyze imine formation without making the solution overly acidic.[7][8][9]

Q4: My reaction is sluggish. Can I heat it?

Yes. While most reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can often accelerate a sluggish reaction, particularly when dealing with sterically hindered substrates like some 2-azaspiro[3.3]heptane derivatives.[7] However, monitor the reaction closely, as prolonged heating can also promote side reactions.

Troubleshooting Guide

Troubleshooting_Tree start Low or No Yield check_imine Monitor reaction by TLC/LC-MS. Is imine intermediate forming? start->check_imine no_imine Problem: Inefficient Imine Formation check_imine->no_imine No yes_imine Imine forms, but does not convert to product. check_imine->yes_imine Yes solution_imine Solutions: 1. Add dehydrating agent (e.g., MgSO₄, mol. sieves). 2. Add catalytic acetic acid (1.0-1.2 eq). 3. Use a Lewis acid catalyst (e.g., Ti(i-PrO)₄). 4. Increase temperature gently (40-50 °C). no_imine->solution_imine solution_reductant Solutions: 1. Use fresh, high-purity reducing agent. 2. Increase equivalents of reductant (1.5-2.0 eq). 3. Switch to a stronger reductant (if applicable). 4. Check pH; ensure it's not too acidic. yes_imine->solution_reductant

Caption: A decision tree for troubleshooting low-yield reactions.

Problem: I'm seeing low or no product yield.
  • Possible Cause A: Inefficient Imine Formation. This is the most common failure point.[7] The steric bulk of the spirocycle or the electronic properties of the substrates can hinder the initial condensation. The presence of water, even in trace amounts, can also push the equilibrium away from the imine.[7]

    • Solution 1: Add a Dehydrating Agent. Introduce anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves to the mixture of the amine and carbonyl before adding the reducing agent. This will sequester the water produced during imine formation and drive the equilibrium forward.

    • Solution 2: Catalyze with Acid. As mentioned in the FAQ, add 1.0-1.2 equivalents of acetic acid to the reaction mixture.[7] This is particularly effective for reactions involving ketones.[8][9]

    • Solution 3: Monitor Imine Formation. Before adding the reducing agent, allow the amine and carbonyl to stir for 30-60 minutes. Spot the reaction on a TLC plate or analyze via LC-MS to confirm the disappearance of the starting materials and the appearance of a new, intermediate spot corresponding to the imine.

  • Possible Cause B: Inactive Reducing Agent. Borohydride reagents, especially NaBH(OAc)₃, are moisture-sensitive and can degrade over time.[11]

    • Solution: Always use a fresh bottle of the reducing agent or one that has been stored properly in a desiccator. If in doubt, test the reagent on a simple, reliable substrate to confirm its activity.[7]

Problem: My mass spec shows over-alkylation of my primary amine.
  • Cause: This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine, allowing it to react with a second molecule of the aldehyde.

    • Solution: Switch to an Indirect (Stepwise) Protocol. This is the most reliable way to prevent dialkylation.[6][8][13] First, form the imine in a solvent like methanol. Once formation is complete (confirmed by TLC/NMR), cool the reaction in an ice bath and then add a stronger, cheaper reducing agent like Sodium Borohydride (NaBH₄).[6][14] This method ensures the aldehyde is consumed before the final amine product is generated.

Problem: I am having difficulty purifying my product.
  • Cause: The polarity of the final amine product may be very similar to that of the unreacted 2-azaspiro[3.3]heptane starting material, leading to co-elution on silica gel.

    • Solution: Use an Acid-Base Extraction. The basicity of the nitrogen atom is your handle for purification. During the aqueous workup, acidify the solution with 1M HCl to protonate your amine product, making it water-soluble. Wash the aqueous layer with an organic solvent (like ethyl acetate or DCM) to remove non-basic organic impurities. Then, basify the aqueous layer with 1M NaOH to deprotonate your product and extract it back into an organic solvent.[6][15]

Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)

This protocol is the recommended starting point for most substrates.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-azaspiro[3.3]heptane derivative (1.0 equiv.), the aldehyde or ketone (1.1-1.2 equiv.), and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration).[8][9]

  • Imine Formation: Begin stirring the solution at room temperature. Add glacial acetic acid (1.1 equiv.) and stir the mixture for 30-60 minutes to facilitate imine formation.[7]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise over 5-10 minutes.[7] Note: The addition may be slightly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Workup: Once the starting amine is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes. Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride (Two-Step)

This protocol is ideal for preventing the over-alkylation of primary amines.[6][13]

  • Step A: Imine Formation

    • Dissolve the primary 2-azaspiro[3.3]heptane amine (1.0 equiv.) and the aldehyde (1.0 equiv.) in methanol (MeOH, approx. 0.2 M).[6]

    • Add 3Å molecular sieves to the flask.

    • Stir the mixture at room temperature for 1-3 hours, monitoring for complete consumption of the aldehyde by TLC or NMR.

  • Step B: Reduction

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the internal temperature remains below 10 °C.[6]

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours until the imine is fully consumed.

    • Workup: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Purification: Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

References
  • Ivanova, O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ChemInform. (2010). Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ChemInform, 27(40). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. [Link]

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wang, L., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Mykhailiuk, P. K. (2015). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry, 13(28), 7659-7663. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. researchgate.net. [Link]

  • ResearchGate. (2014). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. researchgate.net. [Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. researchgate.net. [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Zhang, P., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(34), 18888–18898. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. researchgate.net. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. researchgate.net. [Link]

  • Gamberoni, F., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. organic-chemistry.org. [Link]

  • ResearchGate. (2005). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. researchgate.net. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 302. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. reddit.com. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(10), 1049-1054. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. reddit.com. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Fleury-Brégeot, N., et al. (2006). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 71(19), 7217-7226. [Link]

  • Wang, Y., et al. (2018). pH and Reduction Dual-Responsive Bi-Drugs Conjugated Dextran Assemblies for Combination Chemotherapy and In Vitro Evaluation. Polymers, 10(12), 1335. [Link]

  • ResearchGate. (n.d.). Construction of Azaspirocyclic Ketones Through α-Hydroxyiminium Ion or α-Siloxy Epoxide Semipinacol Rearrangements. researchgate.net. [Link]

Sources

Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptane and its derivatives. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesizing this valuable scaffold. The inherent strain and unique three-dimensional structure of the 2-azaspiro[3.3]heptane motif make it a compelling bioisostere for piperidine in drug discovery, but its synthesis can present challenges, most notably the issue of over-alkylation.[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-alkylation of 2-azaspiro[3.3]heptane, and how can I detect it?

A1: The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the newly formed tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent.

Detection:

  • TLC Analysis: The quaternary salt, being highly polar, will typically have a much lower Rf value than the desired tertiary amine product and may even remain at the baseline.

  • LC-MS Analysis: This is the most definitive method. You will observe a new peak with a mass corresponding to the addition of two alkyl groups to the starting 2-azaspiro[3.3]heptane.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the formation of the quaternary salt can lead to complex, often broadened, signals and a downfield shift of the protons adjacent to the nitrogen atom compared to the desired product.

Q2: I'm observing a complex mixture of products in my reaction. What are the likely culprits?

A2: A complex product mixture often points to several potential issues:

  • Over-alkylation: As discussed in Q1.

  • Decomposition of Starting Materials or Products: The strained nature of the spirocycle can make it susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strong acids or bases).[3]

  • Reaction with Solvent: Certain solvents can participate in the reaction. For example, in reductive amination protocols, the solvent might compete in the reaction if it contains reactive functional groups.

  • Impure Starting Materials: The purity of both the 2-azaspiro[3.3]heptane and the alkylating agent is critical. Impurities can lead to a cascade of side reactions.

Q3: What role does the choice of base play in preventing over-alkylation?

A3: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the secondary amine without competing with it as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Stronger, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly in forming the azetidine ring during the initial synthesis of the scaffold.[4] The base's strength should be sufficient to facilitate the reaction but not so strong as to promote unwanted side reactions or decomposition.

Q4: Are there alternative synthetic strategies to direct N-alkylation that can avoid over-alkylation?

A4: Yes, several alternative methods can provide better control:

  • Reductive Amination: This involves reacting the 2-azaspiro[3.3]heptane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5] This method is generally very clean and high-yielding.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between the spirocycle and an aryl or heteroaryl halide.

  • Amide Coupling followed by Reduction: The amine can be acylated with an acid chloride or activated carboxylic acid, and the resulting amide can then be reduced to the desired tertiary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

II. Troubleshooting Guide: Over-Alkylation

Over-alkylation is a persistent challenge in the synthesis of 2-azaspiro[3.3]heptane derivatives. The following guide provides a systematic approach to troubleshooting and mitigating this unwanted side reaction.

The Problem: Formation of Quaternary Ammonium Salts

The nucleophilicity of the desired tertiary amine product can lead to a second alkylation event, forming a quaternary ammonium salt. This not only consumes the starting material and the desired product but also complicates purification.

Visualizing the Problem

Over_Alkylation cluster_main Desired Reaction cluster_side Side Reaction: Over-alkylation Spiro_NH 2-Azaspiro[3.3]heptane (Secondary Amine) Product Desired Product (Tertiary Amine) Spiro_NH->Product + R-X, Base Alkyl_X Alkylating Agent (R-X) Base Base Product_Side Desired Product (Tertiary Amine) Quat_Salt Quaternary Ammonium Salt (Byproduct) Product_Side->Quat_Salt + R-X Alkyl_X_Side Alkylating Agent (R-X)

Caption: Reaction pathway showing the desired N-alkylation and the competing over-alkylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Over-alkylation Observed reagent_stoichiometry Adjust Reagent Stoichiometry start->reagent_stoichiometry slow_addition Implement Slow Addition of Alkylating Agent reagent_stoichiometry->slow_addition temp_control Optimize Reaction Temperature slow_addition->temp_control solvent_choice Evaluate Solvent Polarity temp_control->solvent_choice base_selection Re-evaluate Base solvent_choice->base_selection protecting_group Consider a Protecting Group Strategy base_selection->protecting_group purification Optimize Purification protecting_group->purification

Caption: A systematic workflow for troubleshooting over-alkylation in 2-azaspiro[3.3]heptane synthesis.

Detailed Troubleshooting Steps
1. Adjust Reagent Stoichiometry
  • Rationale: The relative concentrations of the nucleophile (2-azaspiro[3.3]heptane) and the electrophile (alkylating agent) directly influence the reaction kinetics. An excess of the alkylating agent significantly increases the probability of a second alkylation event.

  • Protocol:

    • Begin with a 1:1 molar ratio of 2-azaspiro[3.3]heptane to the alkylating agent.

    • If over-alkylation persists, consider using a slight excess of the amine (1.1 to 1.2 equivalents). This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

    • Monitor the reaction progress closely using TLC or LC-MS to determine the optimal endpoint.

2. Implement Slow Addition of the Alkylating Agent
  • Rationale: Maintaining a low instantaneous concentration of the alkylating agent minimizes the chance of it reacting with the newly formed tertiary amine product.

  • Protocol:

    • Dissolve the 2-azaspiro[3.3]heptane and the base in the chosen solvent.

    • Using a syringe pump, add a solution of the alkylating agent dropwise over an extended period (e.g., 2-4 hours).

    • Maintain vigorous stirring throughout the addition to ensure rapid mixing.

3. Optimize Reaction Temperature
  • Rationale: The activation energy for the second alkylation (forming the quaternary salt) may be higher than that of the first. Lowering the reaction temperature can therefore selectively slow down the undesired over-alkylation reaction more than the desired initial alkylation.

  • Protocol:

    • Start the reaction at room temperature.

    • If over-alkylation is still an issue, cool the reaction mixture to 0 °C or even lower temperatures (-20 °C or -78 °C) before and during the addition of the alkylating agent.

    • Allow the reaction to slowly warm to room temperature after the addition is complete and monitor its progress.

4. Evaluate Solvent Choice
  • Rationale: The solvent can influence the nucleophilicity of the amine and the reactivity of the alkylating agent.

  • Recommendations:

    • Polar Aprotic Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are common choices for N-alkylation as they can stabilize charged intermediates. However, they can also promote over-alkylation.

    • Less Polar Solvents: Tetrahydrofuran (THF) or Dichloromethane (DCM) may be better options to temper the reaction's reactivity.

SolventPolarity IndexTypical Reaction TemperatureNotes
DMF 6.425-100 °CHigh boiling point, good for less reactive alkylating agents.
Acetonitrile 5.825-80 °CCommon choice, easy to remove.
THF 4.00-66 °CLess polar, may require longer reaction times.
DCM 3.10-40 °CGood for reactions at or below room temperature.
5. Employ a Protecting Group Strategy
  • Rationale: In cases where over-alkylation is particularly problematic, or for multi-step syntheses, using a protecting group on the nitrogen atom can be a robust solution.[6][7] The protecting group can be removed at a later stage to reveal the secondary amine for further functionalization.

  • Common Protecting Groups for Amines:

    • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA in DCM). 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid is a commercially available building block.[8]

    • Cbz (Carboxybenzyl): Removed by hydrogenolysis (H₂, Pd/C).

    • Benzyl (Bn): Also removed by hydrogenolysis. This protecting group was used in the synthesis of 2-oxa-6-azaspiro[3.3]heptane.[4]

  • Protocol (Boc Protection Example):

    • Dissolve 2-azaspiro[3.3]heptane in a suitable solvent (e.g., DCM).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Perform the desired synthetic transformations on other parts of the molecule.

    • Deprotect the nitrogen by treating the Boc-protected compound with an acid like trifluoroacetic acid (TFA) in DCM.

III. Analytical Methods for Reaction Monitoring

Effective troubleshooting relies on accurate and timely monitoring of the reaction progress.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction's progress. Use a suitable mobile phase to achieve good separation between the starting material, product, and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides information on the retention times and masses of all components in the mixture, allowing for unambiguous identification of the starting material, desired product, and over-alkylated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the final product and can also be used to analyze crude reaction mixtures to determine the ratio of product to byproduct.

Real-time process analytics can be employed for more advanced monitoring in continuous flow syntheses.[9]

IV. Conclusion

The synthesis of 2-azaspiro[3.3]heptane derivatives is a valuable endeavor in medicinal chemistry.[10][11] While over-alkylation can be a significant hurdle, a systematic and logical approach to troubleshooting can lead to successful outcomes. By carefully controlling stoichiometry, reaction conditions, and choice of reagents, and by employing advanced strategies like the use of protecting groups when necessary, researchers can efficiently synthesize these important building blocks for the development of new therapeutics.

References

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Connect. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. National Institutes of Health. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Synthesis method of 6-oxo-2-azaspiro[12][12] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

Sources

Technical Support Center: 2-Azaspiro[3.3]heptane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the 2-azaspiro[3.3]heptane ring system. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers incorporating this valuable scaffold into their synthetic workflows. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and theoretical understanding necessary to navigate the unique challenges presented by this strained spirocyclic motif.

The 2-azaspiro[3.3]heptane moiety has gained significant attention in medicinal chemistry as a bioisostere for piperidine, offering a novel three-dimensional chemical space.[1][2] However, its inherent ring strain and the reactivity of the azetidine nitrogen can lead to stability issues and unexpected reaction outcomes. This guide provides solutions to common problems encountered during the synthesis, handling, and storage of 2-azaspiro[3.3]heptane derivatives.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low Yields in the Synthesis of the 2-Azaspiro[3.3]heptane Core

Question: I am attempting a multi-step synthesis of a substituted 2-azaspiro[3.3]heptane derivative and observing significantly lower yields than reported in the literature. What are the common pitfalls in constructing this ring system?

Answer: The construction of the 2-azaspiro[3.3]heptane scaffold often involves the formation of two four-membered rings, which can be challenging due to ring strain.[3] Several factors can contribute to low yields, and a systematic approach to troubleshooting is crucial.

Causality and Recommended Protocols:

  • Inefficient Ring Closure: The intramolecular cyclization to form the azetidine ring is a critical step. Success is highly dependent on the choice of precursors and reaction conditions.

    • Protocol 1: Cyclization via Intramolecular Nucleophilic Substitution: A common strategy involves the cyclization of a 3-(aminomethyl)-3-(hydroxymethyl)cyclobutane derivative or a related precursor with a good leaving group.

      • Precursor Synthesis: Synthesize the cyclobutane intermediate. For example, a 1,1-bis(electrophilic) cyclobutane derivative can be reacted with a suitable nitrogen-containing nucleophile.

      • Activation of the Leaving Group: Convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate, using the appropriate sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.

      • Intramolecular Cyclization: Treat the activated precursor with a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to facilitate the intramolecular SN2 reaction. Careful control of temperature is critical to minimize side reactions.

  • Side Reactions: The strained nature of the four-membered rings makes them susceptible to side reactions, especially under harsh conditions.

    • Ring Opening: Strong nucleophiles or acids can lead to the opening of the azetidine or cyclobutane ring. It is crucial to use mild reaction conditions whenever possible. For instance, when removing protecting groups, enzymatic or catalytic hydrogenation methods are preferable to strongly acidic or basic conditions.

    • Polymerization: Under certain conditions, particularly with unprotected amines, polymerization can be a competing side reaction. It is advisable to work with dilute solutions and to control the rate of addition of reagents.

Issue 2: Unexpected Reactivity and Decomposition of N-Substituted Derivatives

Question: My N-aryl or N-acyl 2-azaspiro[3.3]heptane derivative is unstable and decomposes upon purification or storage. What could be the cause, and how can I mitigate this?

Answer: The stability of N-substituted 2-azaspiro[3.3]heptane derivatives is significantly influenced by the electronic properties of the substituent on the nitrogen atom. Electron-withdrawing groups can increase the strain and reactivity of the azetidine ring.

Causality and Recommended Protocols:

  • Increased Ring Strain: Acyl and certain aryl groups can decrease the electron density on the nitrogen, which can destabilize the already strained four-membered ring.

  • Hydrolytic Instability: N-acyl derivatives, particularly those with highly electrophilic carbonyl groups, can be susceptible to hydrolysis, especially in the presence of moisture or trace amounts of acid or base.

    • Protocol 2: Purification of Sensitive N-Acyl Derivatives:

      • Anhydrous Conditions: Ensure all solvents and reagents for chromatography are rigorously dried. Use aprotic solvents like dichloromethane or ethyl acetate with a minimal amount of a polar co-solvent if necessary.

      • Neutral Alumina: Consider using neutral alumina instead of silica gel for column chromatography, as silica gel is acidic and can promote decomposition.

      • Rapid Purification: Minimize the time the compound spends on the column.

  • Oxidative Degradation: The nitrogen atom in the azetidine ring can be susceptible to oxidation, especially if adjacent to an activating group.[4]

    • Storage Recommendations: Store sensitive compounds under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).[5][6] Protect from light, as photochemical degradation can also occur.

Issue 3: Difficulty in Handling and Storage of the Free Base

Question: The free base of my 2-azaspiro[3.3]heptane derivative is a volatile and potentially unstable liquid. What is the best way to handle and store it for long-term use?

Answer: The free base of 2-azaspiro[3.3]heptane and its simple alkyl derivatives can be volatile and hygroscopic.[7] For improved stability and ease of handling, converting the free base to a stable salt is highly recommended.

Causality and Recommended Protocols:

  • Volatility and Hygroscopicity: The low molecular weight and polar nature of the free base contribute to its volatility and ability to absorb moisture from the atmosphere.

  • Salt Formation for Enhanced Stability: Converting the amine to a salt increases its melting point, reduces its volatility, and often improves its stability towards atmospheric CO2 and moisture. While oxalate salts have been used, they can have stability issues.[8][9] Sulfonate salts, such as the p-toluenesulfonate (tosylate) or methanesulfonate (mesylate), are often more stable and crystalline.[8]

    • Protocol 3: Preparation of a Stable Sulfonate Salt:

      • Dissolution: Dissolve the crude free base in a suitable solvent, such as isopropanol or ethyl acetate.

      • Acid Addition: Add a stoichiometric amount (1.0 equivalent) of the desired sulfonic acid (e.g., p-toluenesulfonic acid monohydrate) dissolved in a minimal amount of the same solvent.

      • Crystallization: The salt will often precipitate from the solution. If not, cooling the solution or adding a less polar co-solvent (e.g., hexane) can induce crystallization.

      • Isolation and Drying: Collect the crystalline salt by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of instability in the 2-azaspiro[3.3]heptane ring system?

A1: The primary source of instability is ring strain, which arises from the deviation of bond angles in the two four-membered rings from the ideal tetrahedral angle of 109.5°.[3][10] This strain makes the molecule more reactive and susceptible to ring-opening reactions under certain conditions.

Q2: Are there any specific safety precautions I should take when working with 2-azaspiro[3.3]heptane derivatives?

A2: Yes. Due to their potential volatility and reactivity, it is important to handle these compounds in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[7]

Q3: Can the 2-azaspiro[3.3]heptane scaffold be considered a true bioisostere for piperidine in all cases?

A3: While it is often employed as a piperidine bioisostere, the geometric and electronic properties are not identical. The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine.[12] This can alter the orientation of substituents and their interactions with biological targets. Therefore, its suitability as a bioisostere must be evaluated on a case-by-case basis.

Q4: How does N-substitution affect the lipophilicity (LogD) of 2-azaspiro[3.3]heptane derivatives compared to their piperidine analogs?

A4: Interestingly, replacing a piperidine ring with a 2-azaspiro[3.3]heptane scaffold can lead to a decrease in lipophilicity, despite the addition of a carbon atom. This is often attributed to the increased basicity of the spirocyclic amine. However, for N-linked derivatives, an increase in LogD of up to +0.5 has been observed, which is consistent with the addition of a carbon atom.[13]

Visualizing Stability and Troubleshooting

Decision Workflow for Troubleshooting Low Synthesis Yields

This diagram outlines a logical progression for identifying and resolving common issues leading to low yields in the synthesis of the 2-azaspiro[3.3]heptane core.

G start Low Yield Observed check_starting_material Verify Starting Material Purity start->check_starting_material check_reaction_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_reaction_conditions check_reagents Assess Reagent Quality (Base, Solvents) start->check_reagents impure_sm Purify Starting Material check_starting_material->impure_sm Impure optimize_conditions Optimize Conditions (e.g., Lower Temp, Dilution) check_reaction_conditions->optimize_conditions Harsh fresh_reagents Use Fresh/Anhydrous Reagents check_reagents->fresh_reagents Degraded analyze_byproducts Analyze Byproducts (NMR, MS) impure_sm->analyze_byproducts optimize_conditions->analyze_byproducts fresh_reagents->analyze_byproducts ring_opened Evidence of Ring Opening? analyze_byproducts->ring_opened polymer Evidence of Polymerization? analyze_byproducts->polymer milder_conditions Use Milder Conditions (e.g., Weaker Base/Acid) ring_opened->milder_conditions Yes success Improved Yield ring_opened->success No dilute_reaction Run Reaction at Higher Dilution polymer->dilute_reaction Yes polymer->success No milder_conditions->success dilute_reaction->success

Caption: Troubleshooting workflow for low-yield synthesis.

Potential Degradation Pathways

This diagram illustrates the primary degradation pathways that can affect the stability of the 2-azaspiro[3.3]heptane ring system.

G azaspiro 2-Azaspiro[3.3]heptane Derivative ring_opening Ring-Opened Products azaspiro->ring_opening Ring Strain Relief oxidation_product N-Oxide or Other Oxidation Products azaspiro->oxidation_product acid_base Strong Acid/Base acid_base->ring_opening nucleophiles Strong Nucleophiles nucleophiles->ring_opening oxidants Oxidizing Agents oxidants->oxidation_product

Sources

Technical Support Center: Synthesis of 2-Boc-6-amino-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Boc-6-amino-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic building block. The unique strained ring system of azaspiro[3.3]heptanes makes them attractive as bioisosteres for more common motifs like piperidine, but their synthesis can present specific challenges.[1][2] This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Boc-6-amino-2-azaspiro[3.3]heptane, and what are the critical steps?

The most prevalent and scalable approach involves a two-stage process:

  • Synthesis of the Ketone Precursor: The initial target is the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Several multi-step routes starting from commercially available materials have been developed to synthesize this ketone with reasonable overall yields.[1] One common strategy involves a [2+2] cycloaddition.[1]

  • Reductive Amination: The core transformation is the conversion of the ketone to the primary amine via reductive amination. This step is crucial for the final yield and purity of the target compound.

The overall synthetic pathway is illustrated below:

Synthetic_Pathway Start Commercially Available Starting Materials Ketone tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Start->Ketone Multi-step synthesis Amine 2-Boc-6-amino-2-azaspiro[3.3]heptane Ketone->Amine Reductive Amination Troubleshooting_Low_Yield Start Low Yield in Reductive Amination Check_Reducing_Agent Evaluate Reducing Agent Start->Check_Reducing_Agent Check_Conditions Optimize Reaction Conditions Check_Reducing_Agent->Check_Conditions Already using STAB Solution_STAB Switch to Sodium Triacetoxyborohydride (STAB) Check_Reducing_Agent->Solution_STAB Using NaBH4 or NaBH3CN? Check_Ammonia Assess Ammonia Source Check_Conditions->Check_Ammonia pH is optimal Solution_pH Adjust pH to 4-5 with Acetic Acid Check_Conditions->Solution_pH pH not controlled? Solution_Ammonia Use Ammonium Acetate in Methanol Check_Ammonia->Solution_Ammonia Using aqueous ammonia?

Caption: Decision tree for troubleshooting low yields.

II. Troubleshooting Guide

Problem 1: Incomplete conversion of the starting ketone.
  • Observation: TLC or LC-MS analysis shows a significant amount of remaining tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • Probable Cause & Solution:

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents).

    • Poor Imine Formation: The equilibrium may not favor the imine.

      • Action: Ensure the reaction is run under conditions that remove water, either by using a dehydrating agent like molecular sieves or by running the reaction in a solvent system that azeotropically removes water. Using a co-solvent like methanol can also facilitate imine formation.

    • Steric Hindrance: The spirocyclic ketone is sterically hindered, which can slow down the reaction.

      • Action: Increase the reaction time and/or temperature. Monitor the reaction progress carefully to avoid decomposition.

Problem 2: Formation of an alcohol byproduct.
  • Observation: A significant side product is identified as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.

  • Probable Cause & Solution:

    • Non-selective Reducing Agent: The reducing agent is reducing the ketone faster than the imine. This is common with powerful reducing agents like sodium borohydride.

      • Action: Switch to a more selective reducing agent such as sodium triacetoxyborohydride (STAB). STAB is known for its excellent selectivity in reducing iminium ions in the presence of ketones.

Reducing AgentSelectivityCommon Issues
Sodium Borohydride (NaBH₄)LowReduces both ketone and imine
Sodium Cyanoborohydride (NaBH₃CN)ModerateToxic cyanide byproducts
Sodium Triacetoxyborohydride (STAB)HighPreferred for hindered ketones
Problem 3: Loss of the Boc protecting group.
  • Observation: The appearance of a more polar spot on TLC or a peak corresponding to the deprotected amine in LC-MS.

  • Probable Cause & Solution:

    • Acidic Conditions: The reaction conditions are too acidic, leading to the cleavage of the tert-butyloxycarbonyl (Boc) group.

      • Action: Carefully control the pH of the reaction. If using an acid catalyst like acetic acid, ensure it is used in catalytic amounts. Buffer the reaction if necessary. Alternatively, perform the reaction at a lower temperature. In some synthetic routes to the ketone precursor, temperatures above 30°C have been shown to cause Boc group loss. [1]

Problem 4: Difficulty in purifying the final product.
  • Observation: The crude product is an oil or a sticky solid that is difficult to handle, and column chromatography gives poor separation.

  • Probable Cause & Solution:

    • Residual Reagents and Byproducts: The crude product may contain residual ammonium salts or boron-containing byproducts.

      • Action: Perform an aqueous workup to remove water-soluble impurities. A mild acidic wash (e.g., dilute citric acid) can help remove any unreacted amine, followed by a basic wash (e.g., saturated sodium bicarbonate) to neutralize the acid and remove any remaining acidic byproducts.

    • Co-eluting Impurities: The polarity of the desired amine and certain byproducts may be very similar.

      • Action: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., heptane) to a more polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine on the silica gel) is often effective. If chromatography is still challenging, consider converting the amine to its hydrochloride salt, which may be crystalline and easier to purify by recrystallization.

III. Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization based on your specific experimental setup and the purity of your starting materials.

Reductive Amination of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate *

  • Reaction Setup:

    • To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv.) in methanol (0.2 M), add ammonium acetate (10 equiv.).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford 2-Boc-6-amino-2-azaspiro[3.3]heptane as a solid or oil.

IV. References

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro [1][1]heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents.

  • Wessjohann, L. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

  • Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • Mori, K., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable building block. Our focus is on providing practical, field-tested insights to ensure the highest purity of your compound for downstream applications.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. For this compound, impurities can arise from the synthetic route and subsequent handling.

Common Impurities:

  • Unreacted Starting Material: The corresponding unprotected diamine, 2,6-diazaspiro[3.3]heptane.

  • Di-Boc Protected Byproduct: Tert-butyl 6-(tert-butoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate, a common byproduct in the mono-Boc protection of diamines.

  • Degradation Products: Unwanted deprotection of the Boc group can occur, leading to the formation of the free amine, especially if exposed to acidic conditions.

  • Synthesis-Related Impurities: Byproducts from the multi-step synthesis of the 2-azaspiro[3.3]heptane core.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as unreacted reagents like di-tert-butyl dicarbonate.

Analytical Methods for Impurity Detection:

A multi-pronged analytical approach is recommended for comprehensive purity assessment.

Analytical TechniquePurpose
HPLC/UPLC Quantify the purity of the main compound and detect non-volatile impurities.
LC-MS Identify unknown impurities by providing molecular weight information.
GC-MS Detect volatile impurities, such as residual solvents.
NMR Spectroscopy Confirm the structure of the desired product and identify major impurities.

II. Purification Strategies: A Troubleshooting Approach

The most common purification methods for this compound are silica gel chromatography and recrystallization. This section is structured as a troubleshooting guide to address specific issues you may encounter.

A. Silica Gel Chromatography

Silica gel chromatography is a powerful technique for separating the target compound from its impurities. However, the basic nature of the amino group can lead to challenges.

dot

Chromatography_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_post Post-Chromatography Crude Crude Product TLC TLC Analysis Crude->TLC Spot Column Pack Silica Gel Column (with basic additive) TLC->Column Select Solvent System Load Load Sample Column->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_fractions TLC Analysis of Fractions Collect->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Silica Gel Chromatography Purification.

FAQs and Troubleshooting:

Q1: My compound is streaking badly on the TLC plate and the column. What's happening and how can I fix it?

A1: Streaking of amines on silica gel is a common issue caused by the interaction of the basic amino group with the acidic silanol groups on the silica surface[1]. This leads to poor separation and broad peaks.

  • The "Why": The lone pair of electrons on the nitrogen atom of your amine forms a strong interaction with the acidic protons of the silanol groups (Si-OH) on the silica gel. This causes the molecule to "stick" to the stationary phase and elute slowly and unevenly.

  • The Solution: Add a Basic Modifier. To mitigate this, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): A common choice is to add 0.5-2% (v/v) of triethylamine to your solvent system[2].

    • Ammonia: Alternatively, you can use a solution of 1-2% concentrated ammonium hydroxide in methanol as the polar component of your mobile phase[2].

    Pro-Tip: Before running your column, pre-treat your silica gel by flushing it with the eluent containing the basic modifier. This ensures that the entire stationary phase is neutralized before you load your compound[3].

Q2: I'm still getting poor separation between my product and an impurity, even with a basic modifier. What should I try next?

A2: If you are still facing separation issues, you may need to adjust the polarity of your solvent system or consider a different stationary phase.

  • Optimize Your Solvent System:

    • Common Systems: For Boc-protected amines, solvent systems like ethyl acetate/hexanes or methanol/dichloromethane are good starting points[4].

    • Gradient Elution: A gradient elution, where you gradually increase the polarity of the mobile phase, can be very effective for separating compounds with similar polarities[5]. Start with a low polarity to elute non-polar impurities, and then slowly increase the polarity to elute your product and then more polar impurities.

  • Consider an Alternative Stationary Phase:

    • Amine-Functionalized Silica: For particularly challenging separations of basic compounds, using an amine-functionalized silica gel can be highly effective. The amino groups on the silica surface create a less acidic environment, leading to improved peak shape and separation[1].

    • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., with a C18 column) could be a viable alternative.

Q3: My product seems to be degrading on the column. How can I prevent this?

A3: Degradation on silica gel can occur if your compound is sensitive to the acidic nature of the stationary phase. The Boc protecting group is particularly susceptible to acid-catalyzed cleavage.

  • The "Why": Even with a basic modifier, some residual acidity may remain on the silica surface, which can be sufficient to slowly cleave the Boc group, leading to the formation of the unprotected diamine as an impurity.

  • The Solution:

    • Deactivate the Silica: Thoroughly pre-treating the silica gel with your basic eluent is crucial[5].

    • Work Quickly: Do not let your compound sit on the column for an extended period. Prepare everything in advance so you can run the column efficiently.

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina or an amine-functionalized silica gel.

B. Recrystallization

Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent system can be found.

dot

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Isolation Crude Crude Solid Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Select Solvent System Cool Cool Slowly Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Filter Crystals Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for Recrystallization Purification.

FAQs and Troubleshooting:

Q1: I'm having trouble finding a good solvent for recrystallization. What are some good starting points?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Solvent Screening: A systematic solvent screen is the best approach. Test small amounts of your crude product in a variety of solvents of different polarities. Good candidates for Boc-protected amines include:

    • Ethers: Diethyl ether, methyl tert-butyl ether (MTBE).

    • Esters: Ethyl acetate.

    • Hydrocarbons: Hexanes, heptane (often used as an anti-solvent).

    • Alcohols: Isopropanol, ethanol.

  • Two-Solvent System: If you cannot find a suitable single solvent, a two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Q2: My compound is oiling out instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the compound is too high.

  • The "Why": The molecules are losing solubility faster than they can arrange themselves into a crystal lattice.

  • The Solution:

    • Slow Down the Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Add More Solvent: Your solution may be too concentrated. Add a little more of the hot solvent to the oiled-out mixture, heat to redissolve, and then cool slowly.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal (a "seed crystal") to the cooled solution can initiate crystallization[6].

Q3: My recrystallized product is still not pure enough. What are the next steps?

A3: If a single recrystallization does not yield a product of the desired purity, you have a few options:

  • Second Recrystallization: A second recrystallization from the same or a different solvent system can often improve purity.

  • Charcoal Treatment: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtering can help to remove them. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Combine Methods: For very impure samples, it is often best to first perform a column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product to achieve high purity.

III. References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem. Accessed December 30, 2025.

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Accessed December 30, 2025.

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Accessed December 30, 2025.

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Accessed December 30, 2025.

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Accessed December 30, 2025.

  • Why Do Amines Adhere To Silica Gel Columns?. Chemistry For Everyone - YouTube. Published March 18, 2025.

  • Amine purification. Science Forums. Accessed December 30, 2025.

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Accessed December 30, 2025.

  • Tips for achieving greener, safer flash chromatography. Biotage. Accessed December 30, 2025.

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Accessed December 30, 2025.

  • Amine Protection / Deprotection. Fisher Scientific. Accessed December 30, 2025.

  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Published August 6, 2014.

  • 1211586-09-2|this compound. BLDpharm. Accessed December 30, 2025.

  • This compound 1211586-09-2. TCI Chemicals. Accessed December 30, 2025.

  • Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Accessed December 30, 2025.

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Published January 30, 2023.

  • Crystallization method of Boc-amino acid. Google Patents. Accessed December 30, 2025.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Published April 25, 2024.

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Published August 10, 2025.

  • This compound|1211586-09-2. Chempharmatech. Accessed December 30, 2025.

  • 1211586-09-2 this compound. AKSci. Accessed December 30, 2025.

  • This compound. TCI Chemicals. Accessed December 30, 2025.

  • This compound. Appretech Scientific Limited. Accessed December 30, 2025.

  • 6-Amino-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester. Sigma-Aldrich. Accessed December 30, 2025.

Sources

byproduct formation in the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This document is intended for researchers, chemists, and drug development professionals who are utilizing this valuable building block. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps.[1] The unique spirocyclic structure, containing two strained four-membered rings, presents specific challenges related to byproduct formation.[2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory practices.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemical mechanism of byproduct formation and provides actionable protocols for resolution.

Q1: My post-workup analysis (LC-MS) shows a significant peak with a mass corresponding to [M+18]⁺. What is this impurity and how can I prevent its formation?

A1: This impurity is almost certainly the azetidine ring-opened product, formed by the hydrolysis of the strained four-membered ring.

  • Expertise & Experience: The Causality Behind the Byproduct

    The azetidine ring, a core feature of your molecule, is inherently strained.[2] This strain energy makes the ring susceptible to cleavage under certain conditions, particularly in the presence of acid.[4][5] During an acidic aqueous workup or if trace acid is present, the azetidine nitrogen can be protonated, forming a highly reactive azetidinium ion. This intermediate is readily attacked by nucleophiles, such as water, leading to irreversible ring-opening.[6]

  • Trustworthiness: A Self-Validating Protocol

    To mitigate this, you must rigorously control the pH throughout the workup and purification process. The following protocol is designed to avoid the acidic conditions that promote hydrolysis.

  • Authoritative Grounding: Visualizing the Mechanism

    The acid-catalyzed ring-opening mechanism is a well-documented decomposition pathway for strained azetidines.[2][6]

    G cluster_0 Azetidine Ring-Opening mol_start Boc-N-Azaspiroheptanone mol_protonated Protonated Azetidinium Ion mol_start->mol_protonated + H⁺ mol_carbocation Carbocation Intermediate mol_protonated->mol_carbocation Ring Cleavage mol_final Ring-Opened Product (M+18) mol_carbocation->mol_final + H₂O, -H⁺ reagent_h H⁺ reagent_h2o H₂O reagent_h_loss -H⁺

    Caption: Acid-catalyzed hydrolysis of the azetidine ring.

  • Experimental Protocol: pH-Neutral Workup

    • Quench Reaction: Upon completion, cool the reaction mixture to 0-5 °C. Instead of using an acidic solution, quench cautiously with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) until gas evolution ceases.

    • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing: Wash the combined organic layers sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water and salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.

    • Verification: Analyze the crude product by LC-MS to confirm the reduction of the [M+18]⁺ peak.

Q2: I am observing incomplete conversion and a significant impurity with a high molecular weight, possibly a dimer. What is causing this?

A2: This issue often points to a side reaction involving a reactive intermediate, such as the formation of a bis-alkylation product or a dimer resulting from intermolecular reactions.

  • Expertise & Experience: The Causality Behind the Byproduct

    In many synthetic routes to spirocyclic azetidines, a key step involves the intramolecular cyclization of a precursor containing both a nucleophile (amine) and an electrophile (e.g., a leaving group).[3] If the intermolecular reaction competes with the desired intramolecular cyclization, dimerization can occur. This is often exacerbated by high concentrations, incorrect stoichiometry, or slow intramolecular ring-closing kinetics. In a related synthesis, a bis-adduct was the primary impurity observed.[7]

  • Trustworthiness: A Self-Validating Protocol

    Optimizing reaction conditions to favor intramolecular cyclization is key. The following table outlines parameters to adjust.

  • Data Presentation: Optimizing Reaction Conditions to Minimize Dimerization

ParameterCondition Favoring DimerizationRecommended Condition for Target ProductRationale
Concentration High (>0.5 M)Low (0.01 - 0.1 M)High dilution conditions favor intramolecular reactions over intermolecular collisions.
Reagent Addition Rapid, single-portion additionSlow addition via syringe pumpMaintains a low instantaneous concentration of the reactive intermediate.
Base Strong, sterically unhindered baseNon-nucleophilic, hindered base (e.g., DBU, Proton-Sponge®)Minimizes side reactions and promotes the desired cyclization pathway.
Temperature Too high or too lowOptimized for the specific reactionTemperature affects the rate of both desired and undesired reactions; this must be determined empirically.
  • Authoritative Grounding: Visualizing the Competing Pathways

    G cluster_0 Competing Reaction Pathways Start Acyclic Precursor Intra Intramolecular Cyclization Start->Intra High Dilution Inter Intermolecular Reaction Start->Inter High Concentration Product Target Molecule Tert-butyl 6-oxo-2- azaspiro[3.3]heptane- 2-carboxylate Intra->Product Byproduct Dimer/Oligomer Byproduct Inter->Byproduct

    Caption: High dilution favors the desired intramolecular cyclization.

Q3: My ¹H NMR spectrum shows complex signals in the amine region and the characteristic t-butyl singlet around 1.4 ppm is diminished or absent. What happened?

A3: This indicates the loss of the tert-butoxycarbonyl (Boc) protecting group.

  • Expertise & Experience: The Causality Behind the Byproduct

    The Boc group is a cornerstone of amine protection chemistry precisely because it is reliably cleaved by acid.[8][9][10] Any exposure to acidic conditions—whether from an intentional acidic wash, an acidic reagent, or acidic impurities in your solvent—can lead to partial or complete deprotection. The resulting free secondary amine is a new chemical entity with different reactivity and chromatographic behavior, which can complicate purification and subsequent steps. Additionally, excessive heat (>100 °C) can also cause thermal cleavage of the Boc group.[11]

  • Trustworthiness: A Self-Validating Protocol

    The solution requires strict avoidance of acid and high temperatures.

  • Experimental Protocol: Preserving the Boc Group

    • Reagent Purity: Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled solvents or high-purity grades.

    • Temperature Control: Maintain the recommended reaction temperature. Avoid any localized overheating. During concentration on a rotary evaporator, keep the bath temperature below 40 °C.[12]

    • Acid-Free Workup: As detailed in Q1, use a pH-neutral or slightly basic workup procedure. Avoid all acid washes.

    • Chromatography Considerations: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. To prevent on-column deprotection, you can either:

      • Neutralize the silica gel by preparing a slurry with 1% triethylamine in the eluent system.

      • Use a less acidic stationary phase, such as alumina (neutral or basic).

    • Verification: Confirm the integrity of the Boc group in the purified product by ¹H NMR, looking for the sharp singlet integrating to 9H at approximately 1.4 ppm.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended method for purifying the final product?

    • A: Purification strategy depends on the scale and nature of the impurities. For small-scale (<5 g) purification, flash column chromatography on silica gel is effective. Use a gradient elution system, typically starting with a non-polar solvent like heptane and gradually increasing the polarity with ethyl acetate. Remember to consider neutralizing the silica as mentioned in Q3. For larger scales, crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be a more efficient and scalable method to obtain high-purity material.[12]

  • Q: How stable is Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate during storage?

    • A: The compound is a stable solid at room temperature. However, due to the factors discussed in this guide, it is best stored in a cool, dry place away from acidic vapors. For long-term storage, keeping it at 2-8°C is recommended.[13]

  • Q: Can I use stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in the synthesis?

    • A: The use of extremely strong, nucleophilic bases is generally not recommended unless specifically called for in a validated procedure. Such bases can promote unwanted side reactions, including deprotonation at undesired positions or reaction with other functional groups in the molecule, leading to a complex mixture of byproducts.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Regioselective ring opening reactions of azetidines - ResearchGate. (2018). ResearchGate. [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed. (2009). Organic Letters. [Link]

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019). Organic Letters. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. (2009). ResearchGate. [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (n.d.). J&K Scientific LLC. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester - Google Patents. (2012). Google Patents.

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC - NIH. (2023). Organic Process Research & Development. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • How to prepare and apply tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate? (n.d.). Chemical Synthesis. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P - American Chemical Society. (2023). Organic Process Research & Development. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. (2021). ResearchGate. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (2009). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Amide Coupling with 2-Boc-6-amino-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for optimizing amide coupling reactions involving 2-Boc-6-amino-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. The unique sterically hindered and rigid spirocyclic structure of this amine presents specific challenges in amide bond formation. This resource will help you navigate these complexities to achieve optimal reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the amide coupling of 2-Boc-6-amino-2-azaspiro[3.3]heptane with various carboxylic acids.

Question 1: I am observing very low to no yield of my desired amide product using standard coupling conditions (e.g., HATU, EDC/HOBt). What is the likely cause and how can I improve the yield?

Answer:

Low yields with 2-Boc-6-amino-2-azaspiro[3.3]heptane are a common challenge, primarily due to its steric hindrance. The spirocyclic core restricts the approach of the amine to the activated carboxylic acid, slowing down the reaction rate significantly.[1]

Potential Causes:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not generate a sufficiently reactive activated species to overcome the steric barrier imposed by the spirocyclic amine.[1][2]

  • Steric Hindrance: The bulky nature of both the azaspiro[3.3]heptane and potentially the carboxylic acid partner can dramatically slow the reaction kinetics.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration can have a pronounced effect on sterically hindered couplings.

Troubleshooting Steps & Solutions:

  • Employ More Potent Coupling Reagents: For challenging couplings, stronger activating agents are often necessary.

    • Uronium/Aminium Salts: While HATU is a good starting point, alternatives like HCTU or COMU can be more effective.[2][3] COMU, in particular, has the advantage of generating safer byproducts compared to HOBt- or HOAt-based reagents.[3]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known for their high reactivity in difficult couplings.[2][3]

    • Acyl Fluoride Generation: For exceptionally hindered systems, converting the carboxylic acid to a highly reactive acyl fluoride in situ using reagents like TCFH-NMI or BTFFH can be a very effective strategy.[2][4][5]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave heating is a particularly effective method for accelerating sterically hindered reactions.[2]

    • Solvent: While DMF and NMP are common choices, their superior solvating properties are crucial for preventing aggregation in difficult couplings.[1] For some systems, a mixture of solvents like DCM/DMF/NMP might be beneficial.[1]

    • Concentration: Increasing the concentration of the reactants can favor the desired bimolecular reaction.

    • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a short period (e.g., 15 minutes) before adding the amine can sometimes improve yields.[6][7]

  • Consider "Double Coupling": If a single coupling reaction does not go to completion, a second addition of fresh coupling reagent and activated carboxylic acid can help drive the reaction forward.[1]

Question 2: I am observing significant amounts of unreacted starting materials even after prolonged reaction times. What can I do?

Answer:

This is another indication that the reaction is kinetically slow due to steric hindrance.

Troubleshooting Steps & Solutions:

  • Increase Reagent Equivalents: Using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

  • Extended Reaction Time: Sterically hindered couplings often require longer reaction times, potentially overnight or even longer.[1] Monitor the reaction progress by a suitable analytical method like LC-MS or TLC.

  • Elevated Temperature: As mentioned previously, increasing the temperature can significantly accelerate the reaction rate.

Question 3: I am having difficulty purifying my final product. There are several closely-eluting impurities.

Answer:

Purification challenges often stem from side reactions or the presence of byproducts from the coupling reagents.

Potential Causes:

  • Coupling Reagent Byproducts: Some coupling reagents, like DCC, produce insoluble byproducts (dicyclohexylurea) that can complicate purification.[2] Choosing reagents that generate water-soluble byproducts, such as EDC, can simplify the workup.[2]

  • Side Reactions: The activated carboxylic acid can potentially react with other nucleophiles in the reaction mixture.

  • Racemization: If your carboxylic acid is chiral at the alpha-position, racemization can occur, leading to diastereomeric impurities.

Troubleshooting Steps & Solutions:

  • Choice of Coupling Reagent: Select coupling reagents that produce water-soluble byproducts (e.g., EDC, COMU).[2][3]

  • Aqueous Workup: A thorough aqueous workup can help remove many of the impurities derived from the coupling reagents. Washing with a mild acid, base, and brine is a standard procedure.

  • Racemization Suppression: To minimize racemization, use coupling reagents known to suppress it, such as PyAOP or COMU, often in combination with additives like HOAt or OxymaPure.[2] Running the reaction at lower temperatures can also help, though this may be counterproductive for sterically hindered couplings.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent to start with for 2-Boc-6-amino-2-azaspiro[3.3]heptane?

A1: HATU is a robust and commonly used coupling reagent that serves as an excellent starting point. It is generally more effective than standard carbodiimides like EDC for sterically hindered amines.[2] If HATU provides unsatisfactory results, moving to a more potent reagent like COMU or PyAOP is a logical next step.

Q2: What is the recommended base for these coupling reactions?

A2: A non-nucleophilic, hindered base is preferred to avoid side reactions. Diisopropylethylamine (DIPEA) is a very common choice.[2] 2,4,6-collidine is another suitable option.

Q3: Can I convert the carboxylic acid to an acid chloride first?

A3: Yes, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride will create a highly reactive electrophile.[2] However, this method can be harsh and may not be compatible with sensitive functional groups on your carboxylic acid.

Q4: Are there any alternative strategies if all coupling methods fail?

A4: While less common for simple amide bond formation, other synthetic routes could be considered, such as a Staudinger ligation or other ligation chemistries, depending on the specific structure of your coupling partners. However, for most cases, optimization of the coupling conditions as described above should yield the desired product.

Experimental Protocols

Protocol 1: Standard Amide Coupling using HATU

This protocol provides a general starting point for the coupling of a carboxylic acid with 2-Boc-6-amino-2-azaspiro[3.3]heptane.

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[7]

  • Add a solution of 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Protocol for Hindered Couplings using Acyl Fluoride Formation

This protocol is recommended for cases where standard methods have failed due to extreme steric hindrance.

Materials:

  • Carboxylic acid (1.3 eq)

  • 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq)

  • BTFFH (1.5 eq)

  • DIPEA (4.5 eq)

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • Dissolve the carboxylic acid (1.3 eq) in the anhydrous solvent.

  • Add BTFFH (1.5 eq) and DIPEA (4.5 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

  • Add 2-Boc-6-amino-2-azaspiro[3.3]heptane (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, monitoring by TLC or LC-MS.[5]

  • Perform an aqueous workup and purification as described in Protocol 1.

Data Summary

Coupling ReagentTypical ConditionsExpected Outcome for Hindered CouplingsKey Considerations
EDC/HOBt DCM or DMF, 0°C to RTOften low to moderate yield.Generates water-soluble byproducts.[2] May not be potent enough.[2]
HATU/DIPEA DMF, RTGood starting point, moderate to good yield.More effective than EDC/HOBt.[2] Byproducts are water-soluble.
PyBOP/DIPEA DMF or DCM, RTGood to high yield.Highly effective for difficult couplings.[2]
COMU/DIPEA DMF, RTGood to high yield.Safer alternative to HATU/HBTU.[3] Reduced allergenic potential.[3]
Acyl Fluoride (e.g., BTFFH) DCM or DMF, RT to 50°CPotentially the highest yield for very hindered substrates.Excellent for overcoming steric hindrance.[4][5] Requires specific fluorinating reagents.

Visualizing the Workflow

Troubleshooting Decision Tree

Troubleshooting_Amide_Coupling start Low Amide Yield with 2-Boc-6-amino-2-azaspiro[3.3]heptane reagent Switch to More Potent Coupling Reagent? (e.g., COMU, PyAOP) start->reagent conditions Modify Reaction Conditions? reagent->conditions Yes reagent->conditions No acyl_fluoride Consider Acyl Fluoride Strategy? conditions->acyl_fluoride No increase_temp Increase Temperature (Conventional or Microwave) conditions->increase_temp Yes change_solvent Change Solvent (e.g., NMP) conditions->change_solvent Yes double_couple Perform Double Coupling conditions->double_couple Yes success High Yield Achieved acyl_fluoride->success Yes failure Yield Still Low acyl_fluoride->failure No increase_temp->success change_solvent->success double_couple->success

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants cluster_process Process Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine 2-Boc-6-amino-2- azaspiro[3.3]heptane Coupling Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagent + Base Reagents->Activation Activation->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Final Amide Product Workup->Product

Caption: A generalized workflow for amide bond formation.

References

  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-500.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate . This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering reactivity challenges with this unique spirocyclic building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Overview: The Challenge of a Rigid Scaffold

This compound is a valuable building block in modern medicinal chemistry, particularly as a rigid linker for Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for exploring novel chemical space.[1][2] Its rigid, three-dimensional structure provides precise vector control over substituent placement. However, this same structural rigidity is the primary source of its synthetic challenges. The primary amine at the C-6 position is sterically encumbered by the spirocyclic framework, which can significantly hinder its approach to an electrophilic partner and lead to frustratingly low reaction yields under standard conditions.

This guide will dissect the causes of this low reactivity and provide a logical framework for overcoming them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the structure and properties of the title compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: There are two main features:

  • The Spirocyclic Core: The molecule is built on a 2-azaspiro[3.3]heptane framework, which consists of two cyclobutane rings sharing a single carbon atom. This creates a rigid, non-planar structure. The primary amine is attached to one of these rings, and its accessibility is restricted by the adjacent ring. This steric hindrance is the dominant factor responsible for its low reactivity.[3]

  • The Boc Protecting Group: The secondary amine within the azetidine ring is protected with a bulky tert-butoxycarbonyl (Boc) group.[4] While this group prevents the secondary amine from competing in reactions, its size can further contribute to the overall steric profile of the molecule. The primary function of the Boc group is to be stable under most basic and nucleophilic conditions, allowing for selective reaction at the primary amine, but it is readily removed under acidic conditions (e.g., TFA or HCl).[5][6]

Q2: Is the primary amine's basicity the reason for its low reactivity?

A2: Not primarily. The predicted pKa of the conjugate acid of the primary amine is approximately 10.26.[7] This value is typical for a primary alkylamine, indicating that its thermodynamic basicity is not unusually low. The issue is one of kinetics, not thermodynamics. The steric environment slows the rate of reaction by physically impeding the amine's ability to act as a nucleophile, even though it is sufficiently basic.[3]

Q3: Why are standard amide coupling conditions often ineffective with this amine?

A3: Standard coupling conditions, such as those using carbodiimides like EDC in the presence of HOBt, often fail because the activated species they generate (e.g., an O-acylisourea intermediate or an OBt ester) are not reactive enough to overcome the high activation energy barrier imposed by steric hindrance.[8][9] For a successful reaction, a more potent activated electrophile is required to effectively couple with the sterically shielded amine.

Part 2: Troubleshooting Guide for Low-Yield Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this amine. This section provides a systematic approach to troubleshooting and optimization.

Problem: My amide coupling reaction with this compound resulted in low or no product yield, with starting materials largely unreacted.

This is the most common issue. The solution involves a multi-faceted approach, starting with the most critical component: the coupling reagent.

Step 1: Evaluate and Upgrade Your Coupling Reagent

If you are using a standard carbodiimide reagent (EDC, DCC), the first and most effective change is to switch to a more potent class of coupling reagents. Modern phosphonium or aminium/uronium salt-based reagents are designed for difficult couplings.[10][11]

  • Aminium/Uronium Salts (HATU, HCTU, COMU): These reagents react with carboxylic acids to form highly reactive OAt or Oxyma esters.[11] These activated esters are significantly more electrophilic than the OBt esters formed from HOBt-based methods, making them more effective for coupling with hindered amines.[9][10] HATU is often the first choice for challenging couplings.

  • Phosphonium Salts (PyAOP, PyBOP): These reagents also generate highly reactive esters and are excellent for sterically demanding couplings. A key advantage of phosphonium salts is that they do not form guanidinium byproducts, a known side reaction with uronium reagents like HATU, which can complicate purification.[10][11]

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amines

Reagent ClassExample ReagentsActivating SpeciesKey AdvantagesPotential Issues
Aminium/Uronium HATU, HCTU, COMUOAt, O-6-ClBt, Oxyma EstersHigh reactivity, fast reaction times, suppresses racemization.[9][10]Can cause guanidinylation of the amine if used in excess.[11]
Phosphonium PyAOP, PyBOPOAt, OBt EstersHigh reactivity, low racemization, no guanidinylation side reaction.[10]Higher cost, byproducts can sometimes be difficult to remove.

Recommended Action: Switch to HATU or PyAOP as your primary coupling reagent.

Step 2: Optimize Reaction Parameters

Even with a potent coupling reagent, optimizing the reaction environment is crucial.

  • Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base to facilitate the reaction without competing.

    • Recommended: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use 2-3 equivalents.[10]

    • For Racemization-Prone Substrates: If your carboxylic acid partner is chiral and prone to racemization, consider a weaker base like N-methylmorpholine (NMM).[10]

  • Solvent Choice: Ensure all reactants are fully dissolved. Poor solubility can halt a reaction.

    • Recommended: Anhydrous polar aprotic solvents like DMF, NMP, or DCM.[10]

    • For Aggregation Issues: If reactants or products are prone to aggregation, a solvent mixture such as DCM/DMF/NMP may improve solvation.[9]

  • Temperature and Reaction Time: Hindered couplings are slow. Be patient.

    • Time: Allow reactions to run for extended periods (e.g., 12-24 hours) at room temperature. Monitor progress by TLC or LC-MS.

    • Temperature: If the reaction stalls at room temperature, gentle heating (40-50 °C) can be beneficial. Microwave-assisted synthesis can also dramatically accelerate these reactions, often reducing times from hours to minutes.[9]

Step 3: Employ Advanced Strategies for Extremely Resistant Couplings

If the above optimizations still result in poor yields, a change in strategy to minimize steric clash is warranted.

  • Acyl Fluoride Method: Acyl fluorides are among the smallest and most reactive acylating agents. Their small size minimizes steric repulsion with the hindered amine.[8] This method involves the in situ formation of an acyl fluoride from the carboxylic acid, followed by the addition of the amine.

    • Reagents: Use a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Deoxo-Fluor.[8][9]

    • Process: The carboxylic acid is pre-activated with the fluorinating agent before the amine is introduced. This can be a highly effective, albeit more specialized, approach for the most challenging substrates.[8]

Part 3: Visualization & Workflow Diagrams

To aid in your troubleshooting process, the following diagrams illustrate the decision-making workflow and a key reaction mechanism.

TroubleshootingWorkflow start Low Yield in Amide Coupling reagent_check Are you using a standard coupling reagent (EDC, DCC)? start->reagent_check switch_reagent Switch to a potent reagent: HATU, HCTU, or PyAOP reagent_check->switch_reagent Yes param_check Are reaction parameters (Base, Solvent, Time, Temp) optimized? reagent_check->param_check No switch_reagent->param_check optimize Optimize Parameters: - Base: DIPEA (2-3 eq) - Solvent: Anhydrous DMF/NMP - Time: Increase to 12-24h - Temp: Consider gentle heating (40°C) or microwave synthesis param_check->optimize No adv_strategy Consider Advanced Strategy: Acyl Fluoride Method param_check->adv_strategy Yes, still low yield success Coupling Successful optimize->success adv_strategy->success

Caption: Troubleshooting workflow for low coupling efficiency.

HATU_Mechanism cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH (Carboxylic Acid) ActiveEster R-COO-At (Highly Reactive OAt Ester) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CO-NH-R' (Desired Amide) ActiveEster->Amide Nucleophilic Attack Amine Spirocyclic Amine (R'-NH2) Amine->Amide

Caption: Simplified workflow of HATU-mediated amide bond formation.

Part 4: Key Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is adapted from standard procedures for hindered amines.[10]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active OAt ester.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Expect reaction times to be in the range of 4-24 hours.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Resistant Systems

This protocol is for cases where even potent coupling reagents like HATU fail.[8]

Materials:

  • Carboxylic acid (1.0 eq)

  • TFFH (1.1 eq)

  • 2,4,6-Collidine or DIPEA (2.0 eq)

  • This compound (1.2 eq)

  • Anhydrous DCM or MeCN

Procedure:

  • Acyl Fluoride Formation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,4,6-collidine (or DIPEA) (2.0 eq), followed by the slow addition of TFFH (1.1 eq).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the acyl fluoride. You can monitor this step by ¹⁹F NMR if available.

  • Coupling Reaction: Add the solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature, or heat to 40 °C if necessary. Monitor for completion by LC-MS.

  • Workup and purify as described in Protocol 1.

References

  • BenchChem Technical Support Center. (2025). Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10842-10849. [Link]

  • BenchChem Technical Support Center. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • National Institutes of Health (NIH). (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • BenchChem Technical Support Center. (2025). Overcoming Steric Hindrance in Coupling Reactions.

Sources

Validation & Comparative

A Comparative Analysis of Basicity: 2-Azaspiro[3.3]heptane vs. Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Synthetic Chemists

In the landscape of modern drug discovery, the careful modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, the basicity of nitrogen-containing heterocycles, quantified by the pKa of their conjugate acids, plays a pivotal role in determining factors such as solubility, membrane permeability, and off-target interactions. Piperidine, a ubiquitous scaffold in pharmaceuticals, is often used as a benchmark for a saturated, six-membered nitrogen heterocycle. However, the quest for novel chemical space and intellectual property has led to the exploration of bioisosteric replacements that can offer unique structural and electronic characteristics. One such replacement that has garnered significant attention is the 2-azaspiro[3.3]heptane motif.[1][2]

This guide provides an in-depth comparison of the pKa values of 2-azaspiro[3.3]heptane and piperidine. While extensive experimental data exists for piperidine, the pKa of 2-azaspiro[3.3]heptane is not widely reported in the public domain. Therefore, this comparison will integrate established experimental values for piperidine with a robust theoretical analysis of the structural and electronic factors expected to govern the basicity of 2-azaspiro[3.3]heptane. We will delve into the underlying principles of ring strain and nitrogen hybridization to rationalize the anticipated differences in their pKa values. Furthermore, a detailed experimental protocol for the determination of these values via potentiometric titration is provided to enable researchers to perform this comparison in their own laboratories.

Molecular Scaffolds Under Investigation

A fundamental understanding of the structural differences between piperidine and 2-azaspiro[3.3]heptane is essential to appreciate their differing basicities.

Figure 1: Molecular Structures cluster_piperidine cluster_azaspiroheptane Piperidine Azaspiroheptane Figure 2: Potentiometric Titration Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh ~20 mg of amine hydrochloride B Dissolve in deionized water A->B C Adjust initial pH to ~2 with HCl B->C D Calibrate pH meter (pH 4, 7, 10) C->D E Titrate with standardized NaOH solution D->E F Record pH after each addition E->F G Plot pH vs. Volume of NaOH F->G H Determine equivalence point (1st derivative) G->H I pKa = pH at half-equivalence point H->I

Caption: Figure 2: A generalized workflow for the experimental determination of pKa via potentiometric titration.

Protocol
  • Preparation of Solutions:

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

    • Prepare a standardized solution of approximately 0.1 M hydrochloric acid (HCl).

    • Accurately weigh approximately 20 mg of the hydrochloride salt of the amine (piperidine HCl or 2-azaspiro[3.3]heptane HCl) into a beaker.

    • Dissolve the sample in approximately 50 mL of deionized water.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

    • Place the beaker containing the dissolved amine salt on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • If the initial pH is not below 3, add a small amount of the standardized HCl to lower the pH to approximately 2. This ensures that the amine is fully protonated at the start of the titration.

  • Titration Procedure:

    • Fill a burette with the standardized 0.1 M NaOH solution.

    • Record the initial pH of the amine solution.

    • Begin adding the NaOH solution in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue this process until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of this derivative curve corresponds to the equivalence point.

    • The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.

    • The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.

Causality Behind Experimental Choices:

  • Use of Hydrochloride Salts: Starting with the hydrochloride salt ensures that the amine is fully protonated, simplifying the titration curve and data analysis.

  • Standardized Solutions: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant and acid concentrations.

  • Initial Acidification: Ensuring the amine is fully protonated at the start is crucial for accurately identifying the buffering region and the equivalence point.

  • First Derivative Plot: While the inflection point can be estimated from the primary titration curve, the first derivative plot provides a more precise determination of the equivalence point, reducing subjective error.

Conclusion

The comparison of the basicity of 2-azaspiro[3.3]heptane and piperidine presents an interesting case study in the influence of molecular structure on physicochemical properties. While piperidine has a well-documented pKa of around 11.1-11.2, the pKa of 2-azaspiro[3.3]heptane remains to be definitively established in the literature. Theoretical considerations of ring strain and nitrogen hybridization suggest that its basicity will differ from that of piperidine, with some evidence pointing towards a potential increase in basicity. [3] For researchers and drug development professionals, the unique three-dimensional structure of 2-azaspiro[3.3]heptane makes it an attractive bioisostere for piperidine. [1][2]However, a thorough understanding of its basicity is critical for its effective application in medicinal chemistry. The provided potentiometric titration protocol offers a robust method for the experimental determination of the pKa of 2-azaspiro[3.3]heptane and other novel amines, enabling a direct and accurate comparison with established scaffolds like piperidine. Such experimental data is invaluable for building accurate structure-property relationships and for the rational design of new therapeutic agents.

References

  • Srce. (n.d.). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K | Request PDF. Retrieved from [Link]

  • University of Bristol Research Portal. (n.d.). Chitnis, S., Musgrave, R., Sparkes, H., Pridmore, N., Annibale, V., & Manners, I. (2017). Influence of Ring Strain and Bond. Retrieved from [Link]

  • ResearchGate. (2023, November 14). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Rice University. (2019, August 9). Rice chemists show it's hip to be square. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ring Strain Energies from ab Initio Calculations. Retrieved from [Link]

  • PubMed. (2012, July 1). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Retrieved from [Link]

  • American Chemical Society. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Azaspiro[3.3]heptane. Retrieved from [Link]

  • PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Retrieved from [Link]

Sources

A Comparative Guide to the Aqueous Solubility of 2-Azaspiro[3.3]heptane Analogs and Piperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aqueous Solubility in Drug Efficacy

In the realm of drug discovery and development, the aqueous solubility of a compound is a cornerstone property that dictates its therapeutic potential.[1][2] Poor solubility can significantly hamper a drug's absorption and bioavailability, leading to unpredictable therapeutic outcomes and increased development costs.[1][3] Consequently, medicinal chemists are in a constant search for molecular scaffolds that can confer favorable solubility profiles without compromising biological activity. This guide provides an in-depth comparison of the aqueous solubility of two important classes of saturated heterocycles: 2-azaspiro[3.3]heptane analogs and piperazines. By examining their structural and physicochemical properties, we aim to provide researchers with the insights needed to make informed decisions in scaffold selection and lead optimization.

The Contenders: A Tale of Two Scaffolds

Piperazines: The Established Standard

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry.[4] Its prevalence is largely due to its favorable physicochemical properties. The two basic nitrogen atoms (pKa values of approximately 9.73 and 5.33) allow for protonation at physiological pH, which generally enhances aqueous solubility.[4][5][6] However, the degree of substitution on the piperazine ring can significantly impact its basicity and, consequently, its solubility.[6]

2-Azaspiro[3.3]heptanes: The Rising Challenger

2-Azaspiro[3.3]heptane is a bicyclic scaffold characterized by a spirocyclic carbon atom connecting two four-membered rings, one of which contains a nitrogen atom.[7][8] This rigid, three-dimensional structure offers a unique conformational profile compared to the more flexible chair-boat conformations of piperazine.[9] Emerging evidence suggests that this structural rigidity and the disruption of molecular planarity can lead to improved aqueous solubility by reducing crystal packing energy.[10][11][12]

Head-to-Head Comparison: Physicochemical Properties and Their Impact on Solubility

To objectively compare these two scaffolds, we must delve into their key physicochemical parameters that govern aqueous solubility.

Physicochemical PropertyPiperazine2-Azaspiro[3.3]heptaneImpact on Aqueous Solubility
LogP (Octanol-Water Partition Coefficient) -1.5[5]0.7[7]A lower LogP generally indicates higher hydrophilicity and better aqueous solubility. Unsubstituted piperazine is significantly more hydrophilic.
pKa (Acid Dissociation Constant) pKa1: ~9.73, pKa2: ~5.33[4][5]Not widely reported, but expected to be a single basic pKa.The presence of two basic nitrogens in piperazine allows for di-protonation, which can significantly increase solubility, especially at lower pH. The basicity of substituted piperazines can be modulated by the nature of the substituents.[6]
Molecular Geometry Flexible (Chair/Boat Conformations)Rigid, 3D Spirocyclic StructureThe rigid, non-planar structure of 2-azaspiro[3.3]heptane can disrupt crystal lattice packing, leading to lower melting points and potentially higher thermodynamic solubility.[10][11][12]
Hydrogen Bonding Two secondary amine protons available as H-bond donors; two nitrogen atoms as H-bond acceptors.One secondary amine proton as an H-bond donor; one nitrogen atom as an H-bond acceptor.Piperazine's greater number of hydrogen bond donors and acceptors can lead to stronger interactions with water molecules, favoring solubility.

Key Insights from the Comparison:

  • Inherent Hydrophilicity: Unsubstituted piperazine possesses a significantly lower LogP, indicating a greater intrinsic hydrophilicity compared to 2-azaspiro[3.3]heptane.

  • The Power of Basicity: The dual basic centers of piperazine offer a powerful handle for solubility modulation through salt formation and pH adjustment. This is a distinct advantage in formulation development.

  • The "Escape from Flatland" Advantage: The three-dimensional, rigid structure of 2-azaspiro[3.3]heptane introduces a compelling strategy for improving solubility by disrupting the molecular planarity and symmetry that can lead to strong crystal packing.[10][11][12] This can be particularly beneficial for overcoming the solubility challenges often encountered with flat, aromatic drug candidates.

  • Substitution Matters: It is crucial to recognize that these comparisons are based on the parent scaffolds. The addition of substituents will dramatically alter the physicochemical properties of both piperazine and 2-azaspiro[3.3]heptane analogs. For instance, N-alkylation of piperazine reduces its basicity.[6] Similarly, the introduction of polar functional groups onto the 2-azaspiro[3.3]heptane core can significantly enhance its aqueous solubility.

Experimental Protocol: Determination of Aqueous Solubility

To provide a practical framework for researchers, we outline a detailed, step-by-step methodology for determining the kinetic aqueous solubility of novel compounds using laser nephelometry, a high-throughput and reliable technique.[13][14][15]

Principle: Laser nephelometry measures the amount of light scattered by suspended particles in a solution.[13] As a compound precipitates out of a solution due to poor solubility, the increased number of particles leads to a higher scattered light signal.[15]

Materials:

  • Test compounds and a highly soluble reference compound (e.g., 2'-Deoxy-5-fluorouridine) and a poorly soluble reference compound (e.g., Ondansetron).[16][17]

  • Dimethyl sulfoxide (DMSO), analytical grade.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well or 384-well microplates.[15][16]

  • Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar).[16]

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds and reference compounds in DMSO.

  • Serial Dilutions: In a microplate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well containing the DMSO solutions and mix thoroughly. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its co-solvent effect.[18]

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.[3]

  • Nephelometric Measurement: Measure the light scattering in each well using a microplate nephelometer.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit. The results can be categorized as highly soluble, moderately soluble, or poorly soluble based on predefined thresholds.[14][15]

Causality Behind Experimental Choices:

  • Kinetic vs. Thermodynamic Solubility: This protocol measures kinetic solubility, which is more relevant for early drug discovery as it reflects the solubility of a compound upon rapid dissolution from a DMSO stock, mimicking conditions in many high-throughput screening assays.[3][19][20] Thermodynamic solubility, which measures the solubility of the most stable crystalline form at equilibrium, is more time-consuming to determine but is crucial for later-stage development.[19][20][21]

  • Choice of Nephelometry: Nephelometry is a high-throughput, sensitive, and non-destructive method that is well-suited for the rapid solubility screening of large compound libraries.[14][15]

  • DMSO Concentration: Minimizing the final DMSO concentration is critical as organic co-solvents can artificially inflate the measured aqueous solubility.[18]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock Solutions in DMSO serial_dil Perform Serial Dilutions in Microplate stock->serial_dil add_pbs Add PBS (pH 7.4) and Mix serial_dil->add_pbs incubate Incubate at 25°C add_pbs->incubate measure Measure Light Scattering (Nephelometry) incubate->measure plot Plot Scattering vs. Concentration measure->plot determine_sol Determine Kinetic Solubility Limit plot->determine_sol

Caption: Experimental workflow for kinetic solubility determination using laser nephelometry.

Conclusion: Selecting the Right Scaffold for the Job

Both 2-azaspiro[3.3]heptane analogs and piperazines offer valuable, yet distinct, advantages in the quest for drug candidates with optimal aqueous solubility.

  • Piperazines remain a go-to scaffold due to their inherent hydrophilicity and the reliable modulation of solubility through their dual basic centers. They are a robust choice, particularly when salt formation is a key formulation strategy.

  • 2-Azaspiro[3.3]heptanes present a modern and compelling alternative, especially for lead optimization programs struggling with the poor solubility of planar, hydrophobic molecules. The introduction of this rigid, three-dimensional scaffold can disrupt crystal packing and unlock significant gains in thermodynamic solubility.

Ultimately, the choice of scaffold should be guided by a thorough analysis of the target, the pharmacophore, and the overall physicochemical property goals of the drug discovery program. A data-driven approach, incorporating early and routine solubility screening as outlined in this guide, will empower researchers to navigate the complexities of drug design and select the scaffold with the highest probability of success.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. (2024). SLAS Discovery, 29(3), 100149.
  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters, 7(11), 1034-1039.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Solubility Assay by Laser Nephelometry. (n.d.). Enamine.
  • Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry, 54(8), 2647-2661.
  • Laser Nephelometry. (n.d.). Bienta.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Piperazine. (n.d.). PubChem.
  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2025). ResearchGate.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry, 54(8), 2647-2661.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (2025). BenchChem.
  • E1148 Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International.
  • Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. (2011). Journal of Medicinal Chemistry.
  • MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). ACS Medicinal Chemistry Letters, 10(12), 1704-1709.
  • Piperazine. (n.d.). Wikipedia.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry, 13(10), 1225-1232.
  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis.
  • pKa values of common substituted piperazines. (2022). ResearchGate.
  • 2-Azaspiro[3.3]heptane. (n.d.). PubChem.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate.
  • 2-Oxa-6-azaspiro[3.3]heptane. (n.d.). PubChem.
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. (2017). Angewandte Chemie International Edition, 56(30), 8865-8869.
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. (2017). Angewandte Chemie International Edition, 56(30), 8865-8869.
  • 2-Azaspiro[3.3]heptan-6-ol. (n.d.). PubChem.
  • 2,6-Diazaspiro(3.3)heptane. (n.d.). PubChem.
  • 665-04-3(2-azaspiro[3.3]heptane) Product Description. (n.d.). ChemicalBook.
  • 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2017). ResearchGate.

Sources

Escaping Flatland: A Comparative Guide to the Bioisosteric Replacement of Piperidine with 2-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity of Piperidine and the Quest for Superior Bioisosteres

In the landscape of medicinal chemistry, the piperidine ring stands as a titan, ranking as the third most frequently used ring structure in pharmaceuticals. Its prevalence is a testament to its utility as a versatile scaffold, providing a basic nitrogen handle for salt formation and hydrogen bonding, while offering multiple vectors for substitution. However, this very ubiquity drives the relentless search for novel bioisosteres—chemical groups that can mimic the parent structure while offering superior physicochemical and pharmacological properties. The concept of "escaping flatland," a strategic shift towards molecules with greater three-dimensionality (sp³-character), has propelled the exploration of rigid, strained ring systems.[1] Among these, the 2-azaspiro[3.3]heptane motif has emerged as a compelling and effective bioisostere for piperidine, offering a unique combination of structural rigidity, novel chemical space exploration, and often, surprisingly beneficial effects on drug-like properties.[2]

This guide provides a comprehensive comparison between piperidine and its spirocyclic analogue, 2-azaspiro[3.3]heptane. We will delve into the structural rationale, analyze comparative experimental data from key case studies, and provide detailed protocols for the assays used to validate this strategic replacement.

Structural Rationale: A Tale of Two Scaffolds

At first glance, the substitution of a six-membered ring with a spirocyclic system composed of two four-membered rings might seem like a drastic alteration. However, the conformational rigidity of the 2-azaspiro[3.3]heptane core provides a well-defined and predictable orientation of substituents, a desirable trait for optimizing ligand-target interactions.[1] While piperidine exists in a dynamic equilibrium of chair conformations, the spirocycle is locked, presenting exit vectors from the nitrogen and the distal carbon in a distinct, twisted geometry.

cluster_piperidine Piperidine Scaffold cluster_azaspiro 2-Azaspiro[3.3]heptane Scaffold piperidine Piperidine (Flexible Chair Conformation) azaspiro 2-Azaspiro[3.3]heptane (Rigid, 3D Structure) piperidine->azaspiro Bioisosteric Replacement p_img a_img

Caption: Structural comparison of flexible piperidine and the rigid 2-azaspiro[3.3]heptane.

This structural distinction is the cornerstone of its utility. The rigid framework allows chemists to probe new regions of a binding pocket that are inaccessible to a simple piperidine substituent. Furthermore, the spirocyclic core itself is less susceptible to metabolic attack by cytochrome P450 enzymes, which often target the carbons adjacent to the piperidine nitrogen.[3]

Comparative Analysis of Physicochemical Properties

One of the most intriguing and frequently beneficial consequences of replacing piperidine with 2-azaspiro[3.3]heptane is the modulation of lipophilicity (logD). Counterintuitively, the addition of a carbon atom in the spirocycle often leads to a decrease in logD.[4] This phenomenon is primarily attributed to an increase in the basicity (pKa) of the nitrogen atom. The geometry of the azetidine ring in the spirocycle reduces the inductive electron-withdrawing effect from distal atoms, making the nitrogen lone pair more available for protonation.[4] A more basic compound will be more highly ionized at physiological pH (7.4), leading to increased aqueous solubility and a lower distribution into the organic phase in a logD experiment.

The following table presents a direct comparison of a model N-acyl piperidine with its 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane analogues, demonstrating these effects.

PropertyN-Acyl Piperidine (Parent)N-Acyl 2-Azaspiro[3.3]heptaneN-Acyl 1-Azaspiro[3.3]heptane
Structure



MW ~ X~ X + 12~ X + 12
clogP 3.73.43.4
logD at pH 7.4 1.61.21.0
Solubility (PBS, µM) 1361213
HLM Stability (t½, min) >993152
Intrinsic Clearance (Clint) 145332
(Data synthesized from Mykhailiuk, P., et al.[2][5])

Analysis of Trends:

  • Lipophilicity (logD): As predicted, the replacement of piperidine with either spirocycle significantly reduces the experimental logD, with the 1-azaspiro analogue showing the most substantial decrease.[2][5] This supports the strategy of using this bioisostere to lower lipophilicity and potentially mitigate related off-target effects.

  • Solubility: Interestingly, in this specific model system, the spirocyclic compounds exhibited lower aqueous solubility despite their reduced logD.[2][5] This highlights that lipophilicity is not the sole determinant of solubility; factors like crystal packing energy can play a dominant role.

  • Metabolic Stability: The piperidine parent is highly stable in human liver microsomes (HLM). The introduction of the azaspiro[3.3]heptane core, in this case, decreased metabolic stability.[2][5] However, it is noteworthy that the 1-azaspiro[3.3]heptane was nearly twice as stable as the 2-azaspiro isomer, demonstrating that the placement of the nitrogen within the spirocycle is a critical determinant of metabolic fate.[2][5] This result underscores the necessity of empirical testing for each new scaffold.

Case Studies in Drug Discovery

The true validation of a bioisosteric replacement strategy comes from its successful application in drug discovery programs.

Case Study: Orally Bioavailable Fetal Hemoglobin (HbF) Inducers

In a program aimed at discovering treatments for β-thalassemia and sickle cell disease, researchers identified a hit compound containing a piperidine moiety.[6] Through structure-activity relationship (SAR) exploration, they replaced this piperidine with a 2-azaspiro[3.3]heptane core. This strategic swap was part of an optimization effort that led to compound 18 , which was more rigid and possessed a unique 3D structure.[6]

The optimized spirocyclic compound 18 demonstrated a significant dose-dependent increase in globin switching in cynomolgus monkeys, a key in vivo marker of efficacy.[6] Crucially, it also possessed developable ADME properties and was found to be much safer than the standard-of-care agent, hydroxyurea.[6] This case provides strong evidence that the 2-azaspiro[3.3]heptane core can be successfully incorporated to produce a preclinical candidate with an improved overall profile.

The general workflow for considering such a replacement is outlined below.

Caption: A typical workflow for evaluating a bioisosteric replacement in a drug discovery project.

Strategic Considerations and Synthetic Accessibility

While a powerful tool, the 2-azaspiro[3.3]heptane for piperidine swap is not a universal solution.

Geometric Constraints: The most critical consideration is the geometry of the connection points. As a terminal solvent-exposed group, the spirocycle often performs well. However, if the piperidine is a central linker, the spirocycle's rigid, 90°-twisted topology can drastically alter the relative orientation of the rest of the molecule, disrupting the established binding mode.[4] Therefore, this replacement is generally not recommended for non-terminal piperidines.

Synthetic Accessibility: The adoption of any new scaffold is contingent on its synthetic tractability. Fortunately, robust and scalable synthetic routes to a variety of functionalized 2-azaspiro[3.3]heptane building blocks have been developed and reported, making them readily accessible for medicinal chemistry programs.[7][8][9]

Experimental Protocols

To ensure the rigorous and reproducible comparison of piperidine and 2-azaspiro[3.3]heptane analogues, standardized in vitro assays are essential.

Protocol 1: LogD₇.₄ Measurement (Shake-Flask Method)

This protocol determines the lipophilicity of a compound at physiological pH.

  • Preparation: Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the layers to separate. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: In a glass vial, add 990 µL of the pre-saturated PBS and 100 µL of pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Seal the vial and shake or rotate at room temperature for at least 1 hour to allow the compound to partition between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the PBS layers. Quantify the concentration of the compound in each layer using LC-MS/MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous).[6][]

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (100 mM, pH 7.4).

  • Reaction Mixture: Prepare the incubation mixture in a microcentrifuge tube or 96-well plate. To the phosphate buffer, add HLM (to a final protein concentration of 0.5 mg/mL) and the test compound (typically to a final concentration of 1 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k. Intrinsic clearance (Clint) is calculated by normalizing the rate of metabolism to the protein concentration.[11][12]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across a membrane, modeling GI tract or blood-brain barrier absorption.

  • Plate Preparation: The assay uses a 96-well filter plate (donor plate) and a matching 96-well acceptor plate. Coat the membrane of each well in the donor plate with 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Solution Preparation: Add buffer (pH adjusted to model the relevant biological compartment, e.g., pH 6.5 for intestinal absorption) to the acceptor plate wells (e.g., 300 µL). Dissolve the test compound in the same buffer (with a small percentage of DMSO, e.g., <5%) and add it to the donor plate wells (e.g., 200 µL).

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.[13][14]

Conclusion

The bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane is a proven and effective strategy in modern drug discovery. This rigid, three-dimensional scaffold offers medicinal chemists a valuable tool to modulate key drug-like properties, including lipophilicity and metabolic stability, while exploring novel chemical space. The counterintuitive ability to lower logD by adding a carbon atom is a particularly powerful feature for optimizing leads that are hampered by high lipophilicity. However, this is not a panacea; careful consideration of the geometric constraints is paramount to its successful application. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions about when and how to deploy this "escape from flatland" strategy, ultimately accelerating the journey toward safer and more effective medicines.

References

  • GitHub. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available at: [Link]

  • Burkhard, J. A., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Available at: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. Available at: [Link]

  • Frontiers in Chemistry. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Available at: [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Cyprotex. Microsomal Stability. Available at: [Link]

  • Cambridge MedChem Consulting. (2019). LogD. Available at: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available at: [Link]

  • National Institutes of Health. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]

  • ResearchGate. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available at: [Link]

  • ResearchGate. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]

  • Kirichok, A. A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Wroblowski, B., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2017). 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available at: [Link]

  • BioDuro. ADME LogP LogD Assay. Available at: [Link]

  • Wiley Online Library. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Available at: [Link]

  • YouTube. (2021). CHI LogD Assay. Available at: [Link]

  • ResearchGate. (2023). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Available at: [Link]

  • Mykhailiuk, P., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • ResearchGate. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Available at: [Link]

Sources

A Comparative Guide to 2-Azaspiro[3.3]heptane and Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the deliberate choice of a core chemical scaffold is a decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a drug candidate. For decades, the piperidine ring, a saturated six-membered heterocycle, has been a mainstay, found in the structure of numerous FDA-approved drugs.[1][2] However, the relentless pursuit of improved drug-like properties has catalyzed the exploration of novel bioisosteres—chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Among the most promising of these is the 2-azaspiro[3.3]heptane scaffold, a rigid, three-dimensional motif that offers a compelling alternative to the more flexible piperidine.[1][3]

This guide provides an in-depth, objective comparison of these two critical scaffolds. We will dissect their structural and physicochemical differences, present experimental data on their relative performance in key assays, and offer detailed protocols to empower researchers to validate these findings in their own laboratories. Our focus is not merely on what the differences are, but why these differences matter in the context of rational drug design.

Part 1: A Deep Dive into Structural and Physicochemical Properties

The foundational differences between piperidine and 2-azaspiro[3.3]heptane stem from their distinct topologies. Understanding these differences is paramount to appreciating their divergent behaviors in biological systems.

Conformational Analysis: Flexibility vs. Rigidity

The piperidine ring is conformationally flexible, predominantly adopting a chair conformation to minimize steric and torsional strain.[4][5][6] This flexibility allows it to present substituents in either axial or equatorial positions through ring inversion. While this adaptability can be advantageous for exploring broad target interactions, it can also lead to an entropic penalty upon binding and potential for off-target effects.

In stark contrast, the 2-azaspiro[3.3]heptane scaffold is a rigid, spirocyclic system composed of two fused four-membered azetidine rings.[7][8] This rigidity imparts a well-defined and predictable three-dimensional geometry. The substituents attached to this scaffold have fixed spatial orientations, or "exit vectors," which can be a powerful tool for achieving high target specificity.[3] This structural constraint eliminates the conformational ambiguity inherent to piperidine, which can be crucial for locking in a bioactive conformation.

Diagram: Structural Overlay and Exit Vector Comparison

The following diagram illustrates the structural differences and the resulting exit vectors for substituents placed on each scaffold.

G cluster_piperidine Piperidine Scaffold cluster_spiro 2-Azaspiro[3.3]heptane Scaffold Piperidine R_eq R (Equatorial) Piperidine->R_eq Flexible Exit Vector R_ax R (Axial) Piperidine->R_ax Flexible Exit Vector Spiro R_spiro R Spiro->R_spiro Rigid Exit Vector

Caption: Structural comparison of piperidine's flexible conformers with the rigid 2-azaspiro[3.3]heptane scaffold.

Physicochemical Property Comparison

The choice between these scaffolds significantly impacts key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A critical aspect of this is lipophilicity, often measured as logD at physiological pH (7.4).

Interestingly, replacing a piperidine with a C-linked 2-azaspiro[3.3]heptane can, perhaps counterintuitively, lower lipophilicity despite the addition of a carbon atom. This phenomenon is often rationalized by an increase in the basicity (pKa) of the spirocyclic nitrogen. The nitrogen's lone pair is less sterically hindered and more available for protonation, leading to a higher proportion of the charged species at pH 7.4, which reduces the overall distribution into an organic phase.[9] However, for N-linked substitutions, the logD can increase as expected with the addition of carbon.[9]

PropertyPiperidine2-Azaspiro[3.3]heptaneRationale for Difference & Impact on Drug Design
Molecular Weight 85.15 g/mol 97.16 g/mol [10]The spirocycle adds a carbon, increasing MW. This is a minor consideration for "scaffold hopping" but contributes to overall ligand efficiency calculations.
pKa (of conjugate acid) ~11.22[6]Generally higher than piperidineThe spirocyclic structure can increase the basicity of the nitrogen, impacting ionization at physiological pH and potentially improving aqueous solubility.[9]
Calculated logP (clogP) Variable (base: ~1.1)Variable (base: ~0.7)[10]The rigid, compact structure of the spirocycle can lead to a lower calculated lipophilicity compared to the more "greasy" flexible piperidine.
Measured logD at pH 7.4 Highly context-dependentCan be lower than piperidine analogues[9][11]Increased basicity leads to greater ionization, reducing lipophilicity. This can be a key strategy for reducing off-target CNS penetration or improving solubility.[9]
3D Shape Flexible (Chair/Boat)[6]Rigid, SphericalThe defined 3D shape of the spirocycle can enhance target selectivity and reduce the entropic cost of binding.[3]

Part 2: Performance in a Medicinal Chemistry Context

Theoretical properties are only valuable if they translate into measurable improvements in a biological setting. The primary driver for adopting the 2-azaspiro[3.3]heptane scaffold is often the pursuit of superior metabolic stability.

Metabolic Stability: A Key Differentiator

Piperidine rings are susceptible to metabolic oxidation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[12] Oxidation often occurs at the carbon atoms alpha to the nitrogen, leading to rapid clearance and poor pharmacokinetic profiles.

The 2-azaspiro[3.3]heptane scaffold often demonstrates significantly improved metabolic stability.[13][14] The quaternary spirocyclic carbon atom is inherently resistant to oxidation. Furthermore, the adjacent carbons within the strained four-membered rings are sterically shielded and less accessible to the active sites of metabolic enzymes. This translates directly to a longer in vivo half-life and improved drug exposure.[14]

One study directly comparing model compounds found that while a piperidine-containing molecule had an intrinsic clearance (Clint) of 14 µL/min/mg in human liver microsomes, the corresponding 2-azaspiro[3.3]heptane analogue had a Clint of 53 µL/min/mg.[11][15] It is important to note that while the spirocycle often improves stability, the specific substitution pattern and overall molecular context are critical, and results can vary.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay

To provide a self-validating system, this protocol describes a standard method for assessing metabolic stability using human liver microsomes (HLM). The objective is to quantify the rate of disappearance of the parent compound over time.

Principle: The test compound is incubated with pooled HLM, a subcellular fraction containing a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH, which is essential for CYP activity.[12][16] Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the test compound is measured by LC-MS/MS.

Diagram: Metabolic Stability Assay Workflow

Caption: Workflow for the in vitro human liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound (and positive/negative controls like Verapamil and Warfarin) in DMSO. Create a 100 µM intermediate dilution in acetonitrile.

    • NADPH Regenerating System (or Cofactor Stock): Prepare a concentrated stock of NADPH (e.g., 20 mM in buffer). Keep on ice.[17]

    • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analogue) at a fixed concentration in acetonitrile. This is used to control for variations in sample processing and instrument response.

    • Human Liver Microsomes (HLM): Obtain pooled HLM from a reputable supplier. Thaw quickly in a 37°C water bath immediately before use and keep on ice.[18]

  • Incubation Procedure:

    • Causality: The final incubation concentration of the test compound is typically 1 µM to ensure that enzyme kinetics are not saturated (i.e., the concentration is below the Michaelis-Menten constant, Km).[16]

    • In a 96-well plate, add buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.[12]

    • Add the test compound to reach a final concentration of 1 µM. The final DMSO concentration should be <0.5% to avoid enzyme inhibition.[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to a final concentration of 1 mM. The T=0 time point aliquot should be removed immediately before adding NADPH.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from each well.

    • Immediately add the aliquot to a separate plate containing a 3-5 fold volume of ice-cold acetonitrile with the internal standard.[16][17]

    • Causality: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and causes the proteins to precipitate out of solution.

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the peak area of the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the resulting line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Conclusion and Outlook

The choice between a piperidine and a 2-azaspiro[3.3]heptane scaffold is a strategic decision in drug design, not a simple substitution. Piperidine remains a valuable, flexible, and synthetically accessible scaffold. Its conformational adaptability can be beneficial in the early stages of hit-finding when the precise binding mode is unknown.

However, when medicinal chemistry programs seek to optimize properties and overcome liabilities, the 2-azaspiro[3.3]heptane scaffold presents a compelling, modern alternative. Its inherent rigidity provides a pathway to enhanced selectivity and potency by locking in a bioactive conformation.[8] Most critically, its demonstrated ability to improve metabolic stability by sterically shielding metabolic soft spots offers a robust solution to the pervasive challenge of rapid drug clearance.[13][14] The potential to modulate lipophilicity and solubility through its increased basicity further adds to its utility.[9] As synthetic routes to these spirocycles become more accessible, their application as a tool to create more durable, specific, and effective therapeutics is set to expand significantly.[19]

References

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health (NIH). [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Piperidine. Wikipedia. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]

  • Novel Class of Piperidine Bioisosteres. Mykhailiuk Chem. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. [Link]

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid. PubChem. [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. [Link]

Sources

A-Comparative-Guide-to-2-Azaspiro[3.3]heptane:-Enhancing-Pharmacokinetic-Properties-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer superior pharmacokinetic (PK) properties to drug candidates is a paramount objective. Among the innovative saturated heterocycles, 2-azaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement for traditional cyclic amines like piperidine and azetidine. This guide provides an in-depth comparison of 2-azaspiro[3.3]heptane with these conventional scaffolds, supported by experimental data, to illuminate its advantages in optimizing drug metabolism and pharmacokinetic (DMPK) profiles.

The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The incorporation of three-dimensional (3D) structural motifs is a key strategy to escape the "flatland" of aromatic compounds and improve the drug-like properties of new chemical entities. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined 3D geometry. The 2-azaspiro[3.3]heptane scaffold, in particular, has garnered significant attention for its ability to improve aqueous solubility, metabolic stability, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1][2][3]

The rationale behind replacing a traditional scaffold like piperidine with 2-azaspiro[3.3]heptane lies in the concept of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance a desired biological or physiological effect. In this context, 2-azaspiro[3.3]heptane offers a unique spatial arrangement of atoms that can positively influence interactions with metabolic enzymes and transporters, leading to an improved PK profile.[3][4]

Comparative Physicochemical and Pharmacokinetic Properties

The decision to incorporate a 2-azaspiro[3.3]heptane moiety is often driven by the need to address specific liabilities associated with more conventional scaffolds, such as high lipophilicity or metabolic instability. The following table summarizes a comparison of key properties between 2-azaspiro[3.3]heptane and piperidine, a commonly used saturated heterocycle.

PropertyPiperidine2-Azaspiro[3.3]heptaneRationale for Improvement
Lipophilicity (logD) HigherGenerally LowerThe spirocyclic nature and increased sp3 character can lead to a more favorable logD, which is often associated with improved solubility and reduced off-target effects.[4][5]
Metabolic Stability Susceptible to CYP-mediated oxidationGenerally ImprovedThe rigid, strained ring system of 2-azaspiro[3.3]heptane can sterically hinder access by metabolic enzymes, leading to a longer half-life and reduced clearance.[4][5]
Aqueous Solubility ModerateOften HigherThe introduction of a spirocenter can disrupt crystal packing and increase polarity, leading to enhanced aqueous solubility, a critical factor for oral bioavailability.[1][4]
Basicity (pKa) ~11.2~11.3The basicity is often comparable to piperidine, allowing for the maintenance of key interactions with the target protein while benefiting from the improved physicochemical properties.[4]

Note: The exact values for these properties can vary depending on the specific substitutions on the core scaffold.

Experimental data from a study comparing analogs of the local anesthetic Bupivacaine, where the piperidine ring was replaced with 2-azaspiro[3.3]heptane, demonstrated a reduction in lipophilicity (logD from 1.6 to 1.2) and a notable impact on metabolic stability.[4] While in this specific case the metabolic stability decreased, it highlights the significant influence of the scaffold on DMPK properties and the potential for optimization.[4]

Visualizing the Structural Advantage

The structural differences between piperidine and 2-azaspiro[3.3]heptane and their influence on key molecular properties can be visualized as follows:

G cluster_0 Traditional Scaffold cluster_1 Improved Scaffold Piperidine Piperidine High_Lipophilicity High_Lipophilicity Piperidine->High_Lipophilicity Leads to Metabolic_Lability Metabolic_Lability Piperidine->Metabolic_Lability Can exhibit Azaspiroheptane 2-Azaspiro[3.3]heptane Lower_Lipophilicity Lower Lipophilicity Azaspiroheptane->Lower_Lipophilicity Offers Improved_Stability Improved Metabolic Stability Azaspiroheptane->Improved_Stability Provides Higher_Solubility Higher Aqueous Solubility Azaspiroheptane->Higher_Solubility Enhances Replacement Bioisosteric Replacement

Caption: Bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane.

Experimental Protocols for Pharmacokinetic Profiling

To experimentally validate the improved pharmacokinetic properties of a compound containing a 2-azaspiro[3.3]heptane moiety, a series of in vitro ADME assays are typically performed. Below are detailed protocols for two fundamental experiments: the in vitro metabolic stability assay and the parallel artificial membrane permeability assay (PAMPA).

This assay is crucial for determining a compound's intrinsic clearance and predicting its in vivo hepatic clearance.[6][7]

Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known high clearance)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching and analysis

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Setup: In a microcentrifuge tube or 96-well plate, pre-warm the HLM suspension in phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the HLM suspension to reach the desired final concentration and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube or well containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration.

Caption: Workflow for an in vitro metabolic stability assay.

PAMPA is a high-throughput assay used to predict passive membrane permeability, a key factor in oral absorption.[8][9][10][11]

Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Test compound and control compounds (high and low permeability)

  • Phosphate buffered saline (PBS), pH 7.4 and an acidic buffer (e.g., pH 5.0)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.

  • Compound Preparation: Prepare solutions of the test and control compounds in the appropriate buffer in the donor plate.

  • Assay Assembly: Fill the acceptor plate with the corresponding buffer. Place the donor plate on top of the acceptor plate to form a "sandwich," allowing the coated membrane to be in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Conclusion

The strategic incorporation of the 2-azaspiro[3.3]heptane scaffold represents a significant advancement in medicinal chemistry, offering a powerful tool to overcome common pharmacokinetic challenges. Its unique three-dimensional structure can lead to improved metabolic stability, enhanced aqueous solubility, and a more favorable lipophilicity profile when compared to traditional cyclic amines like piperidine. By leveraging the experimental protocols outlined in this guide, researchers can effectively evaluate and validate the pharmacokinetic benefits of this novel scaffold, ultimately accelerating the development of safer and more effective therapeutics.

References

  • Kerns, E. H., & Di, L. (2003). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 92(6), 1214-1223. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. [Link]

  • Kerns, E. H., et al. (2004). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug candidates. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 879-888. [Link]

  • Fortuna, A., Alves, G., & Falcão, A. (2007). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Current Topics in Pharmacology, 11(2), 63-76. [Link]

  • Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Wang, H., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Patil, S. K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 59-71. [Link]

  • OUCI. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set…. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Carreira, E. M., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(45), 11253-11257. [Link]

  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and piperidine as 4-substituted piperidine surrogates. Tetrahedron Letters, 53(1), 18-21. [Link]

  • Mykhailiuk, P. K. (2020). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Physicochemical Descriptors Related to ADME Properties. [Link]

  • Mykhailiuk, P. K. (2021). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • MDPI. (n.d.). Refined ADME Profiles for ATC Drug Classes. [Link]

  • Cambridge MedChem Consulting. (2019). ADME Properties. [Link]

  • Carreira, E. M., et al. (2013). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 15(22), 5894-5897. [Link]

  • National Center for Biotechnology Information. (n.d.). ADME Properties in Drug Delivery. [Link]

Sources

A Comparative Guide to 2-Azaspiro[3.3]heptane and Other Spirocyclic Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the pursuit of novel chemical space and improved drug-like properties has led to a paradigm shift towards three-dimensional (3D) molecular architectures.[1][2] Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution.[3][4] Their inherent rigidity and defined three-dimensional arrangement of atoms offer a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[4][5][6]

Among the diverse array of spirocyclic scaffolds, the 2-azaspiro[3.3]heptane motif has garnered significant attention as a versatile building block in modern drug discovery.[7][8][9] This guide provides an in-depth comparison of 2-azaspiro[3.3]heptane with other key spirocyclic amines, offering insights into their strategic application in medicinal chemistry, supported by experimental data and established protocols.

The Strategic Advantage of Spirocyclic Amines

The incorporation of spirocyclic amines into drug candidates is driven by several key advantages over their linear or monocyclic counterparts:

  • Enhanced Three-Dimensionality (3D): Spirocycles introduce a high fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with increased clinical success rates.[5] This 3D nature allows for more precise and multi-directional interactions with biological targets.[3]

  • Conformational Rigidity: The constrained nature of spirocycles reduces the entropic penalty upon binding to a target, potentially leading to higher potency. This rigidity also provides predictable vectors for substituent placement, aiding in structure-based drug design.[1][3]

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties such as solubility, lipophilicity (LogP/LogD), and metabolic stability.[4][5][6]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property.[1]

Focus on 2-Azaspiro[3.3]heptane: A Modern Bioisostere

The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable bioisostere for commonly used saturated heterocycles like piperidine.[7][8][10] Bioisosteric replacement is a powerful strategy in drug design to fine-tune the properties of a lead compound while maintaining its biological activity.

Structural and Physicochemical Properties

2-Azaspiro[3.3]heptane is a saturated heterocyclic compound with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol .[11] Its rigid, bicyclic structure, composed of two fused azetidine rings, distinguishes it from the more flexible piperidine.

dot graph "2_Azaspiro_3_3_heptane_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; N [label="N", pos="0,0.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C", pos="-1,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="1,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="1,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="0,-2.5!", fontcolor="#202124"]; N -- C1; N -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; } caption: "Structure of 2-Azaspiro[3.3]heptane"

A key feature of 2-azaspiro[3.3]heptane is its ability to modulate lipophilicity in a non-intuitive manner. While the net addition of a carbon atom compared to a simple amine might be expected to increase lipophilicity, the introduction of the spirocyclic center can, in many cases, lower the measured logD₇.₄.[12] This phenomenon is often attributed to an increase in the basicity of the nitrogen atom.[12]

Comparative Analysis: 2-Azaspiro[3.3]heptane vs. Other Spirocyclic Amines

The choice of a spirocyclic amine in a drug discovery program depends on the specific goals of the optimization process. Here, we compare 2-azaspiro[3.3]heptane with other relevant spirocyclic amines.

Spirocyclic Amine Structure Key Features & Applications Notable Physicochemical Properties
2-Azaspiro[3.3]heptane A bicyclic amine with two fused four-membered rings.Widely used as a bioisostere for piperidine, often improving metabolic stability and modulating lipophilicity.[7][8][10]Can decrease logD despite the addition of a carbon atom due to increased basicity.[12]
2,6-Diazaspiro[3.3]heptane Contains two nitrogen atoms in the spirocyclic core.A bioisostere for piperazine, offering a rigid scaffold with two points for diversification.[10]Generally exhibits lower lipophilicity compared to piperazine analogs.[12]
2-Oxa-6-azaspiro[3.3]heptane An oxygen atom replaces a carbon in one of the rings.A bioisostere for morpholine, often leading to improved aqueous solubility and metabolic stability.[13]Increased polarity due to the oxygen atom contributes to lower lipophilicity.
7-Azaspiro[3.5]nonane A larger spirocycle with a four-membered and a six-membered ring.Provides a larger, more lipophilic scaffold for exploring different chemical space.[14]Generally more lipophilic than azaspiro[3.3]heptane.[14]
Experimental Data: Case Studies in Medicinal Chemistry

The practical utility of 2-azaspiro[3.3]heptane and its analogs is best illustrated through real-world examples in drug discovery programs.

Case Study 1: Fetal Hemoglobin Inducers

In the development of orally bioavailable fetal hemoglobin (HbF) inducers for the treatment of β-hemoglobinopathies, a series of 2-azaspiro[3.3]heptane derivatives were synthesized and optimized.[15] The lead compound, derivative 18 , demonstrated a significant dose-dependent increase in globin switching in cynomolgus monkeys and exhibited a favorable safety profile compared to hydroxyurea.[15] The rigid 2-azaspiro[3.3]heptane core was crucial for achieving the desired biological activity and pharmacokinetic properties.[15]

Case Study 2: Modulating Lipophilicity and hERG Activity

In the optimization of polyketide synthase 13 (pks13) thioesterase domain inhibitors, the replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety led to a reduction in lipophilicity and basicity.[16] This modification also decreased off-target activity at the hERG channel, a common liability for lipophilic amines.[16]

Experimental Protocols: Synthesis of Spirocyclic Amines

The increasing availability of synthetic methodologies has made spirocyclic amines more accessible to medicinal chemists.[4][6]

General Synthetic Strategy for 2,6-Diazaspiro[3.3]heptanes

A practical route to 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde with primary amines or anilines, followed by cyclization.[17]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; start [label="1-Benzyl-3-chloromethylazetidine-3-carbaldehyde", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Reductive Amination\n(Primary Amine, NaBH(OAc)₃)"]; intermediate [label="N-Substituted (1-benzyl-3-chloromethylazetidin-3-yl)methanamine"]; step2 [label="Cyclization\n(Base, e.g., t-BuOK)"]; end [label="2-Benzyl-6-substituted-2,6-diazaspiro[3.3]heptane", shape=ellipse, fillcolor="#34A853"]; start -> step1 -> intermediate -> step2 -> end; } caption: "General workflow for 2,6-diazaspiro[3.3]heptane synthesis."

Step-by-Step Protocol:

  • Reductive Amination:

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in a suitable solvent (e.g., dichloroethane), add the primary amine and one equivalent of acetic acid.

    • Stir the mixture at room temperature to form the iminium ion.

    • Add sodium triacetoxyborohydride and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Cyclization:

    • Dissolve the crude product from the previous step in a suitable solvent (e.g., THF).

    • Add a strong base, such as potassium tert-butoxide (t-BuOK), and heat the reaction mixture.

    • Monitor the reaction for the formation of the spirocyclic product.

    • Upon completion, cool the reaction, filter to remove any inorganic salts, and concentrate the filtrate.

    • Purify the final product by column chromatography.

Conclusion and Future Perspectives

Spirocyclic amines, with 2-azaspiro[3.3]heptane as a prominent example, have firmly established their place as valuable tools in modern medicinal chemistry. Their unique structural and physicochemical properties offer a compelling strategy to address many of the challenges encountered in drug discovery, including potency, selectivity, and ADME properties. As synthetic methodologies continue to evolve and our understanding of the structure-property relationships of these scaffolds deepens, we can expect to see an even greater number of spirocycle-containing drugs entering clinical development and ultimately benefiting patients. The strategic incorporation of these three-dimensional fragments is a key element in the ongoing "escape from flatland" and the quest for the next generation of innovative medicines.[18]

References

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. ()
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. ()
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online. ()
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. ()
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed. ()
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books. ()
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ()
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ()
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. ()
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. ()
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
  • 1-Substituted 2-azaspiro[3.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study).
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed. ()
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchG
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Journal of Agricultural and Food Chemistry - ACS Public
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. ()
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. ()
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed. ()
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.. ()
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. ()
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba. ()
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed. ()
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)
  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem. ()
  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Public
  • 2-Azaspiro[3.3]heptan-3-amine | C6H12N2 | CID 173890962 - PubChem. ()
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery - Benchchem. ()
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem. ()

Sources

The Ascendance of a Strained Scaffold: Validating 2-Azaspiro[3.3]heptane as a Bioisostere for 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Replacement

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, found in the structure of over one hundred FDA-approved drugs.[1] Its prevalence, however, is matched by a continuous search for novel bioisosteres that can replicate its key structural and pharmacophoric features while offering advantages in physicochemical and pharmacokinetic properties. One of the most promising and increasingly adopted bioisosteres for the 4-substituted piperidine motif is the 2-azaspiro[3.3]heptane scaffold.[2] This guide provides an in-depth, evidence-based comparison of these two cyclic amines, offering insights for researchers, scientists, and drug development professionals on when and why to consider this strategic bioisosteric replacement.

The Rationale for Bioisosteric Replacement: Beyond the Piperidine Privileged Scaffold

The concept of bioisosterism, the exchange of a functional group within a biologically active molecule for another with similar physical or chemical properties, is a powerful strategy in drug design. The goal is to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to create a more effective and safer therapeutic agent. While the piperidine ring is a "privileged scaffold" due to its favorable physicochemical properties and synthetic accessibility, it is not without its liabilities.[3] Metabolism, particularly oxidation at the positions alpha to the nitrogen, can be a significant clearance pathway. Furthermore, the conformational flexibility of the piperidine ring, while often beneficial for receptor binding, can sometimes lead to off-target effects.

The 2-azaspiro[3.3]heptane scaffold has emerged as a compelling alternative due to its unique three-dimensional structure. This strained spirocyclic system offers a rigid framework with well-defined exit vectors for substituents, which can enhance target selectivity.[4] The introduction of this motif can also profoundly impact key drug-like properties, often in a beneficial manner.

Head-to-Head Comparison: Structural and Physicochemical Properties

A key consideration in any bioisosteric replacement is the impact on the molecule's fundamental physicochemical properties. The switch from a 4-substituted piperidine to a 2-azaspiro[3.3]heptane derivative introduces significant changes in molecular shape, basicity, and lipophilicity.

Conformational Rigidity and Vectorial Display

The most striking difference between the two scaffolds is their conformational flexibility. The piperidine ring readily adopts a chair conformation, with substituents at the 4-position occupying either an axial or equatorial position. In contrast, the 2-azaspiro[3.3]heptane is a rigid, puckered system. This rigidity can be advantageous in locking in a bioactive conformation, potentially leading to increased potency and selectivity.

An overlay of the two scaffolds reveals that the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine.[5] This difference in size and the distinct spatial trajectories of the substituents must be carefully considered during the design phase.

cluster_0 Conformational Comparison Piperidine 4-Substituted Piperidine (Flexible Chair Conformation) Azaspiro 2-Azaspiro[3.3]heptane (Rigid Spirocyclic Scaffold) Piperidine->Azaspiro Bioisosteric Replacement

Caption: Bioisosteric replacement of a flexible piperidine with a rigid 2-azaspiro[3.3]heptane.

Lipophilicity (logD) and Basicity (pKa)

The impact of this bioisosteric swap on lipophilicity (logD) and basicity (pKa) is a critical aspect of its validation. Generally, replacing a C-linked 4-substituted piperidine with a 2-azaspiro[3.3]heptane can lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing off-target liabilities.[6] However, for N-linked analogs, an increase in logD has been observed.[6] The basicity of the nitrogen atom is typically similar between the two scaffolds.[1]

Property4-Substituted Piperidine2-Azaspiro[3.3]heptaneRationale for Change
Lipophilicity (logD) VariesGenerally lower for C-linked analogs, higher for N-linked.[6]The spirocyclic nature and altered charge distribution can impact solvation properties.
Basicity (pKa) ~8-11Similar to piperidines.[1]The electronic environment of the nitrogen is comparable.
Aqueous Solubility VariesCan be improved with the introduction of the spirocycle.[7]The more rigid and polar nature of the scaffold can enhance interactions with water.

Table 1. Comparative Physicochemical Properties.

Performance in a Biological Context: Case Studies and In Vitro Data

The true validation of a bioisostere lies in its performance in biological systems. Several studies have demonstrated the successful application of the 2-azaspiro[3.3]heptane scaffold in improving the properties of drug candidates.

A notable example comes from a study on inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Replacement of a piperidine moiety with a 2-azaspiro[3.3]heptane led to analogs with potent inhibitory activity.[8]

Parameter4-Substituted Piperidine Analog2-Azaspiro[3.3]heptane AnalogTarget/AssayReference
Potency (IC50/Ki) VariesCan be maintained, improved, or slightly reduced.Various[8]
Metabolic Stability (t½ in HLM) VariesOften improved.[1]The rigid spirocyclic core can block sites of metabolism.[1]
Permeability (Papp) Generally goodCan be modulated.Caco-2/PAMPA[6]
hERG Inhibition Potential liabilityCan be reduced.Patch Clamp[6]

Table 2. Comparative Biological and ADME Properties.

Experimental Validation: Protocols for Head-to-Head Comparison

To provide a framework for the direct comparison of these two scaffolds, detailed protocols for two key in vitro assays are provided below. These assays are fundamental in early drug discovery for assessing a compound's potential.

Experimental Protocol 1: Competitive Radioligand Binding Assay for a GPCR Target

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a compound for a G-protein coupled receptor (GPCR).

Objective: To compare the binding affinities of a 4-substituted piperidine and its 2-azaspiro[3.3]heptane bioisostere for a specific GPCR target.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand).

  • Unlabeled test compounds (piperidine and 2-azaspiro[3.3]heptane analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation techniques. Determine the protein concentration using a BCA assay.[9]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • Serial dilutions of the unlabeled test compounds.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Cell membrane preparation (e.g., 10-50 µg of protein per well).[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium, with gentle agitation.[9]

  • Filtration: Stop the incubation by rapid vacuum filtration through the 96-well filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[9]

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[9]

  • Data Analysis: Determine the IC50 values (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

start Start reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->reagents plate Mix Components in 96-well Plate reagents->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analysis Data Analysis: - Calculate IC50 - Calculate Ki count->analysis end End analysis->end start Start prepare Prepare HLM, Test Compounds, and NADPH System start->prepare incubate Incubate at 37°C prepare->incubate initiate Initiate Reaction with NADPH incubate->initiate sample Sample at Time Points initiate->sample quench Quench with ACN/Internal Standard sample->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Caption: Workflow for a Microsomal Stability Assay.

Field-Proven Insights and Future Perspectives

The validation of 2-azaspiro[3.3]heptane as a bioisostere for 4-substituted piperidines is an ongoing area of research, but the available data and case studies provide some key takeaways for medicinal chemists:

  • A Tool for Property Modulation: The 2-azaspiro[3.3]heptane scaffold is a valuable tool for fine-tuning the physicochemical and ADME properties of a lead compound. Its ability to often improve metabolic stability and modulate lipophilicity makes it an attractive option for overcoming common drug development hurdles. [1][6]* Not a Universal Replacement: It is crucial to recognize that this is not a "plug-and-play" replacement. The rigid and dimensionally different nature of the spirocycle can significantly impact receptor binding. [5]Careful consideration of the target's binding pocket and the required vectorality of substituents is paramount.

  • Expanding Chemical Space: The use of 2-azaspiro[3.3]heptane and other related spirocyclic systems allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with improved intellectual property positions. [7] As synthetic methodologies for accessing a wider variety of substituted 2-azaspiro[3.3]heptanes continue to be developed, we can expect to see its increased application in drug discovery programs. The continued publication of comparative data will further solidify our understanding of the structure-activity and structure-property relationships governing this valuable bioisosteric replacement.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed December 12, 2025. [Link].

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Accessed December 12, 2025. [Link].

  • Mercell. metabolic stability in liver microsomes. Mercell. Accessed December 12, 2025. [Link].

  • Bortnichuk L, Pashchenko A, Kheilik Y. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published December 9, 2024. [Link].

  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Accessed December 12, 2025. [Link].

  • Kirichok A, Tkachuk H, Kozyriev Y, et al. Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. Published online April 12, 2023. [Link].

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Accessed December 12, 2025. [Link].

  • Wikipedia. Sigma-1 receptor. Wikipedia. Accessed December 12, 2025. [Link].

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Published October 21, 2025. [Link].

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Published April 2023. [Link].

  • The protocol of competitive binding assay. ResearchGate. Accessed December 12, 2025. [Link].

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Published May 1, 2012. [Link].

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Accessed December 12, 2025. [Link].

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Published 2020. [Link].

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. Accessed December 12, 2025. [Link].

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Accessed December 12, 2025. [Link].

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Published October 2, 2019. [Link].

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Published August 1, 2021. [Link].

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Published June 1, 2023. [Link].

Sources

A Comparative Guide to 2-Azaspiro[3.3]heptane and Piperidine Scaffolds: Impact on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a titan. It is the third most frequently used ring structure in pharmaceuticals, celebrated for its favorable physicochemical properties and synthetic accessibility.[1] This six-membered saturated heterocycle is a cornerstone of "privileged scaffolds"—molecular frameworks that can bind to multiple receptor types. However, the very ubiquity of the piperidine ring presents challenges in the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles.

This guide explores a modern alternative that has gained significant traction: the 2-azaspiro[3.3]heptane moiety. First proposed as a piperidine bioisostere in 2010, this strained spirocyclic system offers a unique three-dimensional architecture that can profoundly influence ligand-receptor interactions.[2] We will dissect the structural and physicochemical differences between these two scaffolds, provide experimental evidence of their differential impact on binding affinity, and offer a detailed protocol for researchers to perform such comparative assessments in their own laboratories.

Part 1: Structural & Conformational Analysis - A Tale of Two Shapes

The fundamental difference between piperidine and 2-azaspiro[3.3]heptane lies in their three-dimensional structure and conformational flexibility. This structural variance is the primary driver of differences in binding affinity.

Piperidine: The classic piperidine ring adopts a low-energy chair conformation. Substituents can occupy either axial or equatorial positions, leading to different spatial projections. While conformationally mobile, this flexibility can come at an entropic cost; the ligand must adopt a specific, higher-energy conformation to fit into a binding pocket, which can decrease binding affinity.

2-Azaspiro[3.3]heptane: This scaffold is a rigid, spirocyclic system composed of two fused four-membered azetidine and cyclobutane rings. This rigidity is a key feature; it pre-organizes the molecule into a defined three-dimensional shape, potentially reducing the entropic penalty upon binding. Crucially, the substituents emanate from the core with distinct spatial trajectories, or "exit vectors," compared to piperidine.[2] This allows medicinal chemists to probe novel regions of a receptor's binding site that may be inaccessible to simple piperidine analogues.[3]

Caption: Structural comparison of Piperidine and 2-Azaspiro[3.3]heptane scaffolds.

Part 2: Physicochemical Properties and Their Influence

Bioisosteric replacement is not merely about shape; it also critically involves modulating physicochemical properties to enhance drug-like characteristics. The 2-azaspiro[3.3]heptane scaffold often imparts beneficial changes compared to its piperidine counterpart.

A notable advantage is the frequent reduction in lipophilicity. In many cases, replacing a piperidine with a C-linked 2-azaspiro[3.3]heptane can lower the measured logD (a measure of lipophilicity at physiological pH), despite the net addition of a carbon atom.[3][4] This counterintuitive effect can be rationalized by the increased basicity of the spiro-analogue or conformational effects that shield hydrophobic surfaces.[3][4] Lower lipophilicity is often desirable as it can lead to improved solubility, reduced metabolic degradation, and better overall pharmacokinetic profiles.[5]

Part 3: Impact on Binding Affinity - Case Studies

The theoretical advantages of the 2-azaspiro[3.3]heptane scaffold are validated by experimental data across various receptor systems. The replacement of piperidine can lead to a wide range of outcomes—from modest to dramatic increases in binding affinity, and sometimes decreases, underscoring the importance of empirical testing.

Case Study 1: CXCR2 Antagonists

The C-X-C chemokine receptor 2 (CXCR2) is a target for treating inflammatory diseases. In a study of CXCR2 antagonists, a direct comparison was made between a ligand containing a 4-substituted piperidine and its 2-azaspiro[3.3]heptane analogue. The spirocyclic compound was found to be approximately two-fold more potent than the piperidine version.[3][4] This enhancement in affinity can be attributed to the spirocycle's rigid structure presenting the substituents in a more optimal orientation for interacting with the intracellular binding pocket of the receptor.

Case Study 2: Bupivacaine Analogues

In the development of analogues for the local anesthetic drug Bupivacaine, replacing the core piperidine ring with a 2-azaspiro[3.3]heptane moiety resulted in a new, patent-free compound with significant anesthetic activity, demonstrating that the spirocyclic core can effectively mimic and, in some contexts, improve upon the function of the original piperidine scaffold.[6]

Quantitative Data Summary

The following table summarizes publicly available data comparing the binding affinities or potencies of matched molecular pairs.

TargetPiperidine Analogue (IC₅₀ / Kᵢ)2-Azaspiro[3.3]heptane Analogue (IC₅₀ / Kᵢ)Fold ChangeReference
CXCR2~2x less potent than spiro-analogue~2x more potent than piperidine-analogue~2[3][4]
Dopamine D3 ReceptorPotent~100-fold loss of potency~0.01[4]

Note: This table illustrates that while the spirocyclic scaffold can offer significant advantages (as in the CXCR2 case), it is not a universal solution. The ~100-fold loss of potency observed for a D3 antagonist highlights that the geometric changes can also be detrimental if the original piperidine conformation was optimal for binding.[4]

Part 4: Experimental Workflow for Determining Binding Affinity

To empirically validate the effect of a piperidine-to-azaspiroheptane substitution, a robust and reproducible binding assay is essential. The competitive radioligand binding assay is a gold-standard method for determining the binding affinity (Kᵢ) of an unlabeled test compound.

Principle of the Assay

This assay measures the ability of a non-radioactive test compound (the "competitor," e.g., your azaspiroheptane analogue) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity. By performing this experiment over a range of competitor concentrations, an IC₅₀ value (the concentration of competitor that displaces 50% of the bound radioligand) can be determined. The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[1]

Workflow prep 1. Reagent Preparation - Receptor Membranes - Radioligand (at Kd) - Test Compound Dilutions setup 2. Assay Plate Setup - Total Binding (No Competitor) - Non-Specific Binding (Excess Unlabeled Ligand) - Competition Wells (Test Compound Dilutions) prep->setup Add to 96-well plate incubate 3. Incubation Incubate plate to allow binding to reach equilibrium. setup->incubate separate 4. Separation Rapidly filter plate contents to separate bound from free radioligand. incubate->separate wash 5. Washing Wash filters with ice-cold buffer to remove unbound radioligand. separate->wash count 6. Quantification Measure radioactivity on filters (e.g., Scintillation Counting). wash->count analyze 7. Data Analysis - Plot % Inhibition vs. [Compound] - Fit curve to determine IC50 - Calculate Ki via Cheng-Prusoff count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Step-by-Step Protocol

This protocol provides a general framework. Causality: Each step is designed to isolate and accurately measure the specific binding interaction. Optimization of receptor/protein concentration, incubation time, and buffer conditions is critical and must be performed for each new receptor system.[7][8]

  • Receptor Preparation:

    • Prepare a suspension of cell membranes or purified receptors expressing the target of interest in an appropriate ice-cold assay buffer. The amount of receptor used should be low enough to avoid ligand depletion (typically <10% of the total radioligand added should be bound).[7]

  • Reagent Dilution:

    • Test Compounds: Prepare a serial dilution series of the piperidine and 2-azaspiro[3.3]heptane test compounds in assay buffer. A 10-point, 3-fold or 10-fold dilution series is common.

    • Radioligand: Dilute the radioligand stock in assay buffer to a final concentration at or below its known Kd value.[7] This ensures the assay is sensitive to competition.

    • Non-Specific Binding (NSB) Control: Prepare a solution of a known, high-affinity unlabeled ligand at a saturating concentration (typically 100-1000 times its Kᵢ). This will occupy all specific binding sites.[4]

  • Assay Plate Incubation:

    • In a 96-well plate, combine the reagents in a final volume (e.g., 250 µL) in the following order:

      • Total Binding Wells: Receptor + Radioligand + Assay Buffer.

      • NSB Wells: Receptor + Radioligand + High-Concentration Unlabeled Ligand.

      • Competition Wells: Receptor + Radioligand + Test Compound Dilution.

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[1]

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C).[1] The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove all traces of unbound radioligand.[1] Causality: The washes must be rapid and cold to prevent dissociation of the radioligand from the receptor.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and quantify the trapped radioactivity using a microplate scintillation counter.[5] The output will be in Counts Per Minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding.

    • Plot percent inhibition versus the logarithm of the test compound concentration.

    • Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve to determine the log(IC₅₀), and subsequently the IC₅₀.[4]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Conclusion and Future Perspectives

The 2-azaspiro[3.3]heptane scaffold is a powerful tool in the medicinal chemist's arsenal for overcoming the limitations of traditional piperidine-containing ligands. Its conformational rigidity and novel three-dimensional geometry can lead to significant improvements in binding affinity by reducing the entropic cost of binding and enabling new, favorable interactions within the target binding site. Furthermore, its ability to modulate physicochemical properties like lipophilicity makes it an attractive bioisostere for improving the overall drug-like properties of a lead compound.

However, as the data shows, this substitution is not a guaranteed path to success. The dramatic geometric changes can also disrupt optimal binding interactions. Therefore, the strategic application of this scaffold, guided by structural biology and validated by robust experimental protocols like the one described herein, is paramount. As researchers continue to "escape from flatland," the thoughtful incorporation of 3D-rich spirocyclic scaffolds like 2-azaspiro[3.3]heptane will undoubtedly continue to yield ligands with superior potency, selectivity, and therapeutic potential.

References

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Novel Class of Piperidine Bioisosteres. Mykhailiuk Chem. [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • Binding Affinity. Malvern Panalytical. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - a 2 minute Preview of the Experimental Protocol. JoVE. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. NCBI. [Link]

  • Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators. Frontiers in Pharmacology. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Nonpeptidergic Allosteric Antagonists Differentially Bind to the CXCR2 Chemokine Receptor. CORE. [Link]

  • Nonpeptidergic Allosteric Antagonists Differentially Bind to the CXCR2 Chemokine Receptor. PubMed. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI. [Link]

Sources

A Tale of Two Isomers: A Comparative Analysis of 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. The "escape from flatland"—a strategic shift away from planar, aromatic systems towards three-dimensional saturated heterocycles—has led to a surge of interest in strained spirocyclic systems.[1][2][3] Among these, the azaspiro[3.3]heptane framework has emerged as a particularly valuable motif. Its rigid structure offers predictable substituent vector positioning, while its non-planar nature can enhance aqueous solubility and metabolic stability.[3][4]

This guide provides a detailed comparative analysis of two key isomers: 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. As bioisosteres of the ubiquitous piperidine ring, these scaffolds present distinct structural nuances that translate into significant differences in their synthesis, properties, and ultimate application in drug design.[5][6][7][8][9] This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select the optimal isomer for their specific therapeutic targets.

Synthetic Accessibility: Divergent Pathways to a Strained Core

The synthetic routes to 1- and 2-azaspiro[3.3]heptane are distinct, reflecting the different placement of the nitrogen atom within the spirocyclic core. Understanding these synthetic pathways is crucial for assessing the feasibility of scaffold incorporation and the potential for analogue library generation.

Synthesis of 1-Azaspiro[3.3]heptane

A robust and frequently employed method for the synthesis of the 1-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition reaction.[5][6][7][8] The key steps are outlined below:

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane

  • [2+2] Cycloaddition: An endocyclic alkene is reacted with chlorosulfonyl isocyanate (Graf isocyanate, ClO₂S-NCO) in a thermal [2+2] cycloaddition to yield a spirocyclic β-lactam. The choice of solvent and temperature is critical to ensure efficient and selective cycloaddition.

  • Reduction of the β-Lactam: The resulting spirocyclic β-lactam is then reduced to the corresponding 1-azaspiro[3.3]heptane. Alane (AlH₃) is a commonly used reducing agent for this transformation due to its high efficacy in reducing amides.[5][6][7][8]

This two-step sequence provides a reliable entry point to the 1-azaspiro[3.3]heptane scaffold and has been successfully applied on a gram scale.[10]

G cluster_0 Synthesis of 1-Azaspiro[3.3]heptane Endocyclic_Alkene Endocyclic Alkene Spirocyclic_β-Lactam Spirocyclic β-Lactam Endocyclic_Alkene->Spirocyclic_β-Lactam [2+2] Cycloaddition Graf_Isocyanate Graf Isocyanate (ClO₂S-NCO) Graf_Isocyanate->Spirocyclic_β-Lactam Alane_Reduction Alane (AlH₃) Reduction Spirocyclic_β-Lactam->Alane_Reduction 1-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Alane_Reduction->1-Azaspiro[3.3]heptane

Caption: Synthetic route to 1-azaspiro[3.3]heptane.

Synthesis of 2-Azaspiro[3.3]heptane

The synthesis of 2-azaspiro[3.3]heptane often commences from a pre-formed azetidine ring, followed by the construction of the spiro-fused cyclobutane ring. A practical route has been described involving reductive amination followed by cyclization.[11]

Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane Derivatives

  • Starting Material: The synthesis can begin with a readily available azetidine derivative, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.

  • Reductive Amination: The aldehyde is reacted with a primary amine or aniline in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the corresponding secondary amine.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, typically promoted by a base like potassium tert-butoxide, to afford the 2,6-diazaspiro[3.3]heptane derivative (a closely related analogue). A similar strategy can be adapted for the synthesis of the parent 2-azaspiro[3.3]heptane.

This approach is amenable to library synthesis, allowing for the introduction of diversity at the 2-position of the spirocycle.[11]

G cluster_1 Synthesis of 2-Azaspiro[3.3]heptane Derivatives Azetidine_Aldehyde Azetidine-3-carbaldehyde derivative Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Azetidine_Aldehyde->Reductive_Amination Primary_Amine Primary Amine/Aniline Primary_Amine->Reductive_Amination Cyclization_Intermediate Cyclization Intermediate Reductive_Amination->Cyclization_Intermediate Base_Mediated_Cyclization Base-mediated Cyclization (e.g., t-BuOK) Cyclization_Intermediate->Base_Mediated_Cyclization 2-Azaspiro[3.3]heptane_Derivative 2-Azaspiro[3.3]heptane Derivative Base_Mediated_Cyclization->2-Azaspiro[3.3]heptane_Derivative

Caption: Synthetic route to 2-azaspiro[3.3]heptane derivatives.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference in the nitrogen atom's position between the two isomers leads to measurable variations in their key physicochemical properties. These properties are critical determinants of a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
pKa 11.210.710.4
clogP 1.10.70.8
logD (pH 7.4) -1.4-2.0-1.8
Aqueous Solubility (µM) >200>200>200
Metabolic Stability (t½ in HLM, min) 1361213
Data for model compounds presented in Angew. Chem. Int. Ed. 2023, 62, e202311583.[8]

Key Observations and Mechanistic Insights:

  • Basicity (pKa): Both azaspiro[3.3]heptane isomers are slightly less basic than piperidine. This can be attributed to the increased s-character of the nitrogen lone pair due to the strained four-membered ring system, which makes the lone pair less available for protonation.

  • Lipophilicity (clogP and logD): Both isomers exhibit lower lipophilicity (lower clogP and logD at pH 7.4) compared to piperidine.[8] This is a significant advantage in modern drug discovery, where high lipophilicity is often associated with off-target toxicity and poor pharmacokinetic properties. The increased polarity and reduced surface area of the compact spirocyclic systems contribute to this favorable property. Notably, an analysis of various azaspiro[3.3]heptanes has shown that their introduction in place of more common heterocycles can lower the measured logD7.4 by as much as -1.0.[12][13] However, it is important to note that N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD7.4, a finding consistent with the addition of a carbon atom.[12][13]

  • Aqueous Solubility: The high aqueous solubility of both isomers is a direct consequence of their lower lipophilicity and the presence of the basic nitrogen atom, which can be protonated at physiological pH.

  • Metabolic Stability: The experimental data indicates that the parent 1- and 2-azaspiro[3.3]heptane scaffolds are significantly less stable in human liver microsomes (HLM) compared to piperidine.[8] This may seem counterintuitive, as spirocycles are often introduced to enhance metabolic stability by blocking potential sites of metabolism. However, the high ring strain of the azetidine moieties may render them more susceptible to enzymatic degradation in this specific context. It is crucial to note that metabolic stability is highly dependent on the substitution pattern and the overall molecular context. For instance, the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety in the drug candidate AZD1979 led to a significant reduction in turnover in human liver microsomes.[12]

Conformational Analysis and Structural Features

X-ray crystallographic studies have provided valuable insights into the three-dimensional structure of azaspiro[3.3]heptanes. The azetidine rings in these systems can exhibit marked ring puckering.[14] This conformational rigidity is a key feature that distinguishes them from the more flexible piperidine ring, which exists in a dynamic equilibrium of chair conformations. The well-defined spatial orientation of substituents on the azaspiro[3.3]heptane core allows for more precise and selective interactions with biological targets.[4]

The 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine ring, which can alter the trajectory of substituents and allow for the exploration of new chemical space.[15]

G cluster_0 Structural Comparison cluster_1 Key Features 1-Aza 1-Azaspiro[3.3]heptane (Nitrogen at spiro-carbon) 2-Aza 2-Azaspiro[3.3]heptane (Nitrogen adjacent to spiro-carbon) Rigidity High Rigidity Predictable Vectors 1-Aza->Rigidity confers 3D_Shape Enhanced 3D Character 1-Aza->3D_Shape possesses Piperidine Piperidine (Flexible chair conformations) 2-Aza->Rigidity confers 2-Aza->3D_Shape possesses Flexibility Conformational Flexibility Piperidine->Flexibility exhibits

Caption: Conceptual comparison of structural features.

Applications in Medicinal Chemistry: Bioisosteric Replacement and Beyond

Both 1- and 2-azaspiro[3.3]heptane have been successfully employed as bioisosteres for piperidine and other saturated heterocycles in drug discovery programs.[5][8][9][16] The choice between the two isomers depends on the desired vector orientation of substituents and the specific interactions with the target protein.

  • 1-Azaspiro[3.3]heptane: This isomer has been validated as a bioisostere of piperidine, with the incorporation of this core into the anesthetic drug bupivacaine resulting in a new analogue with high activity.[5][7] This demonstrates its potential to mimic the biological activity of piperidine-containing drugs while potentially offering improved properties.

  • 2-Azaspiro[3.3]heptane: The 2-azaspiro[3.3]heptane motif has also gained significant traction in medicinal chemistry.[8][16] For example, a derivative of this scaffold was incorporated into the structure of AZD1979, a drug candidate developed by AstraZeneca.[4][12] Furthermore, this scaffold is considered a valuable template for creating structural surrogates for 4-substituted piperidines.[15]

The application of these scaffolds allows for the generation of novel intellectual property and the exploration of previously inaccessible chemical space.[5][17]

Conclusion

The comparative analysis of 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane reveals two powerful and distinct tools in the medicinal chemist's arsenal. While both isomers offer the advantages of increased three-dimensionality and reduced lipophilicity compared to traditional scaffolds like piperidine, their unique synthetic routes, subtle differences in physicochemical properties, and distinct substituent vector trajectories necessitate a careful and informed selection process.

The 1-azaspiro[3.3]heptane isomer, with its nitrogen at the spirocenter, provides a direct mimic of a quaternary substituted piperidine nitrogen, while the 2-azaspiro[3.3]heptane offers a different spatial arrangement that can be advantageous for targeting specific pockets in a protein binding site. The lower intrinsic metabolic stability of the parent scaffolds highlights the importance of evaluating these cores within the context of the entire molecule, where substitution patterns can dramatically influence their pharmacokinetic profiles.

Ultimately, the choice between these two isomers will be guided by the specific goals of the drug discovery program. By understanding the nuances presented in this guide, researchers can leverage the unique properties of each azaspiro[3.3]heptane isomer to design next-generation therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles.

References

  • Mikhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(8), 1744-1747. [Link]

  • Mikhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Scilit. [Link]

  • Morandi, B., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(20), 3894-3902. [Link]

  • Mikhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • Kirichok, A. A., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2023). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Morandi, B., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Hamza, D., & Scott, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(11), 1999-2001. [Link]

  • Mikhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Grygorenko, O. O. (2023). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1141-1146. [Link]

  • Rej, S., & Pae, A. N. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Mykhailiuk, P. K. (2023). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • PubChem. (n.d.). 6-Oxa-1-azaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1‐Substituted 2‐azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-Di(propan-2-yl)-2-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1211586-09-2). As a key building block and PROTAC linker in modern drug discovery, ensuring its proper disposal is paramount for laboratory safety and environmental stewardship.[1][2][3] The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage waste streams containing this compound, supplementing but not replacing institutional and local regulatory requirements.

Hazard Identification and Immediate Safety Protocols

Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified with several hazards that necessitate careful handling during both use and disposal.[4]

Table 1: GHS Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS CodeSignal WordRequired PPE
Acute Toxicity, Oral (Category 4)H302WarningLab coat, Protective gloves
Skin Irritation (Category 2)H315WarningLab coat, Protective gloves (e.g., nitrile)
Serious Eye Irritation (Category 2A)H319WarningSafety goggles with side-shields or face shield
Respiratory Tract Irritation (Category 3)H335WarningUse only in a well-ventilated area or chemical fume hood

Causality Behind PPE Selection: The requirement for gloves and a lab coat is a direct response to the compound's classification as a skin irritant (H315).[4][5] Safety goggles are mandatory to prevent contact with the eyes, which can cause serious irritation (H319).[1][4][5] Handling the solid form, which can generate dust, or any solutions in a fume hood mitigates the risk of respiratory irritation (H335).[1][4]

First Aid and Emergency Response

In the event of exposure, immediate and correct action is critical.

  • If Inhaled: Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[4]

  • If on Skin: Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4][5]

  • If in Eyes: Rinse cautiously and thoroughly with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[4][5]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

The Core Principle of Disposal: Regulatory Adherence

The single most important directive for chemical disposal is P501: Dispose of contents/container in accordance with local regulation .[4][6] This guide provides a framework based on common best practices, but it is not a substitute for the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department and your local or national government regulations. Always consult these entities before initiating any disposal procedure.

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most effective way to ensure safe, compliant, and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.[7]

Solid Waste Stream

This stream includes any material in a solid phase that is contaminated with the compound.

  • Identify Solid Waste: This includes:

    • Expired or unused this compound powder.

    • Contaminated disposables such as weigh boats, filter papers, gloves, and paper towels or wipes used for minor cleanups.[8]

  • Select Container: Obtain a designated hazardous solid waste container from your EHS department. This is typically a rigid, sealable container or a properly supported waste bag.

  • Collection: Place all identified solid waste directly into this container. Do not mix with liquid waste or non-hazardous trash.

  • Labeling and Storage: Securely seal the container and label it clearly with "Hazardous Waste" and the full chemical name: "this compound". Store in a designated satellite accumulation area away from incompatible materials.[8]

Aqueous/Liquid Waste Stream

This stream includes all solutions containing the dissolved compound.

  • Identify Liquid Waste: This includes:

    • Reaction mixtures containing the compound.

    • Aqueous solutions from extractions or washes.

    • Rinsate from the decontamination of non-disposable labware (see Section 3.3).

  • Select Container: Use a designated, compatible, and leak-proof hazardous liquid waste container (e.g., a carboy). Ensure it is properly vented if necessary, though this is not typically required for non-volatile aqueous solutions.

  • Collection: Carefully pour all aqueous solutions containing the compound into the designated container.

    • Critical Note: Due to the potential for environmental harm from related compounds, never dispose of these solutions down the sanitary sewer.[6][8]

  • Labeling and Storage: Securely cap the container. Label it clearly with "Hazardous Waste," the chemical name, and an approximate concentration or composition. Store in secondary containment within a designated satellite accumulation area.[8]

Contaminated Labware

Properly managing contaminated labware is crucial to prevent unintended exposure and cross-contamination.

  • Disposable Labware: Items such as pipette tips, plastic tubes, and vials that have come into contact with the compound should be disposed of as solid waste (see Section 3.1).[8]

  • Non-Disposable Labware (e.g., Glassware):

    • Step 1: Initial Decontamination: Rinse the glassware three times with a suitable solvent (e.g., ethanol or isopropanol).

    • Step 2: Collect Rinsate: Crucially, this initial rinsate must be collected and disposed of as hazardous liquid waste (see Section 3.2).[8] This step is what transfers the hazard from the glassware surface to a contained waste stream.

    • Step 3: Final Cleaning: After the triple rinse, the glassware can be washed according to standard laboratory procedures.

    • Step 4: Empty Chemical Bottles: The original container of the chemical must also be decontaminated before disposal. Triple rinse the empty container with a suitable solvent, collecting the rinsate as hazardous liquid waste.[9] After rinsing and allowing it to dry, deface or remove the original label and dispose of the container as non-hazardous glass or plastic waste, in accordance with institutional policy.[7][9]

Spill Management Protocol

In the event of a spill, a prepared and systematic response is essential to ensure personnel safety.

  • Control and Evacuate: Restrict access to the spill area to prevent further exposure. If the spill is large or involves dust, evacuate the immediate area.[6]

  • Communicate: Inform your lab supervisor and EHS department immediately.

  • Protect: Don appropriate PPE, including safety goggles, a lab coat, and double gloves. For significant powder spills, respiratory protection may be necessary.

  • Contain and Clean:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated solid hazardous waste container.[6]

    • For Liquid Spills: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand).

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. All cleaning materials—absorbent pads, contaminated gloves, wipes—must be collected and disposed of as solid hazardous waste.[8]

Waste Disposal Decision Workflow

The following diagram illustrates the logical workflow for segregating waste generated from activities involving this compound.

G material Material for Disposal is_solid Is it a solid or contaminated disposable? material->is_solid is_liquid Is it an aqueous solution or solvent rinsate? is_solid->is_liquid No solid_waste Collect in Labeled SOLID HAZARDOUS WASTE Container is_solid->solid_waste Yes is_labware Is it empty labware or the original container? is_liquid->is_labware No liquid_waste Collect in Labeled LIQUID HAZARDOUS WASTE Container is_liquid->liquid_waste Yes decon Triple-rinse with appropriate solvent is_labware->decon Yes decon->liquid_waste Collect Rinsate non_haz Dispose of as Non-Hazardous Glass/Plastic Waste (Deface Label) decon->non_haz Decontaminated Container

Caption: Waste Segregation Workflow for this compound.

References

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate . PubChem - NIH. Available from: [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. Available from: [Link]

  • Chemical Waste Management Guide . Southern Illinois University, Center for Environmental Health and Safety. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, BME Shared Labs. Available from: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. Available from: [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine . ResearchGate. Available from: [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers . PubMed. Available from: [Link]

  • 1211586-09-2 | this compound . Alachem Co., Ltd. Available from: [Link]

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry and drug development, Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate is increasingly utilized for its unique spirocyclic scaffold. While its potential in creating new chemical entities is significant, a thorough understanding of its safe handling is paramount for the protection of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][3]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be labile under acidic conditions, potentially altering the compound's reactivity and toxicological profile.[4][5] The amino group also presents a potential for reactivity. Therefore, a comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Level Equipment Purpose and Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of the powdered compound, which can cause respiratory irritation.[1] All weighing and handling of the solid should be performed within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7][8]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact, which can cause irritation.[1][2] Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.[9]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[9][10]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[9]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and a risk assessment.[6][10][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the quality of your experiment.

3.1 Pre-Handling Preparation

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and have been recently inspected.[1][12]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the certification is current.

  • Gather Materials: Assemble all necessary equipment and reagents before bringing the this compound into the work area.

3.2 Handling the Compound

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to contain any airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

3.3 Post-Handling Decontamination

  • Work Area: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Equipment: Decontaminate all glassware and equipment that came into contact with the compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[1][12]

Operational and Disposal Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Risk Assessment Risk Assessment Verify Emergency Equipment Verify Emergency Equipment Risk Assessment->Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Equipment Decontaminate Equipment Decontaminate Work Area->Decontaminate Equipment Doff PPE Doff PPE Decontaminate Equipment->Doff PPE Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Waste Containers->Store in Satellite Accumulation Area

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.